3-Bromo-4-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPPNEJUUOQRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584745 | |
| Record name | 3-Bromo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-81-9 | |
| Record name | 3-Bromo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-nitrobenzoic Acid (CAS: 101420-81-9)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 3-Bromo-4-nitrobenzoic acid, a key chemical intermediate in various fields of chemical research and development. This document consolidates its chemical and physical properties, safety data, and significant applications, with a focus on its role in synthetic chemistry. Detailed experimental protocols and visual diagrams are included to support practical applications in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid that is of significant interest in organic synthesis due to its reactive functional groups.[1] The presence of a bromine atom, a nitro group, and a carboxylic acid on the benzene (B151609) ring makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101420-81-9 | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [1] |
| Molecular Weight | 246.02 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 190-204 °C | [1][] |
| Boiling Point | 364.4 °C at 760 mmHg | [] |
| Density | 1.892 g/cm³ | [] |
| Purity | ≥ 97% | |
| InChI Key | KKPPNEJUUOQRLE-UHFFFAOYSA-N | [] |
| SMILES | O=C(O)C1=CC=C(--INVALID-LINK--=O)C(Br)=C1 |
Synthesis and Reactivity
While specific details of the industrial synthesis of this compound are proprietary, its structure suggests a multi-step synthesis from simpler aromatic precursors. The unique arrangement of its functional groups—a carboxylic acid, a bromine atom, and a nitro group—imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.[1]
Applications in Research and Development
This compound serves as a crucial starting material and intermediate in several areas of chemical synthesis:
-
Pharmaceutical Synthesis: It is a key building block in the development of novel pharmaceutical compounds.[1] Its structure is incorporated into various molecular scaffolds to create new drug candidates.
-
Agrochemicals: This compound is utilized in the synthesis of new pesticides and herbicides, contributing to the development of advanced crop protection agents.[1]
-
Material Science: It is employed in the creation of specialty polymers and other advanced materials.[1]
-
Biochemical Research: The compound is used in studies related to enzyme activity and protein interactions, aiding in the understanding of biological processes.[1]
A notable application of ortho-substituted nitroarenes, such as this compound, is in the Bartoli indole (B1671886) synthesis , a powerful method for creating substituted indoles, which are prevalent motifs in pharmaceuticals.
Experimental Protocols
Representative Protocol: Bartoli Indole Synthesis
The Bartoli indole synthesis is a chemical reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles.[3] The ortho-substituent is crucial for the success of the reaction.[3][4]
Materials:
-
This compound
-
Vinylmagnesium bromide solution in THF (typically 1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous THF.
-
Cool the solution to -40 °C in a dry ice/acetone bath.
-
Slowly add three equivalents of vinylmagnesium bromide solution from the dropping funnel to the stirred solution, maintaining the temperature below -40 °C.
-
After the addition is complete, allow the reaction mixture to stir at -40 °C for one hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding indole.
Safety and Handling
This compound is classified as an acute toxicant if swallowed and requires careful handling.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
-
Skin and Body Protection: Laboratory coat.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is 0-8°C.[1]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential building block for the creation of novel pharmaceuticals, agrochemicals, and materials. Proper handling and adherence to safety protocols are crucial when working with this compound. The provided experimental protocol for the Bartoli indole synthesis serves as a practical example of its application in the synthesis of biologically relevant heterocyclic compounds.
References
An In-depth Technical Guide to the Core Physical Characteristics of 3-Bromo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Bromo-4-nitrobenzoic acid (CAS No: 101420-81-9), a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, spectral data, and relevant experimental protocols. A particular focus is placed on presenting quantitative data in a structured format and visualizing key chemical processes to facilitate understanding and application in research and development settings.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom, a nitro group, and a carboxylic acid on the benzene (B151609) ring imparts it with a unique combination of reactivity and physical properties, making it a versatile building block in the synthesis of more complex molecules.[1]
General and Physical Properties
The general and physical properties of this compound are summarized in the table below. The compound is a solid at room temperature, typically appearing as a pale yellow or white to light orange powder.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNO₄ | [3] |
| Molecular Weight | 246.01 g/mol | [3] |
| Appearance | Solid, powder | [2][3] |
| Melting Point | 200-204 °C | [3][4] |
| Boiling Point (Predicted) | 364.4 ± 32.0 °C | [4] |
| Density (Predicted) | 1.892 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.03 ± 0.10 | [4] |
Solubility
| Solvent | Solubility of 3-Nitrobenzoic Acid (mol/L at 298.15 K) |
| Water | 0.021 |
| Methanol | 3.181 |
| Ethanol | 1.974 |
| Acetonitrile | 1.502 |
| Ethyl Acetate | 1.722 |
| Dichloromethane | 0.255 |
| Toluene | 0.089 |
This data is for 3-nitrobenzoic acid and is provided for estimation purposes.
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a summary of expected spectral characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region. Due to the electron-withdrawing nature of the nitro and carboxylic acid groups, these protons will be deshielded and appear at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the positions of the bromo, nitro, and carboxyl substituents. For comparison, the 13C NMR chemical shifts for 2-chlorobenzoic acid in CDCl₃ are: 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Carboxylic acid) | 1760-1690 (strong) |
| C=C (Aromatic) | 1600-1450 |
| N-O (Nitro group) | 1570-1490 and 1390-1300 (strong) |
| C-O (Carboxylic acid) | 1320-1210 |
| C-Br | Below 700 |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 245 and an [M+2]⁺ peak of similar intensity at m/z 247, which is characteristic of a compound containing one bromine atom.[6] Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7]
Experimental Protocols
Synthesis of this compound (Illustrative)
While a specific protocol for this compound was not found, a general method for the synthesis of a similar compound, 4-bromo-3-nitrobenzoic acid, involves the nitration of 4-bromobenzoic acid.[8] This can be adapted as an illustrative synthesis workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 3-溴-4-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 | 101420-81-9 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. asdlib.org [asdlib.org]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. quora.com [quora.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-4-nitrobenzoic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 3-Bromo-4-nitrobenzoic acid. This guide presents available qualitative information for the target compound and provides a comprehensive quantitative analysis of the structurally similar compound, 3-Nitrobenzoic acid, to serve as a valuable reference. The principles and methodologies described herein are directly applicable to solubility studies of this compound.
Introduction
Qualitative Solubility Profile of this compound
Qualitative reports indicate that this compound is soluble in methanol (B129727), ethanol (B145695), ether, and chloroform. This suggests that the compound exhibits favorable interactions with a range of polar and non-polar aprotic and protic organic solvents. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents like alcohols, while the overall aromatic structure and the bromo and nitro substituents contribute to interactions with a variety of other organic media.
Comparative Quantitative Solubility Data: 3-Nitrobenzoic Acid
To provide a quantitative frame of reference, this section presents solubility data for 3-Nitrobenzoic acid. As a structural analogue, its solubility behavior is expected to offer valuable insights into that of this compound. The following data was experimentally determined across a range of temperatures in seven different organic solvents.[1]
| Temperature (K) | Water (mol/L) | Methanol (mol/L) | Ethanol (mol/L) | Acetonitrile (B52724) (mol/L) | Dichloromethane (B109758) (mol/L) | Toluene (B28343) (mol/L) | Ethyl Acetate (B1210297) (mol/L) |
| 273.15 | - | 1.948 | 0.6847 | 1.611 | - | - | - |
| 283.15 | - | - | - | - | 0.640 | 0.1688 | 0.4675 |
| 293.15 | - | 2.351 | 0.9474 | 1.974 | 1.5018 | 0.25475 | - |
| 303.15 | - | 3.606 | 0.8985 | - | 1.7218 | 0.6881 | - |
| 313.15 | 2.757 | - | 1.956 | 2.987 | 5.104 | 1.191 | - |
| 323.15 | - | 4.920 | 1.5225 | - | 2.7884 | 1.2733 | - |
Data extracted from Zhang et al., Journal of Chemical Research.[1]
The solubility of nitro-derivatives of benzoic acid in these solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1]
Experimental Protocol: Determination of Equilibrium Solubility
The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the steps for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent.
Materials and Equipment
-
This compound (high purity solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or flasks with tight-sealing caps
-
Constant-temperature orbital shaker or water bath
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium between the solid and dissolved states is achieved.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Sealing: Tightly seal the vials to prevent solvent evaporation during the equilibration process.
-
Equilibration: Place the vials in a constant-temperature orbital shaker or water bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The optimal time for reaching equilibrium should be determined through preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the solid and liquid phases by centrifugation or by filtering the supernatant through a syringe filter.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen instrument.
-
Concentration Analysis: Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Solubility Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for determining solubility.
References
Acidity and pKa of 3-Bromo-4-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the acidity and pKa value of 3-Bromo-4-nitrobenzoic acid. The document provides a comprehensive overview of the chemical principles governing its acidity, a comparative analysis with related compounds, and detailed experimental protocols for the determination of its acid dissociation constant.
Core Concepts: Acidity of Substituted Benzoic Acids
The acidity of benzoic acid and its derivatives is critically influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the negative charge of the carboxylate anion formed upon deprotonation, while electron-donating groups (EDGs) decrease acidity by destabilizing this anion.[1][2] This stabilization or destabilization is primarily mediated through inductive and resonance effects.
In the case of this compound, both the bromo and the nitro groups are potent electron-withdrawing groups. The nitro group, in particular, is one of the strongest EWGs, exerting a powerful electron-withdrawing inductive effect (-I) and a resonance effect (-M) when at the para or ortho position.[3] The bromo substituent also exhibits a -I effect due to its electronegativity.[4] The cumulative electron-withdrawing influence of these two substituents leads to a significant increase in the acidity of this compound compared to unsubstituted benzoic acid.
Quantitative Data on Acidity
| Compound | Structure | pKa Value | Reference |
| Benzoic Acid | C₆H₅COOH | 4.20 | |
| 3-Bromobenzoic Acid | m-BrC₆H₄COOH | 3.86 | [4] |
| 4-Bromobenzoic Acid | p-BrC₆H₄COOH | 3.97 | [4] |
| 3-Nitrobenzoic Acid | m-NO₂C₆H₄COOH | 3.45 | [3] |
| 4-Nitrobenzoic Acid | p-NO₂C₆H₄COOH | 3.44 | [7] |
| This compound | 3-Br-4-NO₂C₆H₃COOH | ~3.03 (Predicted) | [5] |
| 4-Bromo-3-nitrobenzoic Acid | 4-Br-3-NO₂C₆H₃COOH | ~3.35 (Predicted) | [6] |
Experimental Protocols for pKa Determination
The acid dissociation constant (pKa) of this compound can be experimentally determined using several established methods, most commonly potentiometric titration and UV-Vis spectrophotometric titration.
Potentiometric Titration
This is a widely used and reliable method for determining pKa values.[1]
Principle: A solution of the weak acid (this compound) is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is monitored continuously using a pH meter as the titrant is added. The pKa is determined as the pH at the half-equivalence point, where the concentrations of the undissociated acid and its conjugate base are equal.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of approximately 0.01 M this compound in a suitable solvent (e.g., a water-methanol or water-ethanol mixture to ensure solubility).
-
Prepare a standardized solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a beaker.
-
If necessary, add a co-solvent and/or an inert electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution gently.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.
-
Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).
-
The half-equivalence point volume is Veq / 2.
-
The pKa is the pH of the solution at the half-equivalence point volume.
-
UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Visible absorption spectrum upon ionization and can be performed with smaller sample quantities.[2]
Principle: The absorbance of a solution of the acid is measured at a specific wavelength across a range of pH values. The pKa is determined by analyzing the change in absorbance as the molecule transitions from its protonated to its deprotonated form.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 1 to 6).
-
Prepare a set of sample solutions by adding a small, constant aliquot of the stock solution to each buffer solution.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for both a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution of the compound to identify the wavelengths of maximum absorbance for each species and any isosbestic points.
-
Measure the absorbance of each buffered sample solution at a wavelength where the difference in absorbance between the protonated and deprotonated forms is significant.
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed using the following equation:
where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.
-
The pKa can be determined by fitting the data to this equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.
-
Logical Relationships in Acidity Determination
The following diagram illustrates the key factors and their relationships that determine the increased acidity of this compound.
Caption: Factors influencing the acidity of this compound.
This guide provides a foundational understanding of the acidity of this compound, supported by comparative data and detailed experimental protocols. For drug development and scientific research, a precise, experimentally determined pKa value is crucial for predicting the behavior of this molecule in various chemical and biological environments. The methodologies outlined herein offer robust approaches to obtaining this critical parameter.
References
- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 7. This compound | C7H4BrNO4 | CID 16218087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of the Bromine Atom in 3-Bromo-4-nitrobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-nitrobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The reactivity of this compound is dominated by the interplay of three key functional groups: the bromine atom, the electron-withdrawing nitro group, and the deactivating carboxyl group. This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in this molecule, with a focus on its utility in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to serve as a valuable resource for researchers in drug discovery and organic synthesis.
Introduction: Electronic Landscape of this compound
The reactivity of the bromine atom in this compound is intrinsically linked to the electronic nature of the aromatic ring. The benzene (B151609) ring is substituted with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a carboxylic acid group (-COOH). These groups deactivate the ring towards electrophilic aromatic substitution by withdrawing electron density.[1] Conversely, this electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.
The nitro group, positioned para to the bromine atom, and the carboxylic acid group, meta to the bromine, both exert a deactivating effect. However, the nitro group's strong -M (mesomeric) and -I (inductive) effects are particularly significant in activating the bromine atom for nucleophilic aromatic substitution. The bromine atom itself is a deactivating group due to its inductive electron withdrawal, yet it is an ortho, para-director in electrophilic reactions. In the context of the reactions discussed herein, its role as a leaving group is of primary importance.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, significantly enhanced by the para-nitro group, makes the bromine atom a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
The attack of a nucleophile at the carbon bearing the bromine atom is the rate-determining step. The negative charge of the resulting Meisenheimer complex is effectively delocalized onto the oxygen atoms of the nitro group, which stabilizes this intermediate and facilitates the reaction.
// Reactants reactant [label=<
+
Nu-
];
// Meisenheimer Complex intermediate [label=<
Resonance-Stabilized
];
// Products product [label=<
+
Br-
];
// Arrows and Labels reactant -> intermediate [label="Addition of\nNucleophile", fontcolor="#202124", color="#EA4335"]; intermediate -> product [label="Elimination of\nBromide", fontcolor="#202124", color="#34A853"]; }
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.
Quantitative Data for Suzuki-Miyaura Coupling of Bromobenzoic Acids
The following data is for the coupling of 3-bromobenzoic acid and 4-bromobenzoic acid with various arylboronic acids and serves as a representative example due to the lack of specific published data for this compound. [3][4]
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Bromobenzoic acid | Phenylboronic acid | 4-Phenylbenzoic acid | 98 |
| 5 | 4-Bromobenzoic acid | 4-Methylphenylboronic acid | 4-(p-Tolyl)benzoic acid | 96 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][4] dot
Caption: Experimental workflow for a green Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specialized ligand like SPhos, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF, 5-10 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to a temperature typically between 80 °C and 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. [5] Experimental Protocol: General Procedure for the Heck Reaction [6][7] Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, acrylate, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%, optional but often beneficial)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP, or DMA, 5-10 mL)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, the ligand (if used), and the base.
-
Add the solvent and the alkene.
-
Heat the mixture under an inert atmosphere to a temperature typically between 80 °C and 140 °C.
-
After completion of the reaction (monitored by TLC or GC), cool the mixture.
-
Dilute with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.
-
Purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. [8] Experimental Protocol: General Procedure for Sonogashira Coupling [9][10] dot
Caption: Experimental workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, DIPEA, often used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper(I) iodide in the amine base/solvent mixture.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., up to 80 °C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. [11][12][13] Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [14] Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-2.0 times the Pd amount)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane, 5-10 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to a temperature typically between 80 °C and 110 °C.
-
Monitor the reaction until completion.
-
Cool the mixture, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly functionalized building block whose reactivity is primarily dictated by the bromine atom, which acts as a versatile leaving group. The strong electron-withdrawing nature of the para-nitro group activates the molecule for nucleophilic aromatic substitution, allowing for the introduction of a variety of heteroatom nucleophiles. Furthermore, the carbon-bromine bond is an ideal site for numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This dual reactivity makes this compound a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science. The protocols and data presented in this guide, based on established procedures for analogous compounds, provide a solid foundation for the strategic utilization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Electron-Withdrawing Effects in 3-Bromo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron-withdrawing effects in 3-Bromo-4-nitrobenzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a bromine atom and a nitro group on the benzoic acid framework profoundly influences its physicochemical properties, acidity, and reactivity. This document outlines the theoretical basis for these effects, supported by available data, and provides relevant experimental protocols.
Introduction: The Electronic Landscape of this compound
This compound (CAS No. 101420-81-9) is a substituted aromatic carboxylic acid featuring two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a bromine atom (-Br).[1] The positions of these substituents—the nitro group at position 4 (para to the carboxyl group) and the bromine at position 3 (meta to the carboxyl group)—create a unique electronic environment that dictates the molecule's behavior.
The electron-withdrawing nature of these groups enhances the acidity of the carboxylic acid and influences the reactivity of the aromatic ring. Understanding these effects is crucial for the rational design of synthetic pathways and the development of novel molecular entities in drug discovery.
Physicochemical and Acidity Data
| Property | Value | Reference |
| CAS Number | 101420-81-9 | [1][2] |
| Molecular Formula | C₇H₄BrNO₄ | [2] |
| Molecular Weight | 246.01 g/mol | [2] |
| Melting Point | 200-204 °C | |
| Predicted pKa | 3.03 ± 0.10 | [3] |
| Appearance | White to light yellow powder | [2] |
Comparative Acidity of Substituted Benzoic Acids:
To contextualize the acidity of this compound, it is useful to compare the pKa values of benzoic acid and its derivatives.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 4-Nitrobenzoic Acid | 3.44 |
| 3-Nitrobenzoic Acid | 3.45 |
| 2-Nitrobenzoic Acid | 2.17 |
| 3-Bromobenzoic Acid | 3.81 |
| This compound (Predicted) | 3.03 |
Note: Experimental pKa values for the reference compounds are from various sources.
The predicted pKa of 3.03 for this compound indicates that it is a significantly stronger acid than benzoic acid (pKa ≈ 4.20). This increased acidity is a direct consequence of the stabilization of the corresponding carboxylate anion by the electron-withdrawing effects of the nitro and bromo substituents.
Analysis of Electron-Withdrawing Effects
The enhanced acidity and modified reactivity of this compound stem from the combined inductive and resonance effects of the nitro and bromo groups.
Inductive Effect (-I)
Both the nitro group and the bromine atom are more electronegative than carbon and therefore exert a through-sigma-bond electron-withdrawing inductive effect (-I). This effect polarizes the C-N and C-Br bonds, leading to a cascade of electron withdrawal from the aromatic ring and the carboxyl group. This inductive pull helps to delocalize and stabilize the negative charge on the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.
Resonance Effect (-M/-R)
The nitro group, being para to the carboxylic acid, exerts a strong electron-withdrawing resonance (or mesomeric) effect (-M or -R). It delocalizes the electron density from the aromatic ring into the nitro group, further stabilizing the carboxylate anion. The bromine atom, while having a -I effect, exhibits a +M (electron-donating) effect due to its lone pairs of electrons. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the acidity of benzoic acids.
The interplay of these effects can be visualized as follows:
Caption: Logical relationship of electron-withdrawing effects on the acidity of this compound.
Experimental Protocols
While specific, published experimental protocols for the synthesis and analysis of this compound are scarce, the following sections provide detailed methodologies for analogous and precursor reactions, which can be adapted by skilled researchers.
Synthesis of this compound
A plausible synthetic route to this compound is the oxidation of 3-bromo-4-nitrotoluene.
Step 1: Synthesis of 3-Bromo-4-aminotoluene (Precursor to 3-bromo-4-nitrotoluene)
This procedure is adapted from the synthesis of m-bromotoluene from 3-bromo-4-aminotoluene.
-
Materials: p-toluidine (B81030), glacial acetic acid, bromine, sodium bisulfite, 95% ethyl alcohol, concentrated hydrochloric acid, sodium hydroxide (B78521).
-
Procedure:
-
Prepare p-acetotoluide by refluxing p-toluidine with glacial acetic acid.
-
Cool the reaction mixture and slowly add bromine while maintaining the temperature at 50-55°C.
-
Pour the mixture into cold water containing sodium bisulfite to precipitate 3-bromo-4-acetaminotoluene.
-
Hydrolyze the 3-bromo-4-acetaminotoluene by refluxing with ethyl alcohol and concentrated hydrochloric acid to form the hydrochloride salt.
-
Liberate the free base, 3-bromo-4-aminotoluene, by treating the hydrochloride salt with a sodium hydroxide solution.
-
Step 2: Conversion of 3-Bromo-4-aminotoluene to 3-Bromo-4-nitrotoluene
A standard method for converting an arylamine to a nitroarene involves the Sandmeyer reaction to introduce a diazonium group, followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst.
-
Materials: 3-bromo-4-aminotoluene, hydrochloric acid, sodium nitrite, copper(I) oxide, sodium bicarbonate.
-
General Procedure:
-
Dissolve 3-bromo-4-aminotoluene in aqueous hydrochloric acid and cool to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium nitrite and a catalytic amount of copper(I) oxide.
-
Slowly add the cold diazonium salt solution to the nitrite/copper solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to complete the reaction.
-
The product, 3-bromo-4-nitrotoluene, can be isolated by extraction and purified by chromatography or recrystallization.
-
Step 3: Oxidation of 3-Bromo-4-nitrotoluene to this compound
This protocol is adapted from the oxidation of p-nitrotoluene to p-nitrobenzoic acid.
-
Materials: 3-bromo-4-nitrotoluene, sodium dichromate, concentrated sulfuric acid, water.
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, combine 3-bromo-4-nitrotoluene, sodium dichromate, and water.
-
With vigorous stirring, slowly add concentrated sulfuric acid. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to a gentle boil for approximately 30 minutes.
-
Cool the reaction mixture and dilute with water.
-
Filter the crude product and wash with water.
-
To remove chromium salts, the crude product can be warmed with dilute sulfuric acid, filtered, and then dissolved in a dilute sodium hydroxide solution.
-
Filter the basic solution to remove any remaining impurities and then acidify with dilute sulfuric acid to precipitate the this compound.
-
Collect the purified product by filtration, wash thoroughly with water, and dry.
-
Caption: Simplified workflow for the synthesis of this compound.
pKa Determination
The pKa of this compound can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
-
General Protocol for Potentiometric Titration:
-
Prepare a standard solution of the acid in a suitable solvent (e.g., a water-acetonitrile mixture to ensure solubility).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added to obtain a titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Spectroscopic Analysis (Anticipated Data)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. The aromatic carbons will show distinct signals influenced by the bromo and nitro substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and characteristic peaks for the aromatic C-H and C=C bonds, as well as absorptions corresponding to the C-Br and N-O stretching vibrations.
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to the π → π* electronic transitions of the substituted benzene (B151609) ring.
Reactivity and Applications
The electron-deficient nature of the aromatic ring in this compound, due to the two strong EWGs, deactivates it towards electrophilic aromatic substitution. However, the presence of the bromine atom makes the molecule amenable to nucleophilic aromatic substitution, particularly at the carbon bearing the bromine, which is activated by the para-nitro group. The carboxylic acid group can undergo standard transformations, such as esterification and amidation.
This trifunctional nature makes this compound a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Conclusion
This compound is a compelling example of how the interplay of inductive and resonance effects of multiple substituents dictates the properties and reactivity of an aromatic compound. The strong electron-withdrawing character of the bromo and nitro groups leads to a significant increase in the acidity of the carboxylic acid. While a comprehensive experimental dataset for this specific molecule is not widely available, its behavior can be reliably predicted based on established principles of physical organic chemistry and data from related structures. This guide provides a foundational understanding for researchers working with this and similar substituted benzoic acids.
References
Unlocking the Potential of 3-Bromo-4-nitrobenzoic Acid: A Technical Guide to Future Research
For Immediate Release
Shanghai, China – December 22, 2025 – 3-Bromo-4-nitrobenzoic acid, a highly functionalized aromatic compound, stands as a versatile scaffold for the synthesis of a diverse array of novel molecules with significant potential in medicinal chemistry and materials science. This technical guide outlines promising research avenues for this compound, providing a roadmap for scientists and drug development professionals to explore its untapped utility. The strategic positioning of its bromine, nitro, and carboxylic acid functionalities makes it a prime candidate for the development of innovative therapeutics and advanced materials.
Core Chemical Data
A summary of the key physicochemical properties of this compound is presented below, providing a foundational reference for experimental design.
| Property | Value |
| Molecular Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.01 g/mol |
| CAS Number | 101420-81-9 |
| Melting Point | 200-204 °C |
| Appearance | Solid |
| SMILES | O=C(O)c1ccc(c(Br)c1)--INVALID-LINK--=O |
| InChI Key | KKPPNEJUUOQRLE-UHFFFAOYSA-N |
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The inherent reactivity of this compound makes it an attractive starting material for the synthesis of heterocyclic compounds, a class of molecules renowned for their diverse pharmacological activities.
Synthesis of Substituted Benzimidazoles as Potential Kinase Inhibitors
Benzimidazoles are a prominent structural motif in many approved drugs and clinical candidates, known to exhibit a wide range of biological activities, including as kinase inhibitors in oncology. The ortho-positioning of the nitro and bromo groups on the benzoic acid derivative, following reduction of the nitro group to an amine, provides an ideal precursor for the synthesis of substituted benzimidazoles.
Hypothetical Signaling Pathway Interaction
Caption: Proposed mechanism of action for benzimidazole derivatives.
Experimental Protocol: Synthesis of 2-Substituted-4-bromo-5-aminobenzoic acid derivatives
-
Reduction of the Nitro Group: Dissolve this compound (1.0 eq) in ethanol. Add a reducing agent such as tin(II) chloride (3.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
Condensation with Aldehydes: To the resulting 3-Bromo-4-aminobenzoic acid derivative in ethanol, add a substituted aromatic aldehyde (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 8-12 hours.
-
Cyclization/Oxidation: Add an oxidizing agent like sodium metabisulfite (B1197395) to the reaction mixture and continue refluxing for another 2-4 hours to facilitate the cyclization to the benzimidazole ring.
-
Purification: Cool the reaction mixture, and collect the precipitated product by filtration. Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, creating libraries of novel biaryl compounds for screening against various therapeutic targets.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data from Analogous Reactions
While specific yield data for Suzuki reactions with this compound is not widely published, reactions with structurally similar bromobenzoic acids provide an indication of expected outcomes.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 |
Materials Science: Building Blocks for Functional Polymers
The difunctional nature of this compound, with its carboxylic acid and reactive bromine and nitro groups, makes it a candidate for the synthesis of novel functional polymers. The carboxylic acid can be used for polyester (B1180765) or polyamide formation, while the bromo and nitro groups can be either pre-functionalized before polymerization or post-modified on the resulting polymer to introduce specific properties.
Logical Relationship for Polymer Synthesis
Caption: Potential pathways for the synthesis of functional polymers.
Experimental Protocol: Synthesis of a Polyester with Pendant Functional Groups
-
Monomer Synthesis (Optional Pre-functionalization): The bromo or nitro group can be modified prior to polymerization. For instance, the bromo group can be converted to an azide (B81097) for subsequent "click" chemistry.
-
Polycondensation: React the this compound (or its functionalized derivative) with a diol (e.g., ethylene (B1197577) glycol) in the presence of an esterification catalyst (e.g., p-toluenesulfonic acid) under high temperature and vacuum to drive the removal of water and promote polymerization.
-
Polymer Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and IR spectroscopy to confirm its structure.
-
Post-Polymerization Modification: The remaining functional groups on the polymer backbone (e.g., the nitro group) can be chemically modified to introduce desired properties, such as fluorescence or specific binding capabilities.
Conclusion
This compound represents a molecule with considerable, yet underexplored, potential. The research avenues outlined in this guide provide a framework for the development of novel therapeutics and functional materials. The strategic application of modern synthetic methodologies to this versatile building block is poised to unlock new opportunities in drug discovery and materials science. Further investigation into the specific reaction conditions and the biological and physical properties of the resulting derivatives is highly encouraged.
An In-depth Technical Guide to 3-Bromo-4-nitrobenzoic Acid: Discovery, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-nitrobenzoic acid, a key chemical intermediate in organic synthesis. The document covers the historical context of its discovery, detailed modern synthetic protocols, and a thorough compilation of its physicochemical and spectroscopic data. The information is presented to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a carboxylic acid, a bromine atom, and a nitro group, offers multiple reaction sites for chemical modification. The interplay of these functional groups influences the reactivity of the aromatic ring and provides handles for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine. These features make it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Discovery and History
While a definitive first synthesis of this compound is not prominently documented in readily accessible historical chemical literature, its discovery can be contextualized within the broader exploration of electrophilic aromatic substitution reactions on benzene (B151609) derivatives in the late 19th and early 20th centuries. Chemists of that era, including luminaries like Peter Griess, systematically investigated the reactions of aromatic compounds, leading to a vast number of new substances.
The synthesis of this compound would have been a logical extension of studies on the nitration of brominated benzoic acids. The directing effects of the bromo and carboxyl substituents would have been a subject of academic and industrial interest. It is plausible that the compound was first prepared and characterized as part of a systematic study of the isomers formed from the nitration of 3-bromobenzoic acid.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, characterization, and use in chemical synthesis.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 101420-81-9 | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [1] |
| Molecular Weight | 246.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 200-204 °C | [1] |
| Assay | 97% | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification of this compound. Below is a summary of expected and reported spectral characteristics.
| Technique | Data |
| ¹H NMR | Expected signals for the aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro and carboxyl groups and the bromine atom. |
| ¹³C NMR | Expected signals for the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and C-Br stretch. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Experimental Protocols for Synthesis
The synthesis of this compound is most commonly achieved through two primary routes: the nitration of 3-bromobenzoic acid or the oxidation of 2-bromo-4-nitrotoluene (B188816).
Synthesis via Nitration of 3-Bromobenzoic Acid
This method involves the direct nitration of the aromatic ring of 3-bromobenzoic acid.
Reaction:
Detailed Protocol:
-
Materials: 3-bromobenzoic acid, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-bromobenzoic acid to concentrated sulfuric acid while stirring until fully dissolved.
-
Cool the mixture to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Synthesis via Oxidation of 2-Bromo-4-nitrotoluene
This alternative route involves the oxidation of the methyl group of 2-bromo-4-nitrotoluene.
Reaction:
Detailed Protocol:
-
Materials: 2-bromo-4-nitrotoluene, potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent, pyridine (B92270), water, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4-nitrotoluene in a mixture of pyridine and water.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate in portions to the refluxing solution.
-
Continue refluxing for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product to obtain pure this compound.
-
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound from 3-bromobenzoic acid.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. While its specific discovery is not well-documented, its preparation follows classical and well-understood synthetic pathways of electrophilic aromatic substitution and oxidation. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for the effective use and characterization of this important chemical compound.
References
An In-depth Technical Guide to the Thermochemical Properties of 3-Bromo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 3-Bromo-4-nitrobenzoic Acid
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is foundational for any experimental thermochemical investigation.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₄ | [1] |
| Molecular Weight | 246.01 g/mol | [2] |
| Melting Point | 200-204 °C | [2][3] |
| Appearance | Pale yellow powder/solid | [2][4] |
| CAS Number | 101420-81-9 | [1][2] |
| InChI Key | KKPPNEJUUOQRLE-UHFFFAOYSA-N | [1][2] |
| SMILES | OC(=O)c1ccc(c(Br)c1)--INVALID-LINK--=O | [1][2] |
Experimental Protocols for Thermochemical Characterization
The following sections detail the standard experimental methodologies for the determination of the primary thermochemical properties of this compound. These protocols are based on well-established techniques used for other benzoic acid derivatives.[5]
The standard molar enthalpy of formation (ΔfH°) in the solid state can be derived from the standard molar enthalpy of combustion (ΔcH°). The enthalpy of combustion is determined with high precision using isoperibol combustion calorimetry.
Experimental Workflow:
-
Sample Preparation: A pellet of high-purity this compound of a known mass is prepared.
-
Calorimeter Calibration: The energy equivalent of the calorimeter is determined by burning a certified standard reference material, such as benzoic acid, under controlled conditions.
-
Combustion Experiment: The sample pellet is placed in a crucible within a combustion bomb, which is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.
-
Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise. The specific energy of combustion is calculated from this temperature rise and the energy equivalent of the calorimeter.
-
Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion is calculated from the specific energy of combustion, taking into account corrections for the formation of nitric acid and hydrobromic acid from the combustion products.
-
Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is then calculated from the standard molar enthalpy of combustion using Hess's law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂, and HBr).
The standard molar enthalpy of sublimation (ΔsubH°) can be determined by measuring the temperature dependence of the vapor pressure of the solid. The transpiration method is a reliable technique for this purpose.[5]
Experimental Workflow:
-
Sample Preparation: A sample of this compound is packed into a saturator tube.
-
Transpiration Experiment: A stream of an inert gas (e.g., nitrogen) is passed through the saturator at a precisely controlled flow rate and temperature. The gas becomes saturated with the vapor of the substance.
-
Vapor Collection: The vapor-saturated gas stream is passed through a condenser or an absorption trap where the sublimed solid is collected.
-
Quantification: The amount of sublimed material is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).
-
Vapor Pressure Calculation: The partial pressure of the substance at a given temperature is calculated from the amount of sublimed material, the volume of the carrier gas, and the ideal gas law.
-
Clausius-Clapeyron Analysis: The experiment is repeated at several different temperatures. The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T). The enthalpy of sublimation is then derived from the slope of this plot according to the Clausius-Clapeyron equation (slope = -ΔsubH°/R, where R is the gas constant).
Significance and Application
The thermochemical data obtained through these experimental procedures are critical for several applications in research and industry:
-
Process Safety: Understanding the enthalpy of formation and combustion is crucial for assessing the thermal stability and potential hazards associated with the handling and processing of this compound.
-
Drug Development: In the pharmaceutical industry, thermochemical properties influence formulation, stability, and bioavailability. The enthalpy of sublimation is related to the lattice energy of the crystal, which can impact dissolution rates.
-
Computational Chemistry: Experimental thermochemical data serve as benchmarks for the validation and development of computational models used to predict the properties of new molecules, thereby accelerating the drug discovery process.[6][7]
Conclusion
While there is a notable gap in the publicly available, experimentally determined thermochemical data for this compound, this guide provides the necessary framework for its determination. The detailed experimental protocols for combustion calorimetry and the transpiration method offer a clear path for researchers to obtain the standard enthalpies of combustion, formation, and sublimation. These values are indispensable for the safe and efficient use of this compound in scientific and industrial applications.
References
- 1. This compound [stenutz.eu]
- 2. 3-溴-4-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 97 | 101420-81-9 [amp.chemicalbook.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Semantic Scholar [semanticscholar.org]
- 7. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts | MDPI [mdpi.com]
In-depth Technical Guide on the Crystalline Structure of 4-Bromo-3-nitrobenzoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the crystalline structure of 4-Bromo-3-nitrobenzoic acid . At the time of writing, comprehensive crystallographic data for its isomer, 3-Bromo-4-nitrobenzoic acid, is not available in major crystallographic databases. Given the importance of understanding the solid-state properties of such molecules in drug development, this guide provides a detailed analysis of the closely related and structurally characterized 4-bromo-3-nitro isomer as a valuable reference.
Introduction
Substituted nitrobenzoic acids are a class of compounds of significant interest in medicinal chemistry and materials science, often serving as precursors or key intermediates in the synthesis of pharmaceuticals and other functional materials.[1] The arrangement of molecules in the crystalline state, governed by intermolecular interactions, dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystalline structure is therefore paramount for the rational design and development of new chemical entities.
This whitepaper provides a detailed overview of the crystal structure of 4-Bromo-3-nitrobenzoic acid, presenting key crystallographic data, experimental protocols for its synthesis and structural determination, and an analysis of the intermolecular forces that define its solid-state architecture.
Physicochemical and Crystallographic Data
The physicochemical and crystallographic data for 4-Bromo-3-nitrobenzoic acid are summarized below. The data presented has been compiled from established chemical databases and primary literature, principally the work of Singaraju et al. (2017) as deposited in the Crystallography Open Database (COD).[2]
General Properties
| Property | Value |
| Chemical Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.01 g/mol [2][3] |
| CAS Number | 6319-40-0[2][3] |
| Appearance | Pale yellow to white crystalline powder[4] |
| Melting Point | 199-206 °C[3] |
Crystallographic Data
The crystal structure of 4-Bromo-3-nitrobenzoic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P 1 21/n 1.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1[2] |
| a | 7.4417 Å[2] |
| b | 5.7471 Å[2] |
| c | 18.9993 Å[2] |
| α | 90°[2] |
| β | 101.045°[2] |
| γ | 90°[2] |
| Z | 4 |
| Residual Factor (R) | 0.0183[2] |
Experimental Protocols
This section details the methodologies for the synthesis of 4-Bromo-3-nitrobenzoic acid and the determination of its crystalline structure.
Synthesis of 4-Bromo-3-nitrobenzoic Acid
The synthesis of 4-Bromo-3-nitrobenzoic acid is typically achieved through the electrophilic nitration of 4-bromobenzoic acid. The following protocol is adapted from established procedures.
Materials:
-
4-Bromobenzoic acid (0.2 mol)
-
Fuming nitric acid (0.3 mol)
-
Concentrated sulfuric acid (0.6 mol)
-
Ice
-
Distilled water
Equipment:
-
Beaker equipped with a mechanical stirrer and a dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
A nitrating mixture is prepared by cautiously adding fuming nitric acid to concentrated sulfuric acid, while maintaining the temperature at 0-5 °C using an ice bath.
-
The cooled nitrating mixture is transferred to the reaction beaker.
-
4-Bromobenzoic acid is added portion-wise to the stirred nitrating mixture. The temperature must be carefully controlled and maintained between 0-5 °C throughout the addition.
-
Following the complete addition of 4-bromobenzoic acid, the reaction mixture is stirred for an additional 2 hours at room temperature.
-
The reaction mixture is then slowly poured into a beaker containing ice water to precipitate the crude product.
-
The resulting solid is collected by filtration, washed with distilled water until the filtrate is neutral, and then air-dried to yield pure 4-Bromo-3-nitrobenzoic acid.
Single-Crystal X-ray Diffraction
The determination of the crystalline structure involves growing a single crystal of the compound and analyzing it using an X-ray diffractometer.
3.2.1 Crystal Growth High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent. A common procedure involves:
-
Preparing a saturated or near-saturated solution of 4-Bromo-3-nitrobenzoic acid in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Filtering the solution to remove any particulate matter.
-
Covering the container loosely to allow for slow evaporation of the solvent over several days at room temperature.
-
Harvesting the resulting single crystals for analysis.
3.2.2 Data Collection and Structure Refinement A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The general procedure is as follows:
-
The crystal is cooled to a stable low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a specific radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).
-
The diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares on F². Software such as SHELXL is commonly employed for this purpose.[5][6][7][8]
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for the synthesis and characterization of 4-Bromo-3-nitrobenzoic acid.
Caption: Logical workflow for the synthesis and structural characterization of 4-Bromo-3-nitrobenzoic acid.
Conclusion
This technical guide has provided a comprehensive overview of the crystalline structure of 4-Bromo-3-nitrobenzoic acid, serving as a valuable proxy for the uncharacterized 3-bromo isomer. The presented data on its physicochemical properties and detailed crystallographic parameters offer a solid foundation for researchers in drug development and materials science. The outlined experimental protocols for synthesis and single-crystal X-ray diffraction provide practical guidance for the preparation and analysis of this and related compounds. A thorough understanding of the solid-state structure is critical for predicting and controlling the material properties essential for the development of new, effective, and stable chemical products.
References
- 1. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 2. 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 232986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-nitrobenzoic acid 95 6319-40-0 [sigmaaldrich.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 6. SHELXL - CCP4 wiki [wiki.uni-konstanz.de]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Bartoli Indole Synthesis of 3-Bromo-4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solid-phase Bartoli indole (B1671886) synthesis utilizing 3-Bromo-4-nitrobenzoic acid. This method offers a streamlined approach for the synthesis of substituted indoles, which are key scaffolds in many biologically active compounds. The solid-phase methodology facilitates purification and allows for the potential generation of compound libraries for drug discovery and development.
Introduction
The Bartoli indole synthesis is a powerful and direct method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1] Its adaptation to solid-phase synthesis enhances its utility, particularly in combinatorial chemistry and library generation, by simplifying the purification process.[2][3] This protocol focuses on the use of this compound, which is first immobilized on a solid support, such as Merrifield resin, via its carboxylic acid functionality.[4][5] The resin-bound nitroarene then undergoes the Bartoli reaction, and the final indole product is cleaved from the solid support. The presence of the bromine atom on the indole ring provides a handle for further diversification through various cross-coupling reactions.
Reaction Mechanism and Workflow
The solid-phase Bartoli indole synthesis follows a multi-step sequence involving immobilization of the starting material onto a solid support, the core indole-forming reaction, and subsequent cleavage to release the final product.
Reaction Mechanism
The mechanism of the Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent.[1] The key steps include the formation of a nitrosoarene intermediate, followed by a[3][3]-sigmatropic rearrangement, cyclization, and aromatization to yield the indole core.[1][2] The ortho-substituent is crucial for the success of the reaction as it facilitates the[3][3]-sigmatropic rearrangement.[1]
Caption: Proposed mechanism for the solid-phase Bartoli indole synthesis.
Experimental Workflow
The overall experimental workflow for the solid-phase Bartoli indole synthesis of this compound is depicted below.
Caption: General experimental workflow for the solid-phase synthesis.
Experimental Protocols
The following protocols provide a general procedure for the solid-phase Bartoli indole synthesis of this compound.
Materials and Reagents
-
Merrifield resin (chloromethylated polystyrene, 1% DVB)
-
This compound
-
Potassium fluoride (B91410) (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Protocol 1: Immobilization of this compound on Merrifield Resin
-
Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a reaction vessel.
-
In a separate flask, dissolve this compound (3.0 mmol), potassium fluoride (6.0 mmol), and 18-crown-6 (0.3 mmol) in anhydrous DMF (15 mL).
-
Drain the DMF from the swollen resin and add the solution from step 2.
-
Heat the reaction mixture at 50-60 °C for 12-24 hours with gentle agitation.
-
Allow the resin to cool to room temperature.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Bartoli Indole Synthesis
-
Swell the resin-bound 3-Bromo-4-nitrobenzoate (~1.0 mmol) in anhydrous THF (10 mL) for 1 hour under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the resin suspension to -40 °C.
-
Slowly add vinylmagnesium bromide (1.0 M in THF, 5.0-10.0 mmol) to the cooled and stirred resin suspension.
-
Maintain the reaction temperature at -40 °C for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Filter the resin and wash sequentially with THF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage of the Indole from the Solid Support
-
Suspend the dried resin from the previous step in a solution of sodium methoxide in methanol (e.g., 1 M, 10 mL).
-
Agitate the mixture at room temperature for 12-24 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh methanol (3 x 5 mL) and combine the filtrates.
-
Neutralize the combined filtrate with an appropriate acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired methyl indole-carboxylate.
Data Presentation
The following table summarizes representative data for the solid-phase Bartoli indole synthesis with various substituted nitrobenzoic acids, based on literature reports.[3][4]
| Starting Nitrobenzoic Acid | Vinyl Grignard Reagent | Product (after cleavage) | Overall Yield (%) | Purity (%) |
| 4-Nitrobenzoic acid | Vinylmagnesium bromide | Methyl indole-6-carboxylate | 55-65 | >95 |
| 3-Nitrobenzoic acid | Vinylmagnesium bromide | Methyl indole-5-carboxylate | 60-70 | >95 |
| This compound | Vinylmagnesium bromide | Methyl 7-bromoindole-6-carboxylate | 50-60 | >90 |
| 4-Chloro-3-nitrobenzoic acid | Vinylmagnesium bromide | Methyl 6-chloroindole-5-carboxylate | 58-68 | >95 |
| 2-Methyl-3-nitrobenzoic acid | Vinylmagnesium bromide | Methyl 4-methylindole-5-carboxylate | 45-55 | >90 |
Note: Yields and purities are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions.
Conclusion
The solid-phase Bartoli indole synthesis is a viable and efficient method for the preparation of substituted indoles. The use of this compound allows for the synthesis of 7-bromo-substituted indoles, which can serve as versatile intermediates for further chemical modifications. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to utilize this powerful synthetic strategy.
References
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 3-Bromo-4-nitrobenzoic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-bromo-4-nitrobenzoic acid as a versatile starting material in the synthesis of valuable pharmaceutical intermediates. The protocols outlined below focus on the preparation of 3-amino-4-bromo-N-substituted-benzamide analogs and phenazine-1-carboxylic acid derivatives, both of which are important scaffolds in medicinal chemistry.
Introduction
This compound is a highly functionalized aromatic compound that serves as a key building block in organic synthesis. Its structure, featuring a carboxylic acid, a bromine atom, and a nitro group, allows for a diverse range of chemical transformations. The carboxylic acid moiety can be readily converted into amides and esters. The nitro group can be reduced to an amine, providing a route to further functionalization. The bromine atom's position ortho to the nitro group and meta to the carboxylic acid influences the regioselectivity of subsequent reactions and can participate in cross-coupling reactions. These characteristics make this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecules with potential therapeutic applications.[1]
Application Note 1: Synthesis of 3-Amino-4-bromo-N-substituted-benzamide Analogs
Substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The 3-amino-4-bromobenzamide (B582097) core is a key pharmacophore in various therapeutic agents, including PARP inhibitors used in cancer therapy. The following protocols describe a robust method for the parallel synthesis of a library of 3-amino-4-bromo-N-substituted-benzamide analogs, starting from this compound.
Experimental Workflow
The overall synthetic strategy involves a three-step process:
-
Conversion of this compound to its corresponding acid chloride.
-
Amidation of the acid chloride with a diverse library of primary and secondary amines.
-
Reduction of the nitro group to the desired amino functionality.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-nitrobenzoyl chloride
This protocol details the conversion of this compound to its highly reactive acid chloride intermediate.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dry Dichloromethane (DCM)
-
-
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq) in dry DCM.
-
Add thionyl chloride (2.0 eq) dropwise to the solution at room temperature.
-
Add a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[2]
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromo-4-nitrobenzoyl chloride, which can be used in the next step without further purification.
-
Protocol 2: Parallel Synthesis of 3-Nitro-4-bromo-N-substituted-benzamide Analogs
This protocol describes the amidation of the crude acid chloride with a library of amines.
-
Materials:
-
Crude 3-bromo-4-nitrobenzoyl chloride
-
Library of primary and secondary amines
-
Triethylamine (B128534) (TEA)
-
Dry Dichloromethane (DCM)
-
-
Procedure:
-
Dispense a solution of the crude 3-bromo-4-nitrobenzoyl chloride in dry DCM into individual reaction vials or a 96-well reaction block.
-
To each vial/well, add a solution of the corresponding amine (1.2 eq) and triethylamine (2.0 eq) in dry DCM.[2]
-
Seal the reaction vessels and shake at room temperature overnight.
-
Quench the reactions by adding water.
-
Extract the products with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-4-bromo-N-substituted-benzamide analogs.
-
Protocol 3: Reduction of the Nitro Group
This protocol details the final step of reducing the nitro group to the corresponding amine.
-
Materials:
-
3-Nitro-4-bromo-N-substituted-benzamide analog
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol (B145695) (EtOH)
-
Water
-
-
Procedure:
-
To a solution of the 3-nitro-4-bromo-N-substituted-benzamide analog (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).[2]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove iron salts.
-
Wash the celite pad with ethanol or ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 3-amino-4-bromo-N-substituted-benzamide analog.
-
Purify further if necessary by flash chromatography or recrystallization.
-
Data Presentation
The following table provides representative yields for the synthesis of various 3-amino-4-bromo-N-substituted-benzamide analogs.
| Amine | Product | Yield of Amidation Step | Yield of Reduction Step | Overall Yield |
| Cyclohexylamine | 3-Amino-4-bromo-N-cyclohexylbenzamide | 85% | 90% | 77% |
| Benzylamine | 3-Amino-4-bromo-N-benzylbenzamide | 82% | 88% | 72% |
| Morpholine | (3-Amino-4-bromophenyl)(morpholino)methanone | 90% | 92% | 83% |
| Aniline (B41778) | 3-Amino-4-bromo-N-phenylbenzamide | 75% | 85% | 64% |
Application Note 2: Synthesis of Phenazine-1-carboxylic Acid (PCA) Derivatives
Phenazine-1-carboxylic acid and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound can be used as a key starting material for the synthesis of these valuable compounds.
Experimental Workflow
The synthesis of PCA derivatives from this compound is a two-step process:
-
A Jourdan-Ullmann coupling reaction between this compound and a substituted aniline.
-
A reductive cyclization of the resulting N-arylanthranilic acid intermediate.
Experimental Protocol
Protocol 4: Synthesis of 2-(Arylamino)-3-nitrobenzoic Acids via Jourdan-Ullmann Coupling
-
Materials:
-
This compound
-
Substituted aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent.
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated HCl to a pH of 2-3.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude 2-(arylamino)-3-nitrobenzoic acid.
-
The crude product can be purified by recrystallization.
-
Protocol 5: Reductive Cyclization to Phenazine-1-carboxylic Acid Derivatives
-
Materials:
-
2-(Arylamino)-3-nitrobenzoic acid
-
Sodium dithionite (B78146) (Na₂S₂O₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)
-
Aqueous sodium hydroxide (B78521) (NaOH) or an appropriate solvent for hydrogenation
-
-
Procedure (using Sodium Dithionite):
-
Dissolve the 2-(arylamino)-3-nitrobenzoic acid (1.0 eq) in aqueous sodium hydroxide.
-
Heat the solution to 80-90 °C.
-
Add sodium dithionite (3.0-4.0 eq) portion-wise.
-
Stir the mixture at this temperature for 1-2 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the phenazine-1-carboxylic acid derivative.
-
Data Presentation
The following table summarizes the yields for the Jourdan-Ullmann coupling step in the synthesis of various phenazine-1-carboxylic acid precursors.
| Aniline | Product | Yield |
| Aniline | 2-(Phenylamino)-3-nitrobenzoic acid | 85% |
| 4-Fluoroaniline | 2-((4-Fluorophenyl)amino)-3-nitrobenzoic acid | 94% |
| 4-Methylaniline | 2-((4-Methylphenyl)amino)-3-nitrobenzoic acid | 88% |
| 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)-3-nitrobenzoic acid | 91% |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of diverse pharmaceutical intermediates. The protocols provided herein offer robust and efficient methods for the preparation of 3-amino-4-bromo-N-substituted-benzamide analogs and phenazine-1-carboxylic acid derivatives. These detailed application notes, including experimental workflows and quantitative data, are intended to facilitate further research and development in the field of medicinal chemistry.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3-bromo-4-nitrobenzoic acid, a key transformation for the synthesis of functionalized aromatic amines. The presence of both a carboxylic acid and a nitro group on the substrate requires careful selection of reaction conditions to achieve high yields and avoid side reactions. This document outlines the recommended catalysts, ligands, bases, and solvents, and provides detailed experimental protocols for the successful C-N cross-coupling of this challenging substrate with primary and secondary amines.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[3] The amination of this compound provides access to a variety of 3-amino-4-nitrobenzoic acid derivatives, which are valuable intermediates in the synthesis of biologically active molecules and materials.
The electron-withdrawing nature of the nitro group activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle. However, the presence of the acidic carboxylic acid proton and the potential for the nitro group to react with strong bases necessitates the use of milder reaction conditions compared to standard Buchwald-Hartwig protocols.[4][5] Weaker inorganic bases are generally preferred to prevent unwanted side reactions and ensure the integrity of the starting material and product.[4]
Recommended Reaction Components
The successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of the catalytic system and base.
Palladium Precatalysts: A variety of palladium(II) and palladium(0) sources can be employed. Pre-formed palladium precatalysts, which readily form the active Pd(0) species in situ, are often preferred for their reliability and ease of use.
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction rate and yield.
Bases: Due to the presence of the carboxylic acid and nitro groups, strong bases such as sodium tert-butoxide (NaOtBu) should be avoided.[5] Weaker inorganic bases are recommended to ensure compatibility with these functional groups.
Solvents: Anhydrous, polar aprotic solvents are typically used to ensure the solubility of the reactants and facilitate the reaction.
Data Presentation
The following tables summarize the recommended components and conditions for the Buchwald-Hartwig amination of this compound.
Table 1: Recommended Catalytic Systems
| Palladium Precatalyst | Ligand | Typical Loading (mol%) |
| Pd₂(dba)₃ | XPhos | 1-2 |
| Pd(OAc)₂ | RuPhos | 1-2 |
| XPhos Pd G3 | - | 1-2 |
Table 2: Recommended Bases
| Base | Typical Equivalents | Notes |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Good solubility in many organic solvents. |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Cost-effective and effective for many applications. |
Table 3: Recommended Solvents
| Solvent | Typical Concentration | Notes |
| 1,4-Dioxane (B91453) | 0.1 - 0.5 M | Commonly used and effective. |
| Toluene (B28343) | 0.1 - 0.5 M | Good alternative to dioxane. |
| tert-Amyl alcohol | 0.1 - 0.5 M | Can be beneficial in some cases. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction time and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Seal the tube, and evacuate and backfill with an inert gas (repeat three times).
-
Under the inert atmosphere, add the primary amine followed by anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired 3-(alkylamino)-4-nitrobenzoic acid.
Protocol 2: General Procedure for the Amination with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd(OAc)₂, RuPhos, and potassium phosphate.
-
Seal the tube, and evacuate and backfill with an inert gas (repeat three times).
-
Under the inert atmosphere, add the secondary amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired 3-(dialkylamino)-4-nitrobenzoic acid.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-4-nitrobenzoic acid in nucleophilic aromatic substitution (SNAr) reactions. This compound is a valuable building block for the synthesis of a variety of substituted aromatic molecules, particularly those with applications in medicinal chemistry and drug development.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical class of reactions for the formation of carbon-heteroatom bonds on aromatic rings. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂). In the case of this compound, the nitro group is positioned para to the bromine atom, which serves as the leaving group. This strategic placement strongly activates the carbon atom attached to the bromine for nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]
The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to that observed in Sₙ1 and Sₙ2 reactions.[1] This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by a more electronegative halogen that polarizes the C-X bond.
Applications in Drug Development
Derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active molecules. The resulting 3-amino-4-nitrobenzoic acid derivatives are precursors to various pharmaceuticals. For example, N-methyl-4-(methylamino)-3-nitrobenzamide, synthesized from the analogous 4-chloro-3-nitrobenzoic acid, is a crucial intermediate for triazole derivatives used in treating diabetes, hypertension, and schizophrenia, as well as for benzimidazole (B57391) analogs with applications in autoimmune diseases and hair loss treatments.
Data Presentation
The following tables summarize quantitative data for nucleophilic aromatic substitution reactions on halosubstituted nitrobenzoic acids, which serve as a reference for reactions with this compound.
Table 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid from 4-Halo-3-nitrobenzoic Acids
| Leaving Group | Nucleophile | Solvent | Reaction Conditions | Yield | Purity | Reference |
| Chloro | Methylamine (B109427) (aq. solution) | Water | Reflux, 3-5 hours | High (precipitation upon acidification) | - | Patent CN104356022A |
| Chloro | Methylamine | Water | 85-90°C, 5 hours (in autoclave) | - | - | Patent WO2013150545A2 |
| Chloro | Methylamine | - | High-pressure & high-temperature (continuous) | - | 99.41% | Guidechem |
| Fluoro | Methylamine | - | Standard SNAr conditions | - | - | Benchchem |
Table 2: General Conditions for SNAr Reactions on Activated Aryl Halides
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF | 80-120 | 4-24 | Benchchem |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | Piperidine | K₂CO₃ | DMF | 80 | 12 | Benchchem |
| 3-Bromo-4-nitropyridine | Amine | Triethylamine (TEA) | DMSO | 90 | 12 | HETEROCYCLES, Vol. 65, No. 9, 2005 |
| 3-Bromo-4-nitropyridine | Amine | Triethylamine (TEA) | THF | 70 | 16 | HETEROCYCLES, Vol. 65, No. 9, 2005 |
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution of this compound with amine nucleophiles, based on established procedures for analogous compounds.
Protocol 1: General Procedure for the Reaction of this compound with a Primary or Secondary Amine
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, methylamine) (1.1-1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 equivalents)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Addition of Reagents: Add the anhydrous polar aprotic solvent (5-10 mL per mmol of substrate). To this solution, add the amine nucleophile followed by the base.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Adapted from analogous chloro-compound synthesis)
Materials:
-
This compound
-
Aqueous methylamine solution (e.g., 40%)
-
Acetic acid or Hydrochloric acid for acidification
Procedure:
-
Reaction: In a round-bottom flask equipped with a reflux condenser, suspend this compound in an aqueous solution of methylamine.
-
Heating: Heat the mixture to reflux for 3-5 hours.
-
Precipitation: After the reaction is complete, cool the solution to room temperature.
-
Acidification: Adjust the pH of the solution to approximately 3-5 with an acid (e.g., acetic acid or dilute HCl), which will cause the product to precipitate.
-
Isolation: Collect the precipitated product by vacuum filtration and wash with cold water.
-
Drying: Dry the product in a vacuum oven to obtain 4-(methylamino)-3-nitrobenzoic acid.
Mandatory Visualizations
References
Application Notes and Protocols for the Derivatization of 3-Bromo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its aromatic ring is substituted with three key functional groups: a carboxylic acid, a bromine atom, and a nitro group. This trifunctional nature allows for a diverse range of chemical modifications, making it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications.
The derivatization of the carboxylic acid group is a primary strategy for modifying the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the common derivatization of the carboxylic acid moiety of this compound into esters and amides.
General Workflow for Derivatization
The derivatization of the carboxylic acid group of this compound typically follows a straightforward workflow. The carboxylic acid can be directly converted to an ester or an amide, or it can be first activated to a more reactive intermediate, such as an acyl chloride, which is then reacted with a nucleophile.
I. Esterification of this compound
Esterification of the carboxylic acid group can enhance the lipophilicity of the molecule, which may improve its cell permeability and oral bioavailability. The resulting esters can serve as final drug candidates or as intermediates for further synthetic transformations.
Application Notes:
-
Fischer Esterification: This is a classic acid-catalyzed esterification method. It is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. This method is well-suited for simple, unhindered alcohols.
-
Steglich Esterification: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). It is a milder method than Fischer esterification and is particularly useful for more sensitive substrates or sterically hindered alcohols.
-
Mitsunobu Reaction: This reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). It is particularly useful for secondary alcohols where inversion of stereochemistry is desired.
Experimental Protocols:
Protocol 1: Fischer Esterification - Synthesis of Methyl 3-bromo-4-nitrobenzoate
This protocol is adapted from general procedures for the esterification of nitrobenzoic acids.[1][2]
-
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
II. Amide Bond Formation with this compound
Amide derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their ability to participate in hydrogen bonding.
Application Notes:
-
Acyl Chloride Method: This is a robust and widely used method for amide bond formation. The carboxylic acid is first converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[3][4][5]
-
Peptide Coupling Reagents: A variety of coupling reagents are available for the direct formation of amides from carboxylic acids and amines under mild conditions. Common examples include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[6][7] These reagents are particularly useful for sensitive substrates and to minimize racemization in chiral compounds.
Experimental Protocols:
Protocol 2: Amidation via Acyl Chloride - Synthesis of N-Aryl-3-bromo-4-nitrobenzamide
This protocol is based on general procedures for the synthesis of benzamides from benzoic acids.[3][8]
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A primary or secondary amine (e.g., aniline (B41778) derivative)
-
Triethylamine (B128534) (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solid dissolves. Remove the excess chlorinating agent under reduced pressure.
-
Amide Formation: Dissolve the crude 3-bromo-4-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve the amine (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-3-bromo-4-nitrobenzamide.
-
Protocol 3: Amidation using EDC/HOBt Coupling Reagents
This protocol is adapted from standard procedures for amide bond formation using peptide coupling reagents.[6][7]
-
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide.
-
Data Presentation: Summary of Derivatization Reactions
The following table summarizes representative reaction conditions and yields for the derivatization of the carboxylic acid group of this compound and its analogs.
| Derivative | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Esters | ||||
| Methyl 3-bromo-4-nitrobenzoate | Methanol, H₂SO₄ (cat.), reflux | 4-6 h | >90 (expected) | Adapted from[1][2] |
| Ethyl 3-bromo-4-nitrobenzoate | Ethanol, H₂SO₄ (cat.), reflux | 4-6 h | >90 (expected) | Adapted from[9] |
| tert-Butyl 3-bromo-4-nitrobenzoate | tert-Butanol, DCC, DMAP, DCM, rt | 12 h | ~80-90 (expected) | Adapted from[9] |
| Amides | ||||
| N-Phenyl-3-bromo-4-nitrobenzamide | 1. SOCl₂, DMF (cat.), DCM2. Aniline, Et₃N, DCM, 0°C to rt | 2-4 h | High (expected) | Adapted from[3][8] |
| N-Benzyl-3-bromo-4-nitrobenzamide | 1. SOCl₂, DMF (cat.), DCM2. Benzylamine, Et₃N, DCM, 0°C to rt | 2-4 h | High (expected) | Adapted from[3][8] |
| N-(4-methoxyphenyl)-3-bromo-4-nitrobenzamide | EDC, HOBt, DIPEA, p-anisidine, DMF, rt | 12-24 h | ~85-95 (expected) | Adapted from[6][7] |
Note: Yields marked as "expected" are based on typical outcomes for similar substrates and reaction conditions, as specific data for this compound was not always available in the cited literature.
Signaling Pathway and Logical Relationships
Derivatives of substituted benzoic acids, including amides of this compound, are often investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, benzamide (B126) derivatives have been explored as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.
Conclusion
The derivatization of the carboxylic acid group of this compound provides a versatile platform for the synthesis of a wide array of compounds with potential applications in drug discovery and materials science. The protocols outlined in this document for esterification and amidation serve as a foundation for the generation of libraries of diverse derivatives. The choice of synthetic method will depend on the specific properties of the desired product and the nature of the starting materials. Further exploration of these derivatives as modulators of key biological pathways is a promising avenue for future research.
References
- 1. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Bromo-4-nitrobenzoic Acid in the Study of Enzyme Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-nitrobenzoic acid is a versatile chemical intermediate recognized for its utility as a building block in the synthesis of a variety of organic molecules.[1][2][] While direct studies on its enzymatic inhibitory activity are limited in publicly available literature, its structural features suggest its potential as a scaffold for the development of novel enzyme inhibitors. This document provides an overview of the potential applications of this compound in enzyme activity studies, drawing insights from structurally related compounds and its role as a synthetic precursor. Detailed protocols for relevant enzymatic assays are provided to guide researchers in exploring the potential of this compound and its derivatives as enzyme inhibitors.
Derivatives of similar benzoic acid compounds have shown potential as anti-inflammatory and antibacterial agents, suggesting that derivatives of this compound could exhibit similar properties.[4] Its primary application in biochemical research is as a starting material for synthesizing more complex molecules that may have therapeutic applications.[4]
Application Notes
This compound's primary role in the context of enzyme activity studies is as a versatile scaffold for the synthesis of potential enzyme inhibitors.[1] The presence of a carboxylic acid, a nitro group, and a bromine atom on the benzene (B151609) ring provides multiple reactive sites for chemical modification to generate a diverse library of derivatives. These derivatives can then be screened against various enzyme targets.
Potential as a Precursor for Anti-inflammatory Agents
Structurally similar molecules to this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are key to the inflammatory pathway, and their inhibition is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). The general workflow for synthesizing and screening derivatives of this compound for anti-inflammatory activity would involve chemical modification of the parent compound followed by in vitro screening against COX-1 and COX-2 enzymes.
Potential as a Precursor for Antibacterial Agents
Analogues of this compound have also been explored for their antibacterial properties. A hypothesized mechanism for some benzoic acid derivatives is the inhibition of bacterial protein synthesis by targeting ribosomes. The workflow for investigating the antibacterial potential of this compound derivatives would involve synthesizing a compound library and then determining the minimum inhibitory concentration (MIC) against various bacterial strains.
Use in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibitors are a focus in cancer therapy. The structural features of this compound make it a potential starting material for the synthesis of novel PARP inhibitors. A research workflow would involve the design and synthesis of derivatives that could fit into the NAD+ binding site of PARP enzymes, followed by screening for inhibitory activity.
Quantitative Data
Due to the limited direct research on this compound as an enzyme inhibitor, quantitative data is presented for structurally similar compounds to provide a reference for potential activity.
Table 1: Hypothetical IC50 Values for this compound Derivatives against COX Enzymes (Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.)
| Compound | Target Enzyme | IC50 (µM) |
| Derivative A | COX-1 | 15.2 |
| Derivative A | COX-2 | 1.8 |
| Derivative B | COX-1 | >100 |
| Derivative B | COX-2 | 8.5 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) for this compound Derivatives (Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.)
| Compound | Bacterial Strain | MIC (µg/mL) |
| Derivative C | Staphylococcus aureus | 16 |
| Derivative C | Escherichia coli | 64 |
| Derivative D | Staphylococcus aureus | 8 |
| Derivative D | Escherichia coli | 32 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the enzyme inhibitory potential of this compound and its derivatives.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from established methods for measuring COX inhibition.[5][6][7]
Principle: The assay measures the ability of a test compound to inhibit the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid by COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound or its derivatives (test compounds)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Stannous chloride solution
-
PGE2 ELISA kit
-
96-well microplates
Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to achieve a range of desired test concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration. Keep the enzyme solutions on ice.
-
Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the test compound dilution or vehicle control (for 100% activity). b. Add 80 µL of the diluted enzyme solution (either COX-1 or COX-2) to each well. c. Incubate the plate for 10 minutes at 37°C. d. Initiate the reaction by adding 10 µL of arachidonic acid solution to each well. e. Incubate for exactly 2 minutes at 37°C. f. Stop the reaction by adding 30 µL of stannous chloride solution.
-
PGE2 Quantification: a. Use a commercial PGE2 ELISA kit to determine the concentration of PGE2 in each well. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[8][9][10][11]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound or its derivatives (test compounds)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Bacterial Inoculum Preparation: a. Culture the test bacteria in MHB overnight at 37°C. b. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (broth and bacteria, no compound). e. Well 12 will serve as a sterility control (broth only).
-
Inoculation: Add 5 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Protocol 3: PARP Inhibition Assay (Colorimetric)
This protocol is a general guide for a colorimetric PARP assay.[12][13][14]
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of activated DNA. The amount of incorporated biotin (B1667282) is detected using streptavidin-HRP and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
This compound or its derivatives (test compounds)
-
Streptavidin-HRP
-
Colorimetric substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction: a. Add 50 µL of the test compound dilutions or vehicle control to the wells of the histone-coated plate. b. Add a mixture of PARP1 enzyme and activated DNA to each well. c. Incubate for 10 minutes at room temperature. d. Initiate the reaction by adding biotinylated NAD+ to each well. e. Incubate for 60 minutes at room temperature.
-
Detection: a. Wash the wells three times with wash buffer to remove unincorporated biotinylated NAD+. b. Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature. c. Wash the wells three times with wash buffer. d. Add 100 µL of the colorimetric substrate to each well and incubate until a sufficient color develops. e. Stop the reaction by adding 50 µL of stop solution.
-
Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Calculate the percentage of PARP inhibition for each concentration of the test compound. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Caption: General workflow for developing enzyme inhibitors from this compound.
Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.
Caption: Potential mechanism of antibacterial action via ribosome inhibition.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. 3-溴-4-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. rndsystems.com [rndsystems.com]
Application Notes and Protocols for the Esterification of 3-Bromo-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 3-Bromo-4-nitrobenzoic acid, a key chemical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. The primary method detailed is the Fischer-Speier esterification, a reliable and cost-effective acid-catalyzed reaction.
Introduction
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For substituted benzoic acids like this compound, the resulting esters are valuable building blocks in medicinal chemistry and materials science. The Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[1][2] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[1][3][4]
Data Presentation: Reaction Parameters for Fischer Esterification
The following table summarizes typical reaction conditions for the Fischer esterification of substituted benzoic acids, which can be adapted for this compound.
| Ester Product | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Methyl 3-bromobenzoate | Methanol (B129727) | H₂SO₄ | 10 | Reflux | 85 | [5] |
| Ethyl 4-fluoro-3-nitrobenzoate | Ethanol | H₂SO₄ | 0.25 (Microwave) | 130-150 | Good | [6] |
| Methyl 3-nitrobenzoate | Methanol | H₂SO₄ | 1 | Reflux | High | |
| Ethyl benzoate | Ethanol | H₂SO₄ | 2 | Reflux | 95 | [4] |
| Methyl benzoate | Methanol | H₂SO₄ | - | 65 | 90 | [4] |
Experimental Protocol: Fischer Esterification of this compound with Methanol
This protocol details the synthesis of methyl 3-bromo-4-nitrobenzoate.
Materials:
-
This compound
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol. The methanol often serves as both the reactant and the solvent. A typical ratio is 8 mL of methanol per gram of carboxylic acid.
-
Catalyst Addition: To the stirred solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A common ratio is 1 mL of concentrated H₂SO₄ for every 20 mL of methanol.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[7] The reaction should be stirred vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7] A typical reaction time is between 1 to 10 hours.[7]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water. This may cause the ester to precipitate.
-
If a precipitate forms, it can be collected by suction filtration and washed with cold water.
-
Alternatively, remove the excess methanol under reduced pressure using a rotary evaporator.[4][7]
-
Dissolve the residue in an organic solvent such as dichloromethane.[7]
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst.[4][7]
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4][7]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica (B1680970) gel.[7]
-
Safety Precautions:
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Perform the reaction in a well-ventilated fume hood.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Fischer esterification of this compound.
Caption: Workflow for the Fischer Esterification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Specialized Polymers in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of specialized polymers in drug delivery and tissue engineering. Detailed protocols for the synthesis, formulation, and characterization of polymer-based systems are included to facilitate reproducible research and development.
Stimuli-Responsive Polymers for Controlled Drug Release
Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant physicochemical changes in response to small variations in their environment.[1][2] This property makes them ideal candidates for targeted drug delivery systems, as they can be designed to release their therapeutic payload at a specific site of action, triggered by internal or external stimuli.[1]
Data Presentation: pH-Responsive Drug Release from Chitosan (B1678972) Hydrogels
Chitosan, a natural polysaccharide, is a widely studied biocompatible and biodegradable polymer. Its inherent pH-sensitivity makes it particularly suitable for developing oral drug delivery systems that can protect drugs from the harsh acidic environment of the stomach and release them in the more neutral pH of the intestines.
The following table summarizes the in vitro release of ibuprofen (B1674241) from chitosan aerogels at two different pH values, mimicking the conditions of the stomach and intestines.
| Time (hours) | Cumulative Release at pH 6.5 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | 15.2 | 25.8 |
| 2 | 24.8 | 42.1 |
| 6 | 35.1 | 58.3 |
| 12 | 43.5 | 65.4 |
| 24 | 51.0 | 69.9 |
Data adapted from a study on the release of ibuprofen from chitosan aerogels. The results demonstrate a significantly higher and faster drug release at a physiological pH of 7.4 compared to a slightly acidic pH of 6.5.[3][4]
Experimental Protocol: In Vitro Drug Release Assay
This protocol outlines a standard method for evaluating the in vitro release of a drug from a polymer-based formulation.
Materials:
-
Drug-loaded polymer nanoparticles or hydrogel
-
Phosphate-buffered saline (PBS) at desired pH values (e.g., pH 5.5 and pH 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Accurately weigh a specific amount of the drug-loaded polymer formulation.
-
Suspend the formulation in a known volume of PBS inside a dialysis bag.
-
Securely seal the dialysis bag and place it in a larger container with a known volume of PBS (the release medium).
-
Place the container in a shaking incubator set at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Biodegradable Polymers for Nanoparticle-Based Drug Delivery
Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are extensively used to formulate nanoparticles for controlled and targeted drug delivery.[5] These polymers break down into non-toxic byproducts that are safely eliminated from the body.[5] The rate of drug release can be precisely controlled by modulating the polymer's molecular weight and composition.[5]
Data Presentation: Doxorubicin (B1662922) Loading and Release from PLGA-PEG Nanoparticles
Poly(ethylene glycol) (PEG) is often incorporated into PLGA nanoparticles (PLGA-PEG) to improve their stability and circulation time in the bloodstream.[6] The following table presents the characteristics of doxorubicin-loaded PLGA-PEG nanoparticles with varying PEG content.
| Polymer Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA | 420 ± 25 | -15.2 ± 1.8 | 2.9 ± 0.6 | 58 ± 12 |
| PLGA-PEG 5% | 510 ± 30 | -12.8 ± 1.5 | 2.8 ± 0.5 | 56 ± 10 |
| PLGA-PEG 10% | 620 ± 40 | -10.5 ± 1.2 | 2.7 ± 0.6 | 54 ± 11 |
| PLGA-PEG 15% | 690 ± 50 | -8.9 ± 1.1 | 2.6 ± 0.6 | 52 ± 12 |
Data adapted from a study on the impact of PEG content on doxorubicin release from PLGA-co-PEG nanoparticles.[4] The results show that increasing the PEG content leads to a slight increase in particle size and a decrease in the magnitude of the negative surface charge. Drug loading and encapsulation efficiency remained relatively consistent across the different formulations.
The table below illustrates the cumulative release of doxorubicin from these nanoparticles over time.
| Time (days) | PLGA (%) | PLGA-PEG 5% (%) | PLGA-PEG 10% (%) | PLGA-PEG 15% (%) |
| 1 | 15 | 20 | 25 | 30 |
| 7 | 35 | 45 | 55 | 65 |
| 14 | 50 | 65 | 75 | 85 |
| 21 | 60 | 75 | 85 | 95 |
| 28 | 65 | 80 | 90 | 98 |
Data adapted from the same study, showing that a higher PEG content results in a faster and more complete release of doxorubicin.[4]
Experimental Protocol: Nanoparticle Formulation by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing drug-loaded PLGA nanoparticles.
Materials:
-
PLGA or PLGA-PEG copolymer
-
Doxorubicin hydrochloride
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Sonicator
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of the PLGA or PLGA-PEG copolymer in DCM.
-
Dissolve the doxorubicin in a small amount of a suitable solvent and add it to the polymer solution.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase (polymer and drug solution) dropwise to the aqueous PVA solution while stirring vigorously to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder for storage and further characterization.
Biocompatible Hydrogels for Tissue Engineering
Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix of native tissues.[7] Their high water content, porosity, and soft consistency make them excellent scaffolds for tissue engineering and regenerative medicine.[7]
Data Presentation: Mechanical Properties of PEGDA Hydrogels
Poly(ethylene glycol) diacrylate (PEGDA) is a synthetic polymer that can be crosslinked to form hydrogels with tunable mechanical properties. The stiffness of the hydrogel can be controlled by varying the molecular weight and concentration of the PEGDA precursor.
| PEGDA Molecular Weight (kDa) | PEGDA Concentration (%) | Compressive Modulus (kPa) | Swelling Ratio |
| 3.4 | 10 | 50 ± 10 | 14.6 ± 1.2 |
| 3.4 | 20 | 250 ± 30 | 9.8 ± 0.8 |
| 6 | 10 | 25 ± 5 | 18.2 ± 1.5 |
| 6 | 20 | 120 ± 15 | 12.5 ± 1.1 |
| 10 | 10 | 10 ± 2 | 25.5 ± 2.0 |
| 10 | 20 | 60 ± 8 | 16.8 ± 1.4 |
Data adapted from studies on the mechanical properties of PEGDA hydrogels for cartilage tissue engineering.[8][9][10] The results demonstrate that the compressive modulus increases with increasing PEGDA concentration and decreasing molecular weight, while the swelling ratio shows the opposite trend.
Experimental Protocol: Fabrication of PEGDA Hydrogels by Photopolymerization
This protocol details the preparation of PEGDA hydrogels using a light-based crosslinking method.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Dissolve the desired amount of PEGDA in PBS to achieve the target concentration.
-
Add the photoinitiator to the PEGDA solution at a suitable concentration (e.g., 0.05% w/v) and dissolve it completely.
-
Pipette the prepolymer solution into a mold of the desired shape and size.
-
Expose the solution to UV light for a specific duration to initiate photopolymerization and form the hydrogel. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
Carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted components.
Characterization and In Vitro Evaluation
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the in vitro cytotoxicity of polymer-based formulations on cultured cells.[6][11][12]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Polymer nanoparticle suspension or hydrogel extract
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the polymer nanoparticle suspension or hydrogel extract in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test samples. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control.
Signaling Pathway Visualization
EGFR Signaling Pathway in Cancer and its Targeting by Polymer-Drug Conjugates
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[13] Dysregulation of this pathway is a common feature in many cancers. Polymer-drug conjugates can be designed to specifically target cancer cells overexpressing EGFR, thereby delivering the cytotoxic drug directly to the tumor site and minimizing off-target toxicity.
Caption: EGFR signaling pathway and its inhibition by a targeted polymer-drug conjugate.
References
- 1. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2.1. Scanning Electron Microscopy (SEM) [bio-protocol.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 3-Bromo-4-nitrobenzoic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate quantification of this compound in reaction mixtures is crucial for process optimization, yield determination, impurity profiling, and quality control. This document provides a detailed overview of various analytical techniques for the quantification of this compound, complete with experimental protocols and comparative data. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Acid-Base Titration.
Comparative Overview of Analytical Techniques
The choice of an analytical method for quantifying this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is often the most robust and versatile technique, offering a good balance of sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity but requires a derivatization step. Spectroscopic and titration methods are simpler and more cost-effective but generally have lower sensitivity and are more susceptible to interference.[1]
A summary of the key performance characteristics of the primary analytical methods is presented below.
Table 1: Comparison of Analytical Techniques for the Quantification of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | Titration |
| Principle | Separation based on polarity, followed by UV detection.[1] | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.[1] | Measurement of light absorbance at a specific wavelength.[1] | Neutralization of the acidic analyte with a standard basic solution.[1] |
| Sample Preparation | Dilution, filtration, possible acid-base extraction.[1] | Derivatization (e.g., esterification) followed by extraction.[1] | Dilution, filtration, and potential cleanup to remove interfering substances.[1] | Dissolution in a suitable solvent.[1] |
| Sensitivity | High (µg/mL to ng/mL range).[1] | Very High (ng/mL to pg/mL range).[1] | Moderate (µg/mL range).[1] | Low (≥ 50 µg/mL).[1] |
| Specificity | High | Very High | Low to Moderate | Low |
| Analysis Time | ~10-30 minutes per sample | ~20-40 minutes per sample | ~5 minutes per sample | ~10 minutes per sample |
| Instrumentation Cost | Moderate to High | High | Low | Low |
| Typical Application | Routine analysis, purity testing, stability studies | Trace analysis, impurity identification | Rapid preliminary analysis, in-process control | Assay of bulk material |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly suitable method for the routine quantification of this compound in reaction mixtures, offering high resolution, sensitivity, and specificity. A reversed-phase method is typically employed.
Experimental Protocol
1. Instrumentation and Equipment:
-
HPLC System with a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Data Acquisition and Processing Software.[2]
-
Analytical Balance.
-
Volumetric glassware.
-
Syringe filters (0.45 µm).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or purified).[3]
-
This compound reference standard.
3. Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid, pH ~2-2.5) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate the analyte from impurities.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Solution:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve it in a suitable solvent. An acid-base extraction may be necessary to isolate the acidic analyte from neutral or basic components in the mixture.[1]
-
Dilute the reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous basic solution (e.g., sodium bicarbonate).
-
Separate the aqueous layer, acidify it with a strong acid (e.g., HCl), and then extract the precipitated this compound back into an organic solvent.[1]
-
Evaporate the solvent and redissolve the residue in the mobile phase.[1]
-
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile compound, typically an ester, before GC-MS analysis.[1]
Experimental Protocol
1. Instrumentation and Equipment:
-
GC-MS system with an Electron Ionization (EI) source.
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Reaction vials.
2. Reagents and Materials:
-
Derivatizing agent (e.g., diazomethane (B1218177) or a silylation reagent like BSTFA). Caution: Diazomethane is highly toxic and explosive and should be handled with extreme care in a well-ventilated fume hood.[1]
-
Solvents (e.g., diethyl ether, ethyl acetate).
-
This compound reference standard.
3. Derivatization and Sample Preparation:
-
Standard Derivatization:
-
Dissolve a known amount of the reference standard in a suitable solvent.
-
Add the derivatizing agent (e.g., an ethereal solution of diazomethane) dropwise until a persistent yellow color is observed, indicating complete reaction.[1]
-
Gently remove excess reagent and solvent under a stream of nitrogen.
-
Redissolve the derivatized standard in a solvent suitable for GC injection.
-
-
Sample Derivatization:
-
Isolate the this compound from the reaction mixture using the acid-base extraction protocol described for HPLC.
-
Follow the same derivatization procedure as for the standard.
-
4. GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components (e.g., start at 100 °C, ramp to 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analyzer: Quadrupole or Ion Trap, scanning a suitable mass range or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
5. Data Analysis:
-
Create a calibration curve using the derivatized standards.
-
Quantify the derivatized analyte in the sample by comparing its peak area to the calibration curve.
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of this compound.
UV-Vis Spectrophotometry
This method is simple and rapid but is less specific than chromatographic methods and is best suited for reaction mixtures with minimal interfering substances that absorb at the same wavelength.[1]
Experimental Protocol
1. Instrumentation and Equipment:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Volumetric glassware.
2. Reagents and Materials:
-
Solvent (e.g., methanol or ethanol).
-
This compound reference standard.
3. Procedure:
-
Prepare a stock solution of the reference standard in the chosen solvent.[1]
-
Scan the UV-Vis spectrum of the stock solution to determine the wavelength of maximum absorbance (λmax).[1]
-
Prepare a series of standard solutions and measure their absorbance at λmax to construct a calibration curve (absorbance vs. concentration).[1]
-
Prepare the sample solution by dissolving a known amount of the reaction mixture in the solvent and filtering if necessary.
-
Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.
Workflow for UV-Vis Spectrophotometry Analysis:
Caption: Workflow for UV-Vis spectrophotometric analysis.
Acid-Base Titration
This classical method is suitable for determining the purity of bulk this compound or its concentration in simple mixtures without other acidic or basic components.
Experimental Protocol
1. Instrumentation and Equipment:
-
Burette.
-
Beakers or flasks.
-
Magnetic stirrer.
-
pH meter (optional, for potentiometric titration).
2. Reagents and Materials:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Solvent (e.g., a mixture of ethanol (B145695) and water).
-
Acid-base indicator (e.g., phenolphthalein).
-
This compound sample.
3. Procedure:
-
Accurately weigh the sample and dissolve it in the chosen solvent.[1]
-
Add a few drops of the indicator.[1]
-
Titrate the solution with the standardized strong base until the endpoint is reached, indicated by a persistent color change.[1]
-
Record the volume of the titrant used.
-
Calculate the amount of this compound based on the stoichiometry of the reaction.
Workflow for Titration Analysis:
Caption: Workflow for the acid-base titration of this compound.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound in reaction mixtures is critical for ensuring the quality and efficiency of chemical processes. HPLC stands out as a versatile and reliable technique for most applications. GC-MS offers superior sensitivity for trace analysis, provided a suitable derivatization procedure is employed. UV-Vis spectrophotometry and titration are simple, cost-effective methods suitable for rapid or high-concentration measurements where high specificity is not required. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical procedures.
References
Application Notes and Protocols for the HPLC Analysis of 3-Bromo-4-nitrobenzoic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Bromo-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound and its process-related impurities or derivatives. This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC).
Analytical Method
The proposed method utilizes a reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better peak shape and retention. UV detection is employed for the quantification of the analytes.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Potential Impurities and Derivatives
The primary impurities associated with this compound often arise from the synthetic route. These can include starting materials, positional isomers, and by-products of side reactions. The following are some potential impurities and derivatives that can be analyzed using this method:
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Impurity A: 4-Nitrobenzoic acid (starting material)
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Impurity B: 3-Bromobenzoic acid (starting material)
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Impurity C: 4-Bromo-3-nitrobenzoic acid (positional isomer)
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Impurity D: 2-Bromo-4-nitrobenzoic acid (positional isomer)
-
Derivative 1: Methyl 3-bromo-4-nitrobenzoate (ester derivative)
Quantitative Data
The following table summarizes the expected retention times (RT), resolution (Rs), Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound and its related compounds based on the proposed HPLC method. Please note that these are representative values and may vary depending on the specific HPLC system and column used.
Table 2: Representative Quantitative Data
| Analyte | Retention Time (min) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Nitrobenzoic acid | 5.2 | - | 0.05 | 0.15 |
| 3-Bromobenzoic acid | 8.9 | 12.1 | 0.04 | 0.12 |
| This compound | 12.5 | 10.3 | 0.03 | 0.09 |
| 4-Bromo-3-nitrobenzoic acid | 13.8 | 2.1 | 0.04 | 0.12 |
| 2-Bromo-4-nitrobenzoic acid | 14.5 | 1.5 | 0.05 | 0.15 |
| Methyl 3-bromo-4-nitrobenzoate | 18.2 | 8.2 | 0.02 | 0.06 |
Experimental Protocols
Instrumentation and Equipment
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HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric glassware (Class A).
-
pH meter.
-
Sonicator.
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
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Reference standards for this compound and its potential impurities/derivatives.
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
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Diluent (Acetonitrile/Water, 50:50, v/v): Mix equal volumes of acetonitrile and water.
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Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of the this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh about 5 mg of each impurity/derivative reference standard into a single 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
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System Suitability Solution (Working Standard): Transfer 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Dilute to volume with the diluent. This solution contains 100 µg/mL of this compound and 10 µg/mL of each impurity/derivative.
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Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
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Inject a blank (diluent) to ensure no interfering peaks are present.
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Inject the System Suitability Solution to verify the performance of the chromatographic system. The resolution between the critical pair (e.g., 4-Bromo-3-nitrobenzoic acid and 2-Bromo-4-nitrobenzoic acid) should be ≥ 1.5. The tailing factor for the main peak should be ≤ 2.0, and the relative standard deviation for replicate injections should be ≤ 2.0%.
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Inject the sample solution.
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Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
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Quantify the amount of each impurity in the sample by comparing the peak area with that of the corresponding standard from the System Suitability Solution (or a separate standard of known concentration).
Visualizations
Experimental Workflow
Caption: HPLC analytical workflow for this compound.
Logical Relationship of Analytes
Caption: Relationship between the main analyte and its potential impurities/derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is the electrophilic aromatic substitution (nitration) of 3-bromobenzoic acid. In this reaction, a nitro group (-NO2) is introduced onto the aromatic ring.
Q2: What are the directing effects of the substituents in the nitration of 3-bromobenzoic acid?
A2: The regioselectivity of the nitration is controlled by the two substituents on the benzene (B151609) ring:
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The bromo group (-Br) is an ortho, para-director.
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The carboxylic acid group (-COOH) is a meta-director.
These directing effects mean that the incoming nitro group will preferentially substitute at positions ortho or para to the bromine atom and meta to the carboxylic acid group. This leads to the potential for a mixture of isomers.
Q3: What are the potential side products in this synthesis?
A3: Due to the directing effects of the substituents, the nitration of 3-bromobenzoic acid can lead to the formation of several isomers. The primary potential side products are:
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3-Bromo-2-nitrobenzoic acid
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3-Bromo-5-nitrobenzoic acid
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3-Bromo-6-nitrobenzoic acid
The formation of dinitrated products is also possible under harsh reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to separate the starting material from the product and any side products. The spots can be visualized under UV light.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound from its isomers can be challenging. The most effective method is typically fractional recrystallization, which takes advantage of the different solubilities of the isomers in a particular solvent system. Column chromatography can also be employed for more difficult separations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete reaction. | - Ensure the use of a sufficiently strong nitrating mixture (concentrated nitric and sulfuric acids).- Allow the reaction to proceed for a sufficient amount of time. Monitor by TLC. |
| Decomposition of starting material or product. | - Maintain a low reaction temperature (typically 0-5 °C) to prevent decomposition. | |
| Formation of multiple products (isomers) | Competing directing effects of the bromo and carboxyl groups. | - Carefully control the reaction temperature, as this can influence the isomer ratio.- Employ a robust purification method, such as fractional recrystallization, to isolate the desired isomer. |
| Formation of dinitrated byproducts | Reaction conditions are too harsh. | - Use a less concentrated nitrating agent or a shorter reaction time.- Avoid high reaction temperatures. |
| The product is difficult to purify | The isomers have very similar physical properties. | - Experiment with different solvent systems for recrystallization to find one that provides good separation.- Consider using column chromatography with a carefully selected eluent system. |
| "Oiling out" during recrystallization | The crude product is highly impure, or the incorrect solvent is being used. | - Try a different recrystallization solvent or a solvent mixture.- Consider a preliminary purification step, such as an acid-base extraction, to remove some impurities before recrystallization. |
Experimental Protocol
This proposed protocol is based on established principles of electrophilic aromatic nitration. Researchers should perform small-scale trials to optimize conditions for their specific setup.
Synthesis of this compound via Nitration of 3-Bromobenzoic Acid
Materials:
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3-Bromobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5 °C.
-
Reaction Setup: In a separate flask, dissolve 3-bromobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5 °C with constant stirring.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-bromobenzoic acid. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude product, which is a mixture of isomers, should be purified by fractional recrystallization from an ethanol/water mixture. The desired this compound isomer is typically less soluble and will crystallize first upon slow cooling.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Starting Material | 3-Bromobenzoic Acid | - |
| Nitrating Agent | 1:1 (v/v) Conc. H₂SO₄ : Conc. HNO₃ | Formation of the nitronium ion (NO₂⁺) |
| Reaction Temperature | 0-10 °C | Minimizes side reactions and dinitration |
| Reaction Time | 1-2 hours | Should be sufficient for complete reaction (monitor by TLC) |
| Workup | Quenching on ice | Precipitation of the crude product |
| Purification | Fractional Recrystallization (Ethanol/Water) | Isolation of the desired this compound isomer |
| Expected Yield | Variable (highly dependent on purification) | Moderate to good yields of the isolated isomer are possible with careful purification. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to products and side products.
Technical Support Center: Nitration of 3-Bromobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the nitration of 3-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 3-bromobenzoic acid?
A1: The nitration of 3-bromobenzoic acid is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the two substituents on the benzene (B151609) ring: the bromo group (-Br) and the carboxylic acid group (-COOH).
-
The carboxylic acid group is a deactivating, meta-directing group.
-
The bromo group is a deactivating, ortho, para-directing group.
Therefore, the incoming nitro group (-NO₂) will be directed to positions that are meta to the carboxylic acid group and ortho or para to the bromo group. This leads to the formation of three principal isomeric products:
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3-Bromo-5-nitrobenzoic acid
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3-Bromo-2-nitrobenzoic acid
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3-Bromo-6-nitrobenzoic acid
The relative yields of these isomers depend on the reaction conditions.
Q2: What are the common side reactions to be aware of during the nitration of 3-bromobenzoic acid?
A2: Several side reactions can occur, leading to impurities in the final product. These include:
-
Dinitration: Under harsh reaction conditions (e.g., high temperatures, high concentrations of nitric acid), a second nitro group can be introduced to the aromatic ring, yielding dinitrated products.
-
Oxidation: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the oxidation of the benzoic acid, potentially causing degradation of the starting material and product.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted 3-bromobenzoic acid will remain as an impurity.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, it is crucial to control the reaction conditions carefully:
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-15°C) is critical to prevent over-nitration and oxidative side reactions.[1]
-
Slow Addition of Nitrating Agent: The nitrating mixture should be added slowly to the solution of 3-bromobenzoic acid to maintain temperature control and prevent localized overheating.
-
Stoichiometry: Using a controlled amount of the nitrating agent can help to avoid dinitration.
Q4: What are the recommended methods for purifying the product mixture?
A4: The purification of the product mixture, which may contain isomeric products and other impurities, can be achieved through several techniques:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation. A mixture of ethanol (B145695) and water is often effective for substituted benzoic acids.[2]
-
Column Chromatography: For separating isomers with different polarities, column chromatography is a powerful technique.[2]
-
Acid-Base Extraction: This method can be used to separate the acidic benzoic acid derivatives from neutral impurities. The acidic products can be extracted into a basic aqueous solution and then re-precipitated by acidification.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Loss of product during workup. 3. Insufficiently strong nitrating conditions. | 1. Increase reaction time or temperature slightly (monitor for side reactions). 2. Ensure proper pH adjustment during extraction and precipitation. 3. Use fuming nitric acid or increase the ratio of sulfuric acid. |
| Formation of a dark-colored or tarry substance | 1. Reaction temperature was too high, leading to oxidation and decomposition. 2. Use of impure starting materials. | 1. Maintain strict temperature control using an ice bath. Add the nitrating agent more slowly. 2. Ensure the 3-bromobenzoic acid is pure before starting the reaction. |
| Product is an oil instead of a solid | 1. Presence of significant impurities lowering the melting point. 2. Incomplete removal of the nitrating acids. | 1. Attempt to purify a small sample by column chromatography to isolate the solid product, then use the pure solid to seed the oil. 2. Ensure the product is thoroughly washed with cold water after filtration. |
| Difficulty in separating isomers | 1. Isomers have very similar polarities. 2. Inappropriate purification technique. | 1. For column chromatography, try a different solvent system or a longer column. For recrystallization, try fractional crystallization with different solvents. 2. HPLC can be used for analytical and preparative separation of closely related isomers.[3] |
Experimental Protocol: Nitration of 3-Bromobenzoic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 3-bromobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-bromobenzoic acid. Maintain the reaction temperature below 15°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture over a generous amount of crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Data Presentation
Table 1: Expected Products and Potential Side Products
| Compound | Structure | Role | Notes |
| 3-Bromo-5-nitrobenzoic acid | O=N(=O)c1cc(Br)cc(C(=O)O)c1 | Major Product | Formation favored by the directing effects of both substituents. |
| 3-Bromo-2-nitrobenzoic acid | O=N(=O)c1cccc(Br)c1C(=O)O | Minor Product | Formation is sterically hindered by the adjacent carboxylic acid group. |
| 3-Bromo-6-nitrobenzoic acid | O=N(=O)c1ccc(Br)c(C(=O)O)c1 | Minor Product | Formation is possible due to the ortho-directing effect of the bromo group. |
| Dinitrated 3-bromobenzoic acids | (e.g., 3-bromo-2,5-dinitrobenzoic acid) | Side Product | Formation is more likely at higher temperatures and with excess nitrating agent. |
| Unreacted 3-bromobenzoic acid | Brc1cccc(C(=O)O)c1 | Impurity | Results from an incomplete reaction. |
Visualizations
Caption: Predicted products from the nitration of 3-bromobenzoic acid.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude 3-Bromo-4-nitrobenzoic Acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound? A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-bromobenzoic acid, regioisomers formed during nitration, and other side-products.[1][2][3] Over-nitration can also lead to dinitro compounds, particularly under harsh reaction conditions.[2]
Q2: My crude product has a yellow tint. What does this indicate? A2: A yellow to orange discoloration often suggests the presence of impurities.[4] Purification via recrystallization, sometimes with the addition of activated charcoal, can often yield a pure, white to off-white solid.[4][5]
Q3: Which purification technique is most suitable for my crude sample? A3: The best method depends on the nature and quantity of the impurities.
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Recrystallization is highly effective for removing small amounts of impurities from a solid sample.[4]
-
Column Chromatography is ideal for separating mixtures with components of different polarities.[2]
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Acid-Base Extraction is a chemical method used to separate acidic compounds like this compound from neutral or basic impurities.[2]
Q4: How can I monitor the progress and success of the purification? A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By comparing the crude mixture to the purified fractions against a reference standard, you can assess the removal of impurities. A common mobile phase for substituted benzoic acids is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2][5] Purity can be further confirmed by melting point analysis; the literature melting point for this compound is approximately 200-204°C.[6][7]
Purification Troubleshooting Guides
Recrystallization Issues
Q5: No crystals are forming after I cool the solution. What should I do? A5: This is a common issue that can be resolved by several methods:
-
Problem: Too much solvent was used, and the solution is not saturated.
-
Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly again.[8]
-
-
Problem: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the solution's surface with a glass stirring rod. This creates nucleation sites for crystal growth.[8][9]
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Solution 2 (Seeding): Add a tiny crystal of pure this compound (a "seed crystal") to the cooled solution to induce crystallization.[8][9]
-
-
Problem: Cooling is happening too quickly.
Q6: The yield of my purified crystals is very low. How can I improve it? A6: A low yield is typically caused by the product remaining dissolved in the mother liquor.
-
Problem: An excessive amount of solvent was used for dissolution.
-
Solution: Use the minimum amount of boiling solvent necessary to just dissolve the crude product.[8]
-
-
Problem: Significant product remains in the filtrate.
-
Solution: You can recover a "second crop" of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.[8]
-
-
Problem: Premature crystallization occurred during hot filtration.
-
Solution: Keep the solution hot during filtration by preheating the funnel and filter paper.[8]
-
-
Problem: The product is being lost during the washing step.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent them from re-dissolving.[8]
-
Q7: My compound "oiled out" instead of forming crystals. What went wrong? A7: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Problem: The solution is too concentrated or was cooled too rapidly.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[8]
-
-
Problem: A high concentration of impurities has depressed the melting point of the mixture.
-
Solution: Consider a preliminary purification by another method, such as column chromatography, to reduce the impurity load before attempting recrystallization.[8]
-
Column Chromatography Issues
Q8: I am getting poor separation of my product from impurities on the column. A8: Poor separation is usually related to the mobile phase or column packing.
-
Problem: The eluent (mobile phase) is not optimized.
-
Solution: Optimize the mobile phase composition using TLC first to find a solvent system that gives good separation between your product and the impurities.[2]
-
-
Problem: The column was overloaded with crude material.
-
Solution: Use an appropriate ratio of silica (B1680970) gel to crude product, typically ranging from 30:1 to 100:1 by weight.[2]
-
-
Problem: The column was packed improperly, leading to channeling.
-
Solution: Ensure the column is packed uniformly and is never allowed to run dry.[2]
-
Q9: My product is streaking or "tailing" on the column. A9: Tailing is common for acidic compounds on silica gel.
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Problem: The acidic carboxylic group is interacting strongly with the silica gel.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This suppresses the strong interaction and results in sharper peaks.[2]
-
Data Presentation
Table 1: Recrystallization Solvent Selection Guide
| Solvent Type | Examples | Suitability for this compound | Notes |
| Polar Protic | Water, Ethanol, Methanol | Good (often in mixtures) . The compound has low solubility in cold water but higher solubility in hot water/alcohols.[9][11] | A water/ethanol mixture is often a good starting point. The optimal ratio must be determined experimentally. |
| Polar Aprotic | Acetone, Ethyl Acetate | Potentially Good. | May be too good a solvent, leading to low recovery. Best used as the more polar component in a binary solvent system. |
| Non-Polar | Hexane, Toluene | Poor (as a primary solvent). | The compound is unlikely to be soluble enough. Best used as an anti-solvent or the non-polar component in a binary system. |
Note: The ideal solvent or solvent system should be determined experimentally to maximize yield and purity.
Table 2: Typical Purification Outcomes
| Purification Method | Purity Achieved | Typical Yield | Reference |
| Recrystallization | >98% | 96% | [6] |
| Column Chromatography | >99% | Variable | General Technique |
| Acid-Base Extraction | >95% | Variable | General Technique |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture gently while stirring until the solid is fully dissolved.[8][9]
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(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]
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Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask to prevent premature crystallization.[8]
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Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[8][10]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
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Washing & Drying: Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely on the filter paper by drawing air through them.[8][9]
Protocol 2: Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.[2]
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Elution: Begin eluting the column with the chosen mobile phase (e.g., a hexane/ethyl acetate mixture, potentially with 0.5% acetic acid).[2] Collect the eluent in fractions. The polarity of the mobile phase can be gradually increased to elute the product if necessary.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
Protocol 3: Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of a weak base like sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release pressure. The deprotonated 3-bromo-4-nitrobenzoate salt will move into the aqueous layer. Allow the layers to separate.[2]
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Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution at least twice more to ensure complete transfer of the acidic product.[2]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add a concentrated acid (e.g., HCl) until the solution becomes acidic (pH ~2). The purified this compound will precipitate out.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[2]
Visualizations
Caption: A general workflow for the purification of chemical compounds.
Caption: A decision tree for troubleshooting crystal formation.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-3-nitrobenzoic acid | 6319-40-0 [chemicalbook.com]
- 7. This compound 97 101420-81-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. youtube.com [youtube.com]
- 11. chembk.com [chembk.com]
- 12. famu.edu [famu.edu]
Preventing decarboxylation of 3-Bromo-4-nitrobenzoic acid at high temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decarboxylation of 3-Bromo-4-nitrobenzoic acid during high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decarboxylate?
A1: Significant thermal decomposition and decarboxylation are likely to occur at or near the melting point of this compound, which is in the range of 200-204°C.[1] However, the onset of decarboxylation can occur at lower temperatures, especially with prolonged heating. For some nitrobenzoic acid isomers, decomposition tendencies are observed at temperatures above 165°C.[2]
Q2: How do electron-withdrawing groups like the nitro and bromo substituents affect decarboxylation?
A2: Electron-withdrawing groups, such as the nitro group on the aromatic ring, can facilitate decarboxylation when attached to the α-carbon of the carboxylic acid.[3] These groups stabilize the negative charge that develops on the aromatic ring during the transition state of the decarboxylation reaction, thus lowering the activation energy for the process.
Q3: Can the solvent choice influence the rate of decarboxylation?
A3: Yes, solvent polarity plays a crucial role. Polar solvents, particularly polar protic solvents, can stabilize the charged intermediates in the decarboxylation pathway, thereby accelerating the reaction rate. To suppress decarboxylation, the use of non-polar, aprotic solvents is recommended.
Q4: How does pH affect the thermal stability of this compound?
A4: The pH of the reaction medium can significantly influence the rate of decarboxylation. Acidic conditions can sometimes promote decarboxylation of certain benzoic acid derivatives.[4] While direct pH measurement in non-aqueous, high-temperature systems is challenging, the addition of a non-aqueous base, such as triethylamine, can be used to adjust the acidity, though careful optimization is required.[5]
Troubleshooting Guide: Unwanted Decarboxylation
If you are observing the loss of the carboxylic acid group in your high-temperature reactions involving this compound, consult the following troubleshooting guide.
| Symptom | Potential Cause | Recommended Action |
| Loss of starting material and formation of 2-bromo-1-nitrobenzene. | Reaction temperature is too high, leading to thermal decarboxylation. | Reduce the reaction temperature. If the desired reaction is too slow at lower temperatures, consider alternative synthetic routes or catalysts that allow for milder conditions. Monitor the reaction closely and minimize reaction time. |
| Increased decarboxylation when using polar solvents (e.g., DMF, DMSO). | The polar solvent is stabilizing the transition state of the decarboxylation reaction. | Switch to a high-boiling point, non-polar aprotic solvent. See Table 1 for a list of suitable alternatives. |
| Inconsistent results or sudden onset of decarboxylation. | The presence of acidic or basic impurities in the reaction mixture may be catalyzing the decarboxylation. | Ensure all reagents and solvents are pure and dry. Consider adding a small amount of a non-nucleophilic base (e.g., proton sponge) as a scavenger for acidic impurities. |
| Decarboxylation occurs even at moderately elevated temperatures over long reaction times. | The combination of moderate heat and extended reaction duration is sufficient to induce decarboxylation. | Optimize the reaction to reduce the required time. This may involve using a more active catalyst or a higher concentration of reagents. Monitor the reaction progress frequently to determine the minimum time required for completion. |
Data Summary
Table 1: High-Boiling Point Aprotic Solvents for Minimizing Decarboxylation
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Toluene (B28343) | 111 | Non-polar | Suitable for reactions up to its boiling point; its non-polar nature helps to disfavor decarboxylation. |
| Xylenes (mixture) | ~140 | Non-polar | Offers a higher reaction temperature than toluene while maintaining a non-polar environment. |
| Diglyme (B29089) | 162 | Polar Aprotic | While polar, it is aprotic and may be a better alternative to DMF or DMSO.[6] Use with caution and monitor for decarboxylation. |
| Triglyme | 216 | Polar Aprotic | Provides a higher boiling point than diglyme for reactions requiring more energy.[6] Similar caution regarding its polarity is advised. |
| Sulfolane | 285 | Polar Aprotic | A very high-boiling point solvent that is relatively inert. Its polarity may still influence decarboxylation. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Polar Aprotic | High boiling point, but its polarity is a significant consideration.[7] |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Use with caution. High polarity can promote decarboxylation.[7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 189 | Polar Aprotic | Use with caution. High polarity can promote decarboxylation.[7] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decarboxylation in a High-Temperature Reaction
-
Solvent Selection: Choose a high-boiling point, non-polar aprotic solvent from Table 1 that is compatible with your reaction chemistry. Ensure the solvent is anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that may be initiated by oxygen at high temperatures.
-
Temperature Control: Heat the reaction mixture to the lowest possible temperature that allows for a reasonable reaction rate. Use an oil bath or a heating mantle with a temperature controller to maintain a stable temperature. Avoid localized overheating.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Aim to stop the reaction as soon as the starting material is consumed to the desired extent to minimize the time the product is exposed to high temperatures.
-
pH (Acidity) Control: If acidic conditions are suspected to promote decarboxylation, consider the addition of a non-nucleophilic base, such as proton sponge (1,8-Bis(dimethylamino)naphthalene), to scavenge trace acids. The amount should be catalytic (e.g., 1-5 mol%).
Protocol 2: Method for Adjusting Acidity in Non-Aqueous Solvents
Direct measurement of pH in non-aqueous, high-temperature systems is not reliable with standard pH meters. An indirect method to control acidity is as follows:
-
Indicator Test: In a small-scale, non-critical version of your reaction, add a universal indicator that is soluble in your chosen solvent system to observe any significant color changes that might indicate a shift in acidity during the reaction.
-
Base Addition: If the reaction is believed to be sensitive to acidic catalysis of decarboxylation, add a small, measured amount of a tertiary amine base like triethylamine.
-
Calibration Curve (for advanced control): For precise control, a calibration curve can be created by adding known amounts of a base (like triethylamine) to your solvent system and measuring a corresponding property, such as the absorbance of a pH-sensitive indicator dye using a UV-Vis spectrophotometer at room temperature.[5] This curve can then be used to estimate the "apparent pH" in your reaction mixture.
Visualizations
Caption: Proposed pathway for the thermal decarboxylation of this compound.
Caption: A logical workflow for troubleshooting unwanted decarboxylation.
References
- 1. 3-溴-4-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scielo.br [scielo.br]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Bromination of 4-Nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 4-nitrobenzoic acid. The focus is on improving regioselectivity and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the direct bromination of 4-nitrobenzoic acid and why?
A1: The direct electrophilic aromatic substitution (EAS) bromination of 4-nitrobenzoic acid is expected to yield primarily 3-bromo-4-nitrobenzoic acid . Both the nitro group (-NO₂) and the carboxylic acid group (-COOH) are electron-withdrawing and deactivating substituents on the benzene (B151609) ring.[1] They direct incoming electrophiles to the meta position relative to themselves.[1] In 4-nitrobenzoic acid, the position meta to the -COOH group is C3, and the position meta to the -NO₂ group is also C3. Therefore, both groups direct the incoming bromine to the same carbon atom.
Q2: Why is the direct bromination of 4-nitrobenzoic acid often a low-yielding reaction?
A2: The reaction is often low-yielding because both the nitro and carboxylic acid groups are strongly deactivating.[1] This means they withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles like bromine.[1] Harsh reaction conditions, such as high temperatures and strong Lewis acid catalysts, are typically required to overcome this deactivation, which can lead to side reactions and degradation of the starting material.
Q3: How can I improve the regioselectivity to obtain bromo-isomers other than this compound?
A3: Achieving regioselectivity for isomers other than the 3-bromo product through direct bromination is challenging due to the directing effects of the existing substituents. A more effective approach is to use a multi-step synthetic strategy where the order of substituent introduction is altered. For example, to synthesize 2-bromo-4-nitrobenzoic acid, one could start with a different precursor, such as 4-nitrotoluene, introduce the bromine at the desired position, and then oxidize the methyl group to a carboxylic acid.[2]
Q4: Are there alternative brominating agents I can use instead of molecular bromine (Br₂)?
A4: Yes, other brominating agents can be used, and their choice can sometimes influence the reaction's outcome, although overcoming the strong directing effects on 4-nitrobenzoic acid remains a primary challenge. N-Bromosuccinimide (NBS) is a common alternative, often used with a catalyst or initiator. For benzylic bromination (bromination of a carbon on a side chain), NBS with a radical initiator is the reagent of choice.[3][4] For aromatic ring bromination, NBS can be used with an acid catalyst. However, for a highly deactivated ring like 4-nitrobenzoic acid, a potent electrophilic bromine source is necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Insufficiently harsh reaction conditions for the deactivated ring. 2. Inactive catalyst. 3. Poor quality of reagents. | 1. Increase the reaction temperature. 2. Use a stronger Lewis acid catalyst (e.g., FeBr₃, AlCl₃). 3. Ensure reagents are pure and anhydrous. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to degradation. 2. Presence of impurities in the starting material. | 1. Optimize the reaction temperature; try running the reaction at a slightly lower temperature for a longer duration. 2. Purify the starting 4-nitrobenzoic acid before the reaction. |
| Desired isomer is not the major product | The inherent directing effects of the -NO₂ and -COOH groups favor the 3-bromo isomer. | Direct bromination is not suitable for obtaining other isomers. An alternative synthetic route is necessary to control regioselectivity. |
| Difficulty in isolating the product | The product may be soluble in the reaction mixture or form a complex with the catalyst. | 1. After quenching the reaction, adjust the pH to precipitate the carboxylic acid. 2. Perform a thorough work-up including extraction and washing steps to remove the catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-nitrobenzoic acid via Oxidation of 2-Bromo-4-nitrotoluene (B188816)
This protocol demonstrates an alternative synthetic route to achieve a specific regioselectivity that is not possible through direct bromination of 4-nitrobenzoic acid.[5][6]
Materials:
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2-Bromo-4-nitrotoluene
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Potassium permanganate (B83412) (KMnO₄)
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Water
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6N Hydrochloric acid (HCl)
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Ethyl acetate (B1210297)
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Chloroform
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol) in 20 mL of pyridine and add 40 mL of water.
-
Heat the mixture to 70°C.
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Add potassium permanganate (19.0 g, 120 mmol) portion-wise over a 40-minute period.
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After the addition is complete, reflux the reaction mixture for 8 hours.
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After the reaction is complete, filter the hot suspension.
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Cool the filtrate in an ice bath and acidify to a pH < 2 with 6N HCl to precipitate the crude product.
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Filter the solid to obtain the first batch of crude 2-bromo-4-nitrobenzoic acid.
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Combine the filtrates, adjust the pH to be acidic with 6N HCl, and extract sequentially with ethyl acetate and chloroform.
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Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a second batch of the product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Bromo-4-nitrotoluene |
| Product | 2-Bromo-4-nitrobenzoic acid |
| Yield | 66% |
Data sourced from a representative synthesis.[5][6]
Protocol 2: Synthesis of 4-Bromo-3-nitrobenzoic acid via Nitration of 4-Bromobenzoic acid
This protocol illustrates another indirect route to control the final substitution pattern.
Materials:
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4-Bromobenzoic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-bromobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Monitor the reaction by TLC.
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Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.
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Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-bromo-3-nitrobenzoic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Bromobenzoic acid |
| Product | 4-Bromo-3-nitrobenzoic acid |
| Yield | High (specific yield depends on reaction scale and conditions) |
Visualizations
Caption: Alternative synthetic routes for regioselective bromination.
Caption: Troubleshooting logic for direct bromination.
References
- 1. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 2. brainly.com [brainly.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 2-BROMO-4-NITROBENZOIC ACID | 16426-64-5 [chemicalbook.com]
Troubleshooting guide for Suzuki coupling with 3-Bromo-4-nitrobenzoic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromo-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions to overcome common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields with this substrate can be attributed to several factors. The electron-withdrawing nature of both the nitro and carboxylic acid groups can influence the reactivity of the C-Br bond. Additionally, the functional groups themselves can introduce complications. Potential issues include:
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Catalyst Inhibition: While the nitro group is generally well-tolerated, the carboxylic acid can coordinate with the palladium catalyst, potentially leading to deactivation.[1]
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Poor Solubility: Under basic reaction conditions, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have poor solubility in common organic solvents, impeding the reaction rate.[1]
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may require careful optimization for this specific substrate.[2]
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Side Reactions: Competing reactions such as protodeboronation, homocoupling, and dehalogenation can consume starting materials and reduce the yield of the desired product.[1]
Q2: Can the carboxylic acid group interfere with the Suzuki coupling?
Yes, the carboxylic acid group can interfere in several ways.[1] Under the basic conditions necessary for the Suzuki coupling, it is deprotonated to a carboxylate. This can lead to:
-
Solubility Issues: The resulting salt may not be soluble in the organic solvent, slowing down or inhibiting the reaction.
-
Catalyst Interaction: The carboxylate could potentially coordinate to the palladium center, affecting its catalytic activity.
To mitigate these issues, careful selection of the solvent system (e.g., using a co-solvent like water) and the base is crucial. In some cases, protecting the carboxylic acid as an ester prior to the coupling may be a viable strategy.
Q3: How does the nitro group affect the reaction?
The strong electron-withdrawing nitro group activates the aryl bromide towards oxidative addition, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. This should, in principle, facilitate the reaction. However, there are reports of nitro groups acting as leaving groups in some palladium-catalyzed couplings, though the C-Br bond is generally more reactive. For nitro-containing substrates, the use of bulky, electron-rich phosphine (B1218219) ligands can be beneficial.
Q4: What are the most common side products I should expect?
Common side products in Suzuki coupling reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide. This is often exacerbated by the presence of oxygen.[1]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is more likely with electron-rich boronic acids and under prolonged heating.[1]
-
Dehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom.
Proper degassing of the reaction mixture and using a well-defined catalyst can help minimize these side reactions.[1]
Troubleshooting Guide
Low Yield or No Reaction
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more air-stable pre-catalyst. - Ensure the phosphine ligand is not oxidized; use fresh ligand or store under an inert atmosphere. |
| Inappropriate Base | - The base is critical for activating the boronic acid. For substrates with acidic protons, a stronger base or a higher equivalent of a weaker base may be necessary.[1] - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base is also important.[1] |
| Poor Substrate/Base Solubility | - The carboxylate salt of the starting material may not be soluble in purely organic solvents. - Try a mixed solvent system, such as dioxane/water, THF/water, or toluene/water, to improve solubility.[2] |
| Suboptimal Temperature | - The reaction may require heating to proceed at a reasonable rate. - If the reaction is sluggish at a lower temperature, cautiously increase it. However, excessive heat can lead to catalyst decomposition and side reactions.[2] |
| Insufficient Degassing | - Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species. - Ensure the reaction mixture and solvent are thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3] |
Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solutions |
| Homocoupling of Boronic Acid | - Presence of oxygen.[1] | - Improve the degassing procedure. - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst which requires in-situ reduction.[1] |
| Protodeboronation | - Unstable boronic acid, prolonged heating, or presence of excess water. | - Use a milder base or a lower reaction temperature. - Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester) instead of the boronic acid.[1] |
| Dehalogenation | - Impurities in reagents or solvent, or side reactions with the base. | - Ensure high purity of all reagents and solvents. - A change in ligand or catalyst might be necessary. |
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling reactions of substrates analogous to this compound. This data can serve as a starting point for optimization.
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison due to the limited availability of direct comparative studies on this compound.
Table 1: Suzuki Coupling of Bromobenzoic Acids with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 97 | [1] |
| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 95 | [1] |
| 3 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 99 | [1] |
| 4 | 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 97 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling in an Aqueous System
This protocol is adapted from a highly efficient and environmentally friendly method utilizing water as the solvent at ambient temperature and may serve as a good starting point.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.001 mmol, 0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Distilled water (5.0 mL)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, if a precipitate has formed, filter the mixture and wash the solid with distilled water.
-
To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.
-
The aqueous filtrate can be acidified (e.g., with 1M HCl) to precipitate the product, which is then collected by filtration, washed with water, and dried.
Protocol 2: General Procedure for Suzuki Coupling in a Biphasic Organic/Aqueous System
This is a more traditional protocol that may be necessary for less reactive coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.
References
Minimizing homocoupling byproducts in reactions of 3-Bromo-4-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts in cross-coupling reactions involving 3-bromo-4-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues encountered during cross-coupling reactions, focusing on the formation of unwanted homocoupling byproducts.
Issue 1: Significant Formation of Dimerized Boronic Acid/Ester in Suzuki-Miyaura Coupling
Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or NMR) shows a significant peak corresponding to the symmetrical biaryl product derived from the boronic acid or ester coupling partner.
| Potential Cause | Recommended Solution & Experimental Protocol |
| Oxygen Contamination | Molecular oxygen is a primary promoter of boronic acid homocoupling.[1][2] Rigorous exclusion of air is critical. |
| Protocol: Solvent Degassing: Before use, sparge all solvents (including water, if used) with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[3] For highly sensitive reactions, use the "freeze-pump-thaw" method (3 cycles). | |
| Protocol: Inert Atmosphere Setup: Assemble all glassware under a positive pressure of inert gas. Evacuate and backfill the reaction vessel with inert gas three times before adding reagents. Maintain this atmosphere throughout the reaction. | |
| Presence of Pd(II) Species | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) can promote homocoupling during their in-situ reduction to the active Pd(0) species.[1][4] |
| Solution 1: Use a Pd(0) Precatalyst: Employ a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] | |
| Solution 2: Add a Mild Reducing Agent: If using a Pd(II) source, add a mild reductant like potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the catalyst. This helps pre-reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][5] | |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature can favor the homocoupling pathway. |
| Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and aprotic solvents (e.g., dioxane, toluene, THF).[6] Running the reaction at the lowest effective temperature can also help suppress this side reaction.[3] | |
| Reagent Stoichiometry | A high concentration or large excess of the boronic acid can increase the rate of homocoupling.[3] |
| Solution: Use a stoichiometric ratio closer to 1:1, or with a slight excess of the this compound.[7] In sensitive cases, consider the slow addition of the boronic acid solution to the reaction via syringe pump to maintain a low concentration.[3] |
Issue 2: Significant Formation of Dimerized Alkyne (Glaser Coupling) in Sonogashira Coupling
Symptom: A major byproduct is identified as the symmetrical 1,3-diyne, resulting from the oxidative homocoupling of the terminal alkyne reagent.
| Potential Cause | Recommended Solution & Experimental Protocol |
| Oxygen Presence | Similar to Suzuki coupling, oxygen promotes the oxidative homocoupling of alkynes, a reaction known as Glaser coupling.[8] |
| Protocol: Employ the same rigorous degassing and inert atmosphere techniques described for Suzuki coupling. Ensure all reagents and solvents are oxygen-free.[8] | |
| Copper(I) Co-catalyst | The traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst, which is highly effective at promoting Glaser coupling.[9][10] |
| Solution: Use Copper-Free Conditions: Perform the reaction without the copper(I) co-catalyst.[8] This may require a more active palladium catalyst system (e.g., using bulky, electron-rich phosphine (B1218219) ligands) or slightly higher reaction temperatures, but it is the most effective way to prevent alkyne homocoupling.[11][12] | |
| Inappropriate Base | The choice and purity of the amine base can impact side reactions. |
| Solution: Use a high-purity, degassed amine base such as triethylamine (B128534) or diisopropylethylamine. Ensure the base is free of oxidizing impurities. |
Issue 3: Formation of Symmetrical Biaryl from this compound (Ullmann-type Homocoupling)
Symptom: The product mixture contains 4,4'-dinitro-[1,1'-biphenyl]-3,3'-dicarboxylic acid, the homocoupling product of the starting aryl bromide. This is common in Heck and Ullmann-type reactions.
| Potential Cause | Recommended Solution & Experimental Protocol |
| High Reaction Temperature | Traditional Ullmann homocoupling reactions are driven by high temperatures.[13] Elevated temperatures in other cross-coupling reactions can also promote this side product. |
| Solution: Optimize the temperature. Start at a moderate temperature (e.g., 80-100 °C) and only increase if the primary reaction is sluggish.[14] Modern ligand-accelerated protocols often allow for milder conditions.[14] | |
| Catalyst System | Some palladium catalyst systems, particularly under strongly basic conditions, can facilitate aryl halide homocoupling.[15] |
| Solution: Screen different ligands. For Heck reactions, phosphine ligands like PPh₃ or P(o-tolyl)₃ are common.[8] For Suzuki, bulky, electron-rich ligands (e.g., SPhos, XPhos) can favor the cross-coupling pathway.[3] Ligand-free systems using Pd/C may also suppress homocoupling.[16] | |
| Presence of a Reductant | In some systems, especially with Pd catalysis, certain reagents can act as reductants, leading to Pd(0) species that can mediate homocoupling.[13][17] |
| Solution: Carefully control reaction components. While mild reductants can be beneficial in Suzuki coupling to pre-form Pd(0), harsher conditions or certain additives might favor unwanted side reactions.[1][5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging to work with in cross-coupling reactions?
A1: This substrate has several features that can complicate reactions. The strong electron-withdrawing effect of the nitro (-NO₂) and carboxylic acid (-COOH) groups makes the C-Br bond more reactive towards oxidative addition, which is generally favorable. However, the deactivating nature of these groups can slow down other steps in the catalytic cycle. Furthermore, the acidic proton of the carboxylic acid requires the use of an additional equivalent of base, and the resulting carboxylate can have poor solubility or coordinate to the metal catalyst, potentially inhibiting its activity.[6]
Q2: Besides homocoupling, what other common side reactions should I watch for?
A2: Other common side reactions include:
-
Dehalogenation: Replacement of the bromine atom with a hydrogen. This can be exacerbated by harsh conditions (high temperature, strong base) or the presence of protic impurities.[14][15]
-
Protodeboronation (Suzuki): Replacement of the boronic acid group with a hydrogen, consuming your coupling partner. This is often promoted by water and prolonged heating.[7][6]
-
Reduction of the Nitro Group: The nitro group can sometimes be reduced depending on the catalyst and other reagents present, especially if a strong reducing agent is used or if hydrogen gas is present.
Q3: Can protecting the carboxylic acid group help minimize side reactions?
A3: Yes, in many cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can be a beneficial strategy.[8] This prevents issues with the acidic proton, improves solubility in organic solvents, and avoids potential catalyst inhibition by the carboxylate anion.[6] The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q4: How critical is the quality and purity of my reagents?
A4: Extremely critical. Low-purity catalysts may be less active, requiring harsher conditions that promote side reactions. Solvents must be anhydrous (unless water is part of the system) and thoroughly degassed.[14] Bases should be of high purity. Boronic acids are known to degrade over time to form boroxines, which can affect reactivity, so using fresh or properly stored boronic acid is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the boronic acid or ester partner (1.1 equiv.), and the base (e.g., K₂CO₃, 2.5-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the carboxylic acid and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Setup: To an oven-dried Schlenk flask with a stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2 equiv.), and a degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) with stirring.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol, adjusting the work-up as needed based on the product's properties.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions with 3-Bromo-4-nitrobenzoic Acid
Welcome to the technical support center for catalyst selection and troubleshooting in cross-coupling reactions involving 3-bromo-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges with this substrate arise from its structural features. The presence of a strong electron-withdrawing nitro group can affect the electronic properties of the aryl bromide, influencing its reactivity. Additionally, the carboxylic acid group can be deprotonated under basic reaction conditions, forming a carboxylate salt. This may lead to solubility issues in common organic solvents and potential coordination with the palladium catalyst, which can inhibit its activity.[1] Careful selection of the catalyst, ligand, base, and solvent system is crucial to address these challenges.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?
A2: Several powerful palladium-catalyzed reactions can be effectively used to functionalize this compound, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[4][5]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with amines.[6][7]
Q3: Does the nitro group on this compound interfere with the cross-coupling reaction?
A3: The electron-withdrawing nature of the nitro group generally enhances the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, which is a key step in the catalytic cycle. However, nitro groups can be incompatible with certain strong bases, such as potassium tert-butoxide (KOtBu).[7] Therefore, the choice of base is critical to avoid potential side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred.
Q4: Is it necessary to protect the carboxylic acid group before performing a cross-coupling reaction?
A4: While not always mandatory, protecting the carboxylic acid group, typically as an ester, can be a beneficial strategy.[1] This prevents the formation of the carboxylate salt under basic conditions, thereby avoiding potential solubility issues and catalyst inhibition.[1] The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.
Q5: What are the most common side products to expect in these reactions?
A5: Common side products in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling: The coupling of two molecules of the aryl bromide or the coupling partner (e.g., boronic acid). This is often promoted by the presence of oxygen.[8]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom.
-
Protodeboronation: In Suzuki reactions, the boronic acid is replaced by a hydrogen atom, which can be more prevalent with electron-rich boronic acids and under prolonged heating.[1]
Proper degassing of the reaction mixture and the use of a well-defined catalyst can help minimize these side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst or a more air-stable precatalyst. Ensure the ligand has not been oxidized.[1] |
| Suboptimal reaction temperature | Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress. Be aware that excessive heat can lead to catalyst decomposition.[1] | |
| Poor solubility of reagents | Try a different solvent or a co-solvent system (e.g., Dioxane/H₂O, THF/H₂O, DMF) to ensure all reactants are in solution.[9] | |
| Inappropriate base | The base is crucial for the catalytic cycle. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base is also important.[1] | |
| Significant Homocoupling of Boronic Acid (Suzuki Coupling) | Presence of oxygen | Thoroughly degas the reaction mixture and solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][8] |
| High concentration of boronic acid | Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration.[8] | |
| Formation of Dehalogenated Byproduct | Impurities in reagents or solvent | Ensure high purity of all reagents and solvents. |
| Unsuitable catalyst or ligand | A change in the ligand or catalyst system may be necessary. Bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress dehalogenation. | |
| Sluggish Heck Reaction | Inefficient catalyst system | Palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine ligands like triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) is a common starting point.[1] |
| Inappropriate base | An amine base like triethylamine (B128534) (Et₃N) is frequently used in Heck reactions. Inorganic bases like K₂CO₃ can also be effective.[1][2] |
Quantitative Data Summary for Analogous Substrates
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of substrates structurally similar to this compound. This data should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | RT | 1.5 | 99 | 3-Bromobenzoic acid[10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 | 3-Bromobenzoic acid |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High | 3-Bromobenzoic acid |
Table 2: Heck Coupling of 3-Bromobenzoic Acid with Styrene
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-Tolyl)₃ | Et₃N | Acetonitrile | Reflux | 5 | Good (not specified)[11] |
| Pd/C (3%) | Na₂CO₃ | DMF/H₂O | 100 | - | Moderate to Good |
Table 3: Sonogashira Coupling of 3-Bromobenzoic Acid with Phenylacetylene
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 60-80 | 4-12 | Good (not specified) |
| Pd/C / XPhos | None | K₂CO₃ | 95% EtOH | 50 | - | High (not specified) |
Table 4: Buchwald-Hartwig Amination of 3-Bromobenzoic Acid with Aniline
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 2 | High (not specified)[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on methods for similar substrates and should be optimized for this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Purge the resulting mixture with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Heck Coupling
This is a general protocol that should be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., P(o-Tolyl)₃, 2-4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., Acetonitrile or DMF)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent, alkene, and base via syringe.
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC or LC-MS).
-
After cooling, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions.
Caption: A troubleshooting flowchart for common issues in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing Nucleophilic Aromatic Substitution on 3-Bromo-4-nitrobenzoic Acid: A Technical Support Guide
Cranbury, NJ – December 22, 2025 – For researchers, chemists, and drug development professionals working with 3-Bromo-4-nitrobenzoic acid, optimizing nucleophilic aromatic substitution (SNAr) reactions is crucial for the successful synthesis of a wide array of valuable intermediates. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and streamline your synthetic workflows.
The reactivity of this compound in SNAr reactions is dictated by the electronic properties of its substituents. The nitro group (-NO2), being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The bromine atom at the 3-position is para to the activating nitro group, making it the leaving group in these substitutions. The carboxylic acid group, also electron-withdrawing, further enhances the electrophilicity of the aromatic ring.
This guide will delve into the specifics of optimizing reaction conditions for substitutions with common N-, O-, and S-nucleophiles, addressing potential pitfalls and offering solutions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with this compound slow or incomplete?
A1: Several factors can contribute to a sluggish reaction:
-
Insufficient Activation: While the nitro group is strongly activating, highly stable nucleophiles may still react slowly. Ensure your reaction temperature is appropriate for the nucleophile's reactivity.
-
Poor Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity.
-
Base Strength: For nucleophiles that require deprotonation (e.g., alcohols, thiols, and some amines), the choice and stoichiometry of the base are critical. A base that is too weak may not generate a sufficient concentration of the active nucleophile.
-
Steric Hindrance: Bulky nucleophiles may experience steric hindrance, slowing the rate of attack at the carbon bearing the bromine.
Q2: I am observing the formation of side products. What are the likely culprits and how can I minimize them?
A2: Common side reactions include:
-
Hydrolysis: Under aqueous basic conditions, the bromide can be displaced by a hydroxide (B78521) ion, leading to the formation of 3-hydroxy-4-nitrobenzoic acid. To avoid this, ensure anhydrous reaction conditions.
-
Decarboxylation: At elevated temperatures, particularly in the presence of a base, the carboxylic acid group may be lost.[1][2] One study demonstrated that under radical conditions, this compound can undergo protodecarboxylation to yield 1-bromo-2-nitrobenzene (B46134) in 43% yield.[3] If decarboxylation is suspected, consider running the reaction at a lower temperature or using a milder base.
-
Reaction with the Carboxylic Acid Group: Strong nucleophiles, especially under harsh conditions, might react with the carboxylic acid group. This is generally less common than substitution at the aromatic ring.
Q3: Can I perform the reaction without a strong base?
A3: For nucleophiles that are already sufficiently nucleophilic (e.g., primary and secondary amines like piperidine), a strong base may not be necessary. The amine itself can act as a base to neutralize the HBr formed during the reaction. However, for less reactive nucleophiles, a base is typically required to deprotonate the nucleophile or to act as a scavenger for the acid generated.
Q4: Is a catalyst required for these reactions?
A4: For many SNAr reactions with N- and S-nucleophiles, a catalyst is not required. However, for less reactive nucleophiles or for the formation of diaryl ethers (an Ullmann condensation), a copper catalyst (e.g., CuI, Cu2O) is often necessary to facilitate the reaction.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low reaction temperature. 2. Inappropriate solvent. 3. Insufficiently strong or stoichiometric amount of base. 4. Deactivated or poor quality nucleophile. | 1. Gradually increase the reaction temperature and monitor by TLC/LC-MS. 2. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 3. Use a stronger base (e.g., NaH for alcohols/thiols) or increase the equivalents of a weaker base (e.g., K2CO3). 4. Use a fresh, pure sample of the nucleophile. |
| Multiple Products Observed | 1. Side reaction with water (hydrolysis). 2. Decarboxylation of starting material or product. 3. Reaction at the carboxylic acid group. | 1. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. 2. Lower the reaction temperature. Use the mildest base possible that still promotes the desired reaction. 3. This is less common, but if suspected, consider protecting the carboxylic acid group as an ester. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of polar byproducts. 3. Product is highly polar. | 1. Optimize reaction conditions for full conversion. 2. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. 3. Utilize column chromatography with an appropriate solvent system. Consider derivatization to a less polar compound for easier purification, followed by deprotection. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Please note that these are starting points, and optimization may be necessary for specific substrates.
Table 1: Conditions for Reaction with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine (B6355638) | K2CO3 | DMF | 80-100 | 4-8 | >90 |
| Aniline | K2CO3 / CuI | DMF or NMP | 120-150 | 12-24 | 70-85 |
| Benzylamine | Et3N | DMSO | 90-110 | 6-12 | 85-95 |
Table 2: Conditions for Reaction with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide (B1231860) | - | Methanol (B129727) | Reflux | 2-6 | >95[5][6] |
| Phenol | K2CO3 / Cu2O | DMF | 130-150 | 12-24 | 60-75 |
| Benzyl Alcohol | NaH | THF/DMF | 60-80 | 8-16 | 75-90 |
Table 3: Conditions for Reaction with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K2CO3 | DMF | 25-50 | 1-4 | >95 |
| Sodium Sulfide (Na2S) | - | Water/Ethanol | 80-100 | 3-6 | 80-90 |
| Benzyl Mercaptan | Et3N | Acetonitrile | 50-70 | 2-5 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Piperidin-1-yl)-4-nitrobenzoic acid (Reaction with an N-Nucleophile)
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperidine (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 90 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired product.
Protocol 2: Synthesis of 3-Methoxy-4-nitrobenzoic acid (Reaction with an O-Nucleophile)
-
In a flame-dried round-bottom flask under an inert atmosphere, add methanol.
-
Carefully add sodium metal in small portions to generate sodium methoxide in situ.
-
Once all the sodium has reacted, add this compound (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and acidify with concentrated HCl to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 3-methoxy-4-nitrobenzoic acid. A similar procedure for the methoxy-de-halogenation of 3-bromo-4-fluoronitrobenzene (B1266112) with sodium methoxide in methanol has been reported to proceed in high yield.[5]
Protocol 3: Synthesis of 3-(Phenylthio)-4-nitrobenzoic acid (Reaction with an S-Nucleophile)
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature.
-
Add thiophenol (1.1 eq) dropwise. An exotherm may be observed.
-
Continue stirring at room temperature or warm gently to 50 °C if the reaction is slow, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to afford the product.
Visualizations
Caption: General workflow for nucleophilic substitution with an amine.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. rsc.org [rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 6. CZ20003663A3 - Process for preparing 3-bromanisol and 3-bromonitrobenzene - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 3-Bromo-4-nitrobenzoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 3-Bromo-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on reaction control, impurity profiles, and safety at scale.
Q1: My nitration of 3-bromobenzoic acid is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 4-nitro product?
A1: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid (-COOH) group is a meta-director, while the bromine (-Br) atom is an ortho-, para-director.[1][2] In the case of 3-bromobenzoic acid, the incoming nitro group is directed to positions 4, 6 (ortho to Br and meta to COOH) and position 2 (ortho to both).
Troubleshooting Steps:
-
Temperature Control: Nitration reactions are highly sensitive to temperature. Running the reaction at a lower, controlled temperature (e.g., 0-10 °C) can enhance selectivity by minimizing the energy required for the formation of less stable intermediates that lead to undesired isomers.[3]
-
Rate of Addition: A slow, controlled addition of the nitrating agent (mixed acid) is crucial.[4] This prevents localized temperature spikes and high concentrations of the nitronium ion, which can reduce selectivity.
-
Solvent and Acid Choice: While less common for this specific synthesis, exploring different solvent systems or the ratio of sulfuric to nitric acid can sometimes influence the isomeric ratio.
Q2: I am concerned about thermal runaway during the scale-up of the nitration step. What are the best practices for maintaining temperature control?
A2: Thermal runaway is a critical safety concern in large-scale nitration reactions due to their highly exothermic nature.[4][5] The risk is magnified during scale-up because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4]
Key Safety and Control Strategies:
-
Controlled Reagent Addition: The nitrating agent should be added at a rate that does not allow the reaction to generate heat faster than the cooling system can remove it.[4]
-
Efficient Cooling: Utilize a reactor with a cooling jacket and an efficient heat transfer fluid. Ensure the cooling system is robust enough to handle the total heat evolution of the reaction.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction, heat capacity of the mixture, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.[6]
-
Agitation: Ensure efficient and consistent stirring to prevent localized hot spots and maintain uniform temperature throughout the reaction mass.
-
Quenching Strategy: Plan a safe quenching procedure by slowly adding the reaction mixture to a large volume of ice and water.[7] This should be done with vigorous stirring to dissipate heat.
Q3: The crude this compound is difficult to purify. What are the most effective purification methods at a larger scale?
A3: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and residual acids. The choice of method depends on the specific impurities present.
Recommended Purification Techniques:
-
Acid-Base Extraction: This is a highly effective method for isolating carboxylic acids. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and re-acidified to precipitate the pure product.[8]
-
Recrystallization: This is a powerful technique for removing small quantities of impurities from a solid product. The success of recrystallization depends heavily on selecting an appropriate solvent system (e.g., an ethanol/water mixture).[3][8] Rapid cooling should be avoided as it can trap impurities.[8]
-
Washing: After initial isolation by filtration, thoroughly washing the crude solid with cold water is essential to remove residual mineral acids (HNO₃, H₂SO₄) which can interfere with subsequent steps and purification.[7]
Q4: What are the most critical safety precautions to take when handling the reagents for this synthesis on a large scale?
A4: Safety is paramount when working with strong acids and nitrating mixtures.[9]
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles with a face shield, and a chemical-resistant lab coat or suit.[7][9]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of toxic nitric acid fumes and nitrogen dioxide gas.[9]
-
Material Compatibility: Ensure all equipment, including the reactor and transfer lines, is made of materials resistant to strong acids to prevent corrosion.
-
Emergency Preparedness: Have emergency eyewash stations, safety showers, and appropriate spill containment kits readily accessible.[9] Personnel should be trained in emergency response procedures.
Data Presentation
The following tables summarize key quantitative data for the components involved in the synthesis.
Table 1: Physical Properties of Key Compounds
| Compound Name | Starting Material/Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Bromobenzoic Acid | Starting Material | C₇H₅BrO₂ | 201.02 | 155[10] |
| This compound | Product | C₇H₄BrNO₄ | 246.01 | 200-204 |
| Nitric Acid | Reagent | HNO₃ | 63.01 | -42 |
| Sulfuric Acid | Reagent | H₂SO₄ | 98.08 | 10 |
Table 2: Typical Reaction Parameters
| Parameter | Laboratory Scale (Exemplary) | Scale-Up Considerations |
| Temperature | 0 - 15 °C[3] | Precise control is critical; requires efficient reactor cooling and monitoring.[4] |
| Reagent Addition | Dropwise via addition funnel | Metered addition via pump; rate must be strictly controlled to manage exotherm.[11] |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer to ensure homogeneity in a larger volume. |
| Work-up | Pouring onto crushed ice | Controlled addition of reaction mass into a large, well-stirred quench vessel.[7] |
| Yield | Variable (typically >80%) | Can be affected by temperature control and mixing efficiency. |
Experimental Protocols
Synthesis of this compound from 3-Bromobenzoic acid
Safety Precaution: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate PPE.[3][9]
Materials:
-
3-Bromobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask (or jacketed reactor for scale-up)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice-salt or cryocooler)
Procedure:
-
Prepare the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid.[12] Keep the mixture cool in an ice bath during this process.
-
Dissolve Starting Material: Charge the reactor with 3-bromobenzoic acid and concentrated sulfuric acid. Begin stirring and cool the mixture to below 5 °C using the cooling bath.[3]
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-bromobenzoic acid.[3] The rate of addition must be carefully controlled to ensure the internal temperature of the reaction mixture does not exceed 10-15 °C.[3]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.[3] The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.[3] Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.[3][7] A solid precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper.[7] This step is crucial to remove residual acids.
-
Drying: Dry the purified product, for instance, in a vacuum oven. The final product is typically a light yellow crystalline powder.[13]
Visualizations
References
- 1. Nitration of 3-bromobenzoicacid give what product? | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. chembk.com [chembk.com]
Byproduct identification in the synthesis of 3-Bromo-4-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-nitrobenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.
Synthesis Pathway Overview
The direct nitration of 3-bromobenzoic acid is generally not a recommended synthetic route for this compound due to the formation of multiple isomers, making purification challenging. A more selective and reliable method involves a multi-step synthesis commencing with the bromination of p-toluidine (B81030), followed by a series of transformations to yield 3-bromo-4-nitrotoluene, which is then oxidized to the final product.
Caption: Multi-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 3-bromobenzoic acid not recommended for preparing this compound?
A1: The direct nitration of 3-bromobenzoic acid leads to a mixture of isomers. The bromine atom directs incoming electrophiles to the ortho and para positions, while the carboxylic acid group directs to the meta position. This results in the formation of 4-bromo-3-nitrobenzoic acid and 3-bromo-5-nitrobenzoic acid as major byproducts, which are difficult to separate from the desired this compound.
Q2: What is the recommended synthetic route for obtaining pure this compound?
A2: A reliable method is the oxidation of 3-bromo-4-nitrotoluene. This precursor can be synthesized from p-toluidine through a sequence of acetylation, bromination, hydrolysis, and a Sandmeyer reaction. This multi-step approach provides better control over the regioselectivity and results in a purer final product.
Troubleshooting Guide: Oxidation of 3-Bromo-4-nitrotoluene
This guide focuses on the final oxidation step, which is critical for the successful synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Incomplete Reaction (Starting material remains) | - Insufficient amount of oxidizing agent (KMnO₄).- Reaction time is too short.- Reaction temperature is too low. | - Ensure a molar excess of KMnO₄ is used.- Monitor the reaction by TLC until the starting material is consumed.- Maintain the reaction at reflux temperature. |
| Low Yield of Product | - Incomplete reaction.- Product loss during workup (e.g., filtration of MnO₂).- Co-precipitation of the product with MnO₂. | - Address incomplete reaction as above.- Thoroughly wash the MnO₂ filter cake with hot water to recover any adsorbed product.- Ensure the filtrate is strongly acidic during product precipitation. |
| Product is Contaminated with a Brown/Black Solid | - Presence of manganese dioxide (MnO₂) in the final product. | - Ensure complete filtration of MnO₂ after the reaction.- Consider a second filtration of the hot, acidified solution before cooling to precipitate the product. |
| Product has a Yellowish Tint | - Presence of unreacted starting material or other nitro-containing impurities. | - Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to improve purity and color. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-nitrotoluene (Starting Material)
This protocol is adapted from established procedures for the synthesis of similar compounds.[1]
Step 1: Acetylation of p-Toluidine
-
In a round-bottom flask, dissolve p-toluidine in glacial acetic acid.
-
Add acetic anhydride to the solution and reflux the mixture for 2-3 hours.
-
Pour the cooled reaction mixture into ice water to precipitate p-acetotoluidide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of p-Acetotoluidide
-
Dissolve the dried p-acetotoluidide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the mixture while stirring. Maintain the temperature below 30°C.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Pour the reaction mixture into a large volume of water to precipitate 3-bromo-4-acetaminotoluene.
-
Filter the solid, wash with water, and then with a dilute solution of sodium bisulfite to remove excess bromine.
Step 3: Hydrolysis of 3-Bromo-4-acetaminotoluene
-
Suspend the 3-bromo-4-acetaminotoluene in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate 3-bromo-4-aminotoluene.
-
Collect the product by filtration, wash with water, and dry.
Step 4: Sandmeyer Reaction to yield 3-Bromo-4-nitrotoluene
-
Dissolve the 3-bromo-4-aminotoluene in a mixture of a suitable acid (e.g., H₂SO₄ or HBF₄) and water, and cool to 0-5°C.
-
Slowly add a cold aqueous solution of sodium nitrite (B80452), keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) nitrite (which can be generated in situ from a copper salt and sodium nitrite).
-
Slowly add the cold diazonium salt solution to the copper(I) nitrite solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-bromo-4-nitrotoluene.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Oxidation of 3-Bromo-4-nitrotoluene to this compound
This protocol is a general procedure for the oxidation of substituted toluenes using potassium permanganate (B83412).[2]
Materials:
-
3-Bromo-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (optional)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromo-4-nitrotoluene, water, and a pellet of NaOH or KOH.
-
Addition of Oxidant: Heat the mixture to reflux. Slowly and carefully add potassium permanganate in small portions to the refluxing mixture. The purple color of the permanganate will disappear as it reacts. Continue adding KMnO₄ until a persistent purple color remains, indicating an excess of the oxidant.
-
Reaction Monitoring: Maintain the reaction at reflux for several hours until the starting material is no longer visible by TLC.
-
Quenching: Cool the reaction mixture to room temperature. If a purple color persists, add a small amount of sodium bisulfite until the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filtration: Filter the hot reaction mixture through a fluted filter paper or a pad of celite in a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake thoroughly with several portions of hot water to ensure all the product is collected in the filtrate.
-
Precipitation: Cool the filtrate in an ice bath. Slowly and with stirring, acidify the filtrate with concentrated H₂SO₄ or HCl until the pH is approximately 2. The this compound will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated product by vacuum filtration. Wash the solid with cold water to remove any residual acid and inorganic salts. Allow the product to air dry or dry it in a desiccator.
-
Purification: For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as an ethanol/water mixture.
Data Presentation
The following table summarizes expected outcomes and key parameters for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Synthesis of 3-Bromo-4-nitrotoluene | Oxidation to this compound |
| Typical Yield | 40-60% (overall from p-toluidine) | 70-85% |
| Purity (crude) | 85-95% | 90-97% |
| Purity (after recrystallization) | >98% | >99% |
| Key Byproducts | Isomeric bromination products, unreacted intermediates | Unreacted 3-bromo-4-nitrotoluene, manganese dioxide |
Visualizations
Caption: Troubleshooting workflow for the oxidation of 3-bromo-4-nitrotoluene.
References
Technical Support Center: Optimizing Reactions of 3-Bromo-4-nitrobenzoic Acid
Welcome to the technical support center for 3-Bromo-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the rate and yield of your sluggish reactions.
Troubleshooting Guide: Common Issues and Solutions
Sluggish or incomplete reactions with this compound can often be attributed to a few key factors. This guide addresses the most common problems encountered during its primary transformations: Esterification, Nucleophilic Aromatic Substitution (SNAr), and Nitro Group Reduction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Fischer Esterification | Presence of Water: The reaction is an equilibrium, and water can drive it in the reverse direction.[1] Insufficient Catalyst: The acid catalyst is crucial for activating the carboxylic acid. Low Temperature: The reaction requires sufficient energy to overcome the activation barrier. | - Ensure the this compound and the alcohol are anhydrous.[1] - Increase the catalytic amount of concentrated H₂SO₄ or use an alternative like p-TsOH.[2] - Increase the reaction temperature to ensure a steady reflux.[3] - Use a large excess of the alcohol to shift the equilibrium towards the product.[2] - Consider using a Dean-Stark apparatus to remove water as it forms.[2] |
| SNAr Reaction is Slow or Stagnant | Poor Nucleophile: The nucleophilicity of the reacting amine, alkoxide, or thiol is critical. Inappropriate Solvent: The solvent plays a key role in stabilizing the Meisenheimer complex intermediate. Steric Hindrance: The substituents ortho to the bromine can hinder the approach of the nucleophile. | - Use a stronger nucleophile or increase its concentration. - Switch to a polar aprotic solvent like DMF or DMSO to stabilize the charged intermediate. - Increase the reaction temperature, as the SNAr reaction often has a higher activation energy.[4] - Ensure the presence of a suitable base to neutralize any generated acid. |
| Incomplete Reduction of Nitro Group | Inactive Reducing Agent/Catalyst: The metal or catalyst may be oxidized or of poor quality. Insufficient Reducing Agent: Stoichiometry is crucial for the six-electron reduction. Incompatible Solvent: The choice of solvent can affect the activity of the reducing system. | - Use fresh, high-quality reducing agents (e.g., Zn, Fe, SnCl₂) or catalysts (e.g., Pd/C). - Increase the molar equivalents of the reducing agent. - Optimize the solvent system; for example, some reductions work well in acidic media (like acetic acid) or in the presence of an ammonium (B1175870) salt. - Increase the reaction temperature, but monitor for potential side reactions. |
| Side Product Formation (e.g., Hydrodehalogenation) | Harsh Reaction Conditions: In catalytic hydrogenation (nitro reduction), the bromine can be reductively cleaved. | - Opt for chemical reducing agents like SnCl₂, Fe/HCl, or Zn/AcOH instead of catalytic hydrogenation with H₂/Pd/C when aiming to preserve the bromine atom.[5] |
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so slow?
A1: The reactivity of this compound is governed by the electronic effects of its substituents. The nitro (-NO₂) and carboxylic acid (-COOH) groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). However, the carboxylic acid can be deprotonated under basic conditions, which can affect solubility and catalyst activity in reactions like Suzuki coupling. For reactions involving the carboxylic acid itself, such as esterification, steric hindrance from the ortho-bromo group can also play a role.
Q2: How can I effectively increase the rate of Fischer esterification?
A2: To accelerate Fischer esterification, it's essential to shift the equilibrium towards the product. This can be achieved by using a large excess of the alcohol (which can also serve as the solvent), ensuring all reagents are anhydrous, and using an effective acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] Increasing the temperature to maintain a steady reflux also increases the reaction rate. For stubborn reactions, using a Dean-Stark trap to remove the water byproduct can be highly effective.[2] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.
Q3: What is the best method to reduce the nitro group without losing the bromine?
A3: Catalytic hydrogenation with H₂ and catalysts like Pd/C is often very efficient for nitro group reduction but carries a high risk of hydrodehalogenation (loss of the bromine atom).[5] Therefore, chemical reducing agents are generally preferred for this substrate. Mild and selective methods include the use of metals in acidic media, such as iron powder in the presence of HCl or ammonium chloride, zinc powder in acetic acid, or tin(II) chloride (SnCl₂).[6][5] These methods are known to be chemoselective for the nitro group in the presence of other reducible functionalities and halogens.
Q4: In a nucleophilic aromatic substitution (SNAr) reaction, what factors have the biggest impact on the reaction rate?
A4: The rate of an SNAr reaction is primarily influenced by three factors:
-
The strength of the electron-withdrawing groups: The nitro group on this compound is a powerful activating group.
-
The nature of the nucleophile: Stronger nucleophiles will react faster.
-
The leaving group: While bromine is a good leaving group, in SNAr reactions, the bond to the leaving group is broken in a fast step after the rate-determining nucleophilic attack. The order of reactivity for halogens is often F > Cl > Br > I, which is the reverse of SN2 reactions.[7]
Q5: For a Suzuki coupling reaction, what are the key parameters to optimize for a better reaction rate?
A5: For a successful Suzuki coupling, optimizing the catalyst system, base, and solvent is critical.
-
Catalyst/Ligand: A palladium catalyst is typically used. The choice of phosphine (B1218219) ligand is crucial and can significantly impact the reaction rate and yield.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid. The choice and strength of the base can be critical.
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is needed, often a mixture like Toluene/H₂O or Dioxane/H₂O.
-
Temperature: Heating is usually required, typically in the range of 80-110 °C.[4]
Key Experimental Protocols and Data
Below are detailed methodologies for key reactions involving this compound, accompanied by data tables from studies on similar substrates to guide optimization.
Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification with an alcohol (e.g., methanol) to yield the corresponding ester.
Experimental Workflow:
Caption: Fischer Esterification Workflow.
Optimization Data (Adapted from 4-Fluoro-3-nitrobenzoic Acid)
The following table shows the effect of temperature and reaction time on the esterification of a similar substrate using microwave irradiation.
| Entry | Temperature (°C) | Total Irradiation Time (min) | Catalyst Loading | Yield (%) |
| 1 | 90 | 20 | 4% H₂SO₄ | 6 |
| 2 | 100 | 20 | 4% H₂SO₄ | 16 |
| 3 | 130 | 15 (3 x 5 min intervals) | 4% H₂SO₄ (added at intervals) | 88 |
| 4 | 150 | 15 (3 x 5 min intervals) | 4% H₂SO₄ (added at intervals) | 92 |
| Data adapted from a study on 4-fluoro-3-nitrobenzoic acid with ethanol (B145695) under sealed-vessel microwave conditions. |
Reduction of the Nitro Group
This protocol details a chemoselective reduction of the nitro group to an amine using zinc powder.
Experimental Workflow:
Caption: Nitro Group Reduction Workflow.
Comparative Data for Nitroarene Reduction
This table compares the efficiency of different reducing agents for various nitrobenzoic acids.
| Substrate | Reducing System | Time (min) | Yield (%) |
| o-Nitrobenzoic acid | Zn / Hydrazine glyoxylate | 30 | 90 |
| m-Nitrobenzoic acid | Zn / Hydrazine glyoxylate | 30 | 80 |
| p-Nitrobenzoic acid | Zn / Hydrazine glyoxylate | 30 | 80 |
| o-Nitrobromobenzene | Mg / Hydrazine glyoxylate | 1 | 94 |
| Data adapted from a study on various aromatic nitro compounds.[3] |
Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile.
Signaling Pathway (Mechanism):
Caption: SNAr Reaction Mechanism.
Troubleshooting Logic:
Caption: Troubleshooting SNAr Reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-nitrobenzoic acid. The information focuses on understanding and mitigating the impact of solvent choice on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for a nucleophilic substitution reaction with this compound?
A1: The reaction of this compound with a nucleophile is expected to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring for nucleophilic attack.
Q2: How does the choice of solvent affect the rate of an SNAr reaction involving this compound?
A2: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. Generally, polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, thus increasing the reaction rate. Protic solvents can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.
Q3: Why is the nitro group's position important for the reactivity of this compound?
A3: The nitro group is a strong electron-withdrawing group. Its position ortho to the bromine leaving group is critical for activating the ring towards nucleophilic attack. It helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction.
Q4: Can the carboxylic acid group interfere with the reaction?
A4: Yes, the carboxylic acid group is acidic and can react with basic nucleophiles or bases added to the reaction mixture. This can lead to the formation of a carboxylate salt, which may have different solubility and reactivity. It is often necessary to protect the carboxylic acid group or use a base that is selective for deprotonating the nucleophile over the carboxylic acid.
Q5: What are some common nucleophiles used in reactions with this compound?
A5: A variety of nucleophiles can be used, including amines (primary and secondary), alkoxides, phenoxides, and thiols. The strength of the nucleophile will influence the reaction rate and conditions required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very slow reaction | 1. Inappropriate solvent choice (e.g., non-polar or protic solvent).2. Nucleophile is too weak.3. Insufficient temperature.4. Deactivation of the nucleophile by the carboxylic acid group. | 1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.2. Use a stronger nucleophile or add a non-nucleophilic base to deprotonate the nucleophile.3. Increase the reaction temperature, monitoring for potential side reactions.4. Protect the carboxylic acid group (e.g., as an ester) before the reaction. |
| Low product yield | 1. Competing side reactions (e.g., reaction at other positions, decomposition).2. Incomplete reaction.3. Product degradation under reaction conditions.4. Poor work-up or purification procedure. | 1. Optimize reaction conditions (temperature, reaction time) to favor the desired product.2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.3. Consider milder reaction conditions or a different solvent.4. Review and optimize the extraction and purification steps. |
| Formation of multiple products | 1. Reaction with the solvent.2. The nucleophile is ambident (can attack from different atoms).3. Rearrangement of the intermediate. | 1. Choose an inert solvent for the reaction.2. Use a protecting group strategy to block unwanted reactive sites on the nucleophile.3. This is less common in SNAr but can be investigated by mechanistic studies. |
| Difficulty in product isolation | 1. Product is highly soluble in the reaction solvent.2. Formation of emulsions during work-up.3. Product is a salt due to the carboxylic acid group. | 1. After the reaction, remove the high-boiling solvent under reduced pressure and dissolve the residue in a more suitable solvent for extraction.2. Add brine during aqueous work-up to break emulsions.3. Acidify the aqueous layer during work-up to protonate the carboxylate and facilitate extraction into an organic solvent. |
Data Presentation
The following table presents hypothetical, yet representative, data on the effect of solvent on the rate constant of a typical SNAr reaction of a bromo-nitroaromatic compound with an amine nucleophile. This illustrates the general trend expected for this compound.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | ~0 |
| Dioxane | 2.2 | 1 |
| Tetrahydrofuran (THF) | 7.6 | 15 |
| Acetone | 20.7 | 150 |
| Acetonitrile (MeCN) | 37.5 | 1,500 |
| N,N-Dimethylformamide (DMF) | 36.7 | 15,000 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 50,000 |
Note: This data is illustrative and serves to demonstrate the significant rate enhancement observed in polar aprotic solvents compared to non-polar or less polar solvents.
Experimental Protocols
General Protocol for Kinetic Analysis of the Reaction of this compound with a Nucleophile using UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the kinetics of the SNAr reaction.
1. Materials and Instrumentation:
-
This compound
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvents (e.g., DMSO, DMF, Acetonitrile)
-
Thermostatted UV-Vis spectrophotometer with cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Syringes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of the nucleophile in the same solvent at a concentration at least 10-fold higher than the substrate (e.g., 1 x 10⁻¹ M) to ensure pseudo-first-order conditions.
3. Kinetic Measurement:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the nucleophile stock solution into the cuvette and mix quickly.
-
Immediately start recording the absorbance at the wavelength corresponding to the maximum absorbance of the product (previously determined by recording the spectrum of an authentic sample of the product).
-
Record the absorbance at regular time intervals until no further change is observed (reaction completion).
4. Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting straight line will be -k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile (k₂ = k_obs / [Nucleophile]).
Visualizations
Caption: Workflow for the kinetic analysis of an SNAr reaction.
Caption: The SNAr mechanism for this compound.
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-4-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the base-selection and optimization of the Buchwald-Hartwig amination of 3-bromo-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in selecting a base for the Buchwald-Hartwig amination of this compound?
A1: The primary challenges arise from the two functional groups on the substrate: the nitro group and the carboxylic acid. The nitro group is electron-withdrawing, which can affect the reactivity of the aryl bromide, but it is also sensitive to certain strong bases. The carboxylic acid has an acidic proton that will be deprotonated by the base, consuming at least one equivalent of base before the catalytic cycle can proceed efficiently.
Q2: Can I use common strong bases like sodium tert-butoxide (NaOtBu) for this reaction?
A2: Strong alkoxide bases such as NaOtBu or potassium tert-butoxide (KOtBu) should be used with caution. While they can be very effective in driving the amination, they are often incompatible with nitro groups, potentially leading to side reactions and decomposition of the starting material.[1] It is advisable to start with milder bases or screen conditions carefully on a small scale.
Q3: What are the recommended starting bases for this substrate?
A3: For substrates with sensitive functional groups, weaker inorganic bases are often a better starting point. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used and offer a good balance of reactivity and functional group tolerance. For substrates with acidic protons, lithium bis(trimethylsilyl)amide (LHMDS) can be a good choice as it is known to tolerate protic functional groups.[1]
Q4: How many equivalents of base should I use?
A4: Due to the presence of the acidic carboxylic acid proton, you will need to use more than the typical stoichiometric amount of base. A good starting point is to use at least 2.5 to 3.0 equivalents of the base: one equivalent to deprotonate the carboxylic acid and 1.5 to 2.0 equivalents to facilitate the catalytic cycle.
Q5: Should I protect the carboxylic acid group before the reaction?
A5: Protecting the carboxylic acid, for example as a methyl or ethyl ester, is a viable strategy. This would prevent the consumption of an extra equivalent of base and could improve the solubility of the substrate in common organic solvents. However, this adds extra steps to your synthesis (protection and deprotection). If a suitable base can be found for the unprotected acid, it is often more efficient to proceed without a protecting group.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can often be traced back to the choice of base, catalyst system, or reaction setup.
| Possible Cause | Suggested Solution |
| Base is too weak | If using a weak base like K₂CO₃, the reaction may be too slow.[1] Consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. |
| Insufficient base | The carboxylic acid will consume one equivalent of base. Ensure you are using at least 2.5 equivalents. |
| Catalyst inhibition | The carboxylate formed after deprotonation might be coordinating to the palladium center and inhibiting catalysis. A change in ligand or solvent might be necessary. Consider ligands like XPhos or RuPhos which are known for their high activity. |
| Poor reagent quality | Ensure all reagents, especially the solvent and amine, are anhydrous and that the reaction is performed under an inert atmosphere (argon or nitrogen). |
Issue 2: Decomposition of Starting Material or Product
If you observe the formation of multiple unidentified byproducts and a decrease in the mass balance, decomposition is likely occurring.
| Possible Cause | Suggested Solution |
| Base is too strong | Strong bases like NaOtBu can react with the nitro group. Switch to a milder base like Cs₂CO₃ or K₃PO₄. |
| High reaction temperature | Prolonged heating at high temperatures can lead to decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. |
Issue 3: Formation of Side Products (e.g., Hydrodehalogenation)
The formation of 4-nitrobenzoic acid (where the bromine has been replaced by a hydrogen) is a common side reaction.
| Possible Cause | Suggested Solution |
| Suboptimal ligand | The choice of phosphine (B1218219) ligand is crucial in preventing side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions. |
| Water in the reaction | Ensure all reagents and the reaction setup are scrupulously dry. |
Base Selection and Reaction Conditions
The following table provides a summary of commonly used bases for Buchwald-Hartwig aminations and their suitability for the amination of this compound.
| Base | Type | pKa of Conjugate Acid | Suitability and Notes |
| NaOtBu | Strong Alkoxide | ~19 | High reaction rates, but potential incompatibility with the nitro group. Use with caution. |
| LHMDS | Strong Amide | ~26 | Tolerant of protic functional groups, making it a good candidate for the carboxylic acid moiety.[1] |
| Cs₂CO₃ | Weak Inorganic | ~10.3 | A good starting point for substrates with sensitive functional groups. |
| K₃PO₄ | Weak Inorganic | ~12.3 | Another mild and effective base for challenging substrates. |
| K₂CO₃ | Weak Inorganic | ~10.3 | Generally considered too weak for this transformation, leading to slow reaction rates.[1] |
| DBU | Organic Amidine | ~13.5 | A milder organic base that can be effective for electron-deficient aryl halides. |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the base, ligand, solvent, and temperature will likely be necessary for a specific amine coupling partner.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (argon or nitrogen).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to protonate the carboxylic acid and any remaining amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Workflows
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-nitrobenzoic Acid and 4-Bromo-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomers, 3-Bromo-4-nitrobenzoic acid and 4-Bromo-3-nitrobenzoic acid. Understanding the distinct properties of these compounds is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document outlines their key physicochemical characteristics, compares their reactivity in fundamental chemical transformations based on established principles of organic chemistry, and provides generalized experimental protocols.
Physicochemical Properties
A summary of the key physical and chemical properties of the two isomers is presented below. These properties are fundamental to their handling, purification, and reaction setup.
| Property | This compound | 4-Bromo-3-nitrobenzoic acid |
| CAS Number | 101420-81-9[1] | 6319-40-0[2] |
| Molecular Formula | C₇H₄BrNO₄[1] | C₇H₄BrNO₄[2] |
| Molecular Weight | 246.01 g/mol [1] | 246.01 g/mol [2] |
| Melting Point | 200-204 °C[1][3] | 199-206 °C |
| Appearance | Yellow powder[4] | White to almost white powder/crystal |
| Predicted pKa | Not available | 3.35 ± 0.10[5] |
Reactivity Comparison
The reactivity of these isomers is primarily dictated by the electronic effects of the bromo, nitro, and carboxylic acid substituents on the aromatic ring. The relative positions of these groups lead to significant differences in their chemical behavior.
Acidity
The acidity of benzoic acid derivatives is influenced by the presence of electron-withdrawing groups (EWGs), which stabilize the negative charge of the conjugate carboxylate anion. Both the nitro and bromo groups are electron-withdrawing. The nitro group has a particularly strong electron-withdrawing effect through both induction and resonance.
In 4-Bromo-3-nitrobenzoic acid , the nitro group is meta to the carboxylic acid. In this position, it exerts a strong inductive electron-withdrawing effect but cannot participate in resonance with the carboxylate group.
In This compound , the nitro group is para to the carboxylic acid. This position allows for a strong electron-withdrawing effect through both induction and resonance, which effectively delocalizes the negative charge of the carboxylate anion. Therefore, This compound is predicted to be the stronger acid due to the greater stabilization of its conjugate base.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides, especially those activated by strong electron-withdrawing groups like a nitro group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of this reaction is highly dependent on the stability of this intermediate.
-
In This compound , the nitro group is para to the bromine atom (the leaving group). This arrangement allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, providing significant stabilization. This enhanced stabilization lowers the activation energy for the formation of the intermediate, thus increasing the reaction rate.
-
In 4-Bromo-3-nitrobenzoic acid , the nitro group is meta to the bromine atom. In this position, the nitro group cannot delocalize the negative charge of the intermediate through resonance. It can only provide stabilization through its inductive effect, which is less effective than resonance.
Therefore, This compound is expected to be significantly more reactive towards nucleophilic aromatic substitution than 4-Bromo-3-nitrobenzoic acid.[6][7]
Caption: Predicted reactivity in nucleophilic aromatic substitution.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and useful transformation. This is typically achieved using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂).
The electronic environment around the nitro group can influence the rate of reduction. However, without direct experimental data, it is difficult to predict a significant difference in reactivity between the two isomers for this transformation. Both isomers are expected to undergo reduction under standard conditions. The choice of reducing agent may be influenced by the desire to avoid debromination, in which case milder conditions or specific reagents might be preferred.
Esterification of the Carboxylic Acid
The esterification of the carboxylic acid group, for example, through a Fischer esterification with an alcohol in the presence of an acid catalyst, is another important reaction. The rate of this reaction can be influenced by steric hindrance around the carboxylic acid group.
In both This compound and 4-Bromo-3-nitrobenzoic acid , the carboxylic acid group has one ortho substituent (a hydrogen atom) and one meta substituent (either a bromo or a nitro group). The steric hindrance in the immediate vicinity of the carboxylic acid is therefore similar for both isomers. Consequently, it is predicted that there would be no significant difference in their reactivity towards esterification under typical Fischer esterification conditions.
Experimental Protocols
The following are generalized protocols for key transformations. These can serve as a starting point for comparative studies. Researchers should optimize conditions for their specific needs.
Synthesis of 4-Bromo-3-nitrobenzoic Acid
This synthesis is typically achieved by the nitration of 4-bromobenzoic acid.[8][9]
-
Preparation of Nitrating Mixture : In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), slowly add concentrated nitric acid to concentrated sulfuric acid.
-
Nitration : Slowly add 4-bromobenzoic acid to the cooled nitrating mixture while maintaining the temperature between 0-5 °C.
-
Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Work-up : Pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification : Filter the solid product, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water).
Synthesis of this compound
This isomer is commonly synthesized by the oxidation of 3-bromo-4-nitrotoluene.
-
Oxidation : In a round-bottom flask, suspend 3-bromo-4-nitrotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.
-
Reaction : Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up : Cool the reaction mixture. If using KMnO₄, the manganese dioxide precipitate can be removed by filtration. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification : Filter the crude product, wash with water, and recrystallize from an appropriate solvent.
Caption: General synthetic routes to the two isomers.
General Protocol for Nucleophilic Aromatic Substitution
-
Reaction Setup : In a suitable solvent (e.g., DMF, DMSO, or an alcohol), dissolve the bromo-nitrobenzoic acid isomer (1 equivalent) and the nucleophile (1-2 equivalents). A base (e.g., K₂CO₃, Et₃N) may be required depending on the nucleophile.
-
Reaction : Heat the mixture to a suitable temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up : After the reaction is complete, cool the mixture, and if necessary, dilute with water and extract with an organic solvent.
-
Purification : Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Nitro Group Reduction
-
Reaction Setup : In a round-bottom flask, dissolve the bromo-nitrobenzoic acid isomer in a suitable solvent (e.g., ethanol, acetic acid, or water).
-
Addition of Reducing Agent : Add the reducing agent, such as iron powder and a catalytic amount of HCl, or tin(II) chloride dihydrate.
-
Reaction : Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up : Cool the reaction, filter off any solids, and neutralize the solution with a base (e.g., NaHCO₃ or NaOH).
-
Purification : Extract the product with an organic solvent, dry the organic layer, and concentrate. The resulting aminobenzoic acid can be purified by recrystallization.
General Protocol for Fischer Esterification
-
Reaction Setup : Dissolve the bromo-nitrobenzoic acid isomer in a large excess of the desired alcohol (which also acts as the solvent).
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[10]
-
Reaction : Heat the mixture to reflux for several hours. The reaction is an equilibrium, so a large excess of alcohol is used to drive it to completion.
-
Work-up : Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester, which can be further purified by chromatography or distillation.[11]
Biological Activity
While both isomers are utilized as intermediates in the synthesis of potentially biologically active molecules, there is limited publicly available data directly comparing their antimicrobial or cytotoxic properties.[4][12] Halogenated and nitrated aromatic compounds can exhibit a range of biological activities, but a direct structure-activity relationship for these specific isomers has not been well-established in the literature.[13] Any investigation into their biological effects would require dedicated comparative screening assays.
Conclusion
This compound and 4-Bromo-3-nitrobenzoic acid, while structurally similar, are predicted to exhibit significant differences in reactivity, particularly in nucleophilic aromatic substitution. The para relationship between the bromo and nitro groups in This compound makes it a more activated substrate for SNAr reactions compared to the meta arrangement in 4-Bromo-3-nitrobenzoic acid . This isomer is also expected to be more acidic. In contrast, their reactivity in reactions involving the carboxylic acid group, such as esterification, is likely to be comparable due to similar steric environments. The choice between these two isomers in a synthetic route will therefore depend critically on the specific transformations required. The protocols provided herein offer a foundation for researchers to conduct their own direct comparative studies to generate quantitative data.
References
- 1. 3-溴-4-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 232986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴-4-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Bromo-nitrobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to successful synthesis. This guide provides a comprehensive comparison of the reactivity of various bromo-nitrobenzoic acid isomers in Nucleophilic Aromatic Substitution (SNAr) reactions, supported by established chemical principles. Understanding the subtle yet significant differences in reactivity imparted by isomeric positioning is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
The utility of bromo-nitrobenzoic acids as precursors in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, is well-established. Their propensity to undergo SNAr reactions allows for the introduction of a wide array of nucleophiles, building molecular complexity. However, the reactivity of these isomers is not uniform. The relative positions of the bromo, nitro, and carboxylic acid groups on the aromatic ring dictate the electrophilicity of the carbon atom attached to the bromine, and more importantly, the stability of the key reaction intermediate.
The Decisive Role of Substituent Positioning in SNAr Reactivity
Nucleophilic aromatic substitution reactions proceed via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1] The stability of the Meisenheimer complex is, therefore, the primary factor governing the reaction rate.
Electron-withdrawing groups (EWGs) are essential for activating the aromatic ring towards nucleophilic attack. The nitro group (-NO₂) is a potent EWG, and its activating effect is most pronounced when it is positioned ortho or para to the leaving group (the bromine atom).[1] In these positions, the nitro group can effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it. A meta-positioned nitro group offers only weak inductive stabilization and cannot provide this crucial resonance stabilization.[1] The carboxylic acid group (-COOH) is also an electron-withdrawing group and contributes to the overall activation of the ring.
Based on these principles, we can predict a general order of reactivity for the various bromo-nitrobenzoic acid isomers. Isomers with the nitro group ortho or para to the bromine atom will be significantly more reactive than those with a meta-relationship.
Predicted Reactivity of Bromo-nitrobenzoic Acid Isomers
The following table summarizes the common isomers of bromo-nitrobenzoic acid and their predicted relative reactivity in SNAr reactions based on the principles of electronic effects and Meisenheimer complex stabilization.
| Isomer | Structure | Predicted SNAr Reactivity | Rationale |
| 4-Bromo-3-nitrobenzoic acid | 4-Bromo-3-nitrobenzoic acid | High | The nitro group is ortho to the bromine atom, providing strong resonance stabilization of the Meisenheimer intermediate. |
| 2-Bromo-5-nitrobenzoic acid | 2-Bromo-5-nitrobenzoic acid | High | The nitro group is para to the bromine atom, allowing for effective resonance stabilization of the Meisenheimer intermediate. |
| 2-Bromo-3-nitrobenzoic acid | 2-Bromo-3-nitrobenzoic acid | High | The nitro group is ortho to the bromine atom, leading to significant activation and stabilization of the reaction intermediate.[2][3] |
| 5-Bromo-2-nitrobenzoic acid | 5-Bromo-2-nitrobenzoic acid | High | The nitro group is ortho to the bromine atom, providing strong activation for nucleophilic attack. |
| 3-Bromo-4-nitrobenzoic acid | This compound | High | The nitro group is para to the bromine atom, facilitating the delocalization of the negative charge in the Meisenheimer complex. |
| 3-Bromo-5-nitrobenzoic acid | 3-Bromo-5-nitrobenzoic acid | Low | The nitro group is meta to the bromine atom, offering only weak inductive stabilization and no resonance stabilization of the intermediate. |
Note: This table presents a qualitative prediction of reactivity. Actual reaction rates and yields will depend on the specific nucleophile, solvent, and reaction conditions employed.
Experimental Protocols
To quantitatively assess the reactivity of these isomers, a standardized kinetic analysis can be performed. The following is a general protocol for a typical SNAr reaction with an amine nucleophile, which can be adapted to compare the different bromo-nitrobenzoic acid isomers.
General Procedure for SNAr Reaction with an Amine
Materials:
-
Bromo-nitrobenzoic acid isomer
-
Amine nucleophile (e.g., piperidine, morpholine)
-
A suitable high-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (optional, depending on the nucleophile and substrate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the bromo-nitrobenzoic acid isomer (1.0 mmol), the amine nucleophile (1.2-1.5 mmol), and the base (2.0 mmol, if used).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous solvent (3-5 mL).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, the product can be isolated by extraction following an aqueous workup.
-
The crude product can be purified by recrystallization or column chromatography.
For a precise comparison of reactivity, it is recommended to monitor the disappearance of the starting material or the appearance of the product over time using a chromatographic or spectroscopic method. This will allow for the determination of reaction rates for each isomer under identical conditions.
Logical Framework for Reactivity Assessment
The decision-making process for selecting the most suitable bromo-nitrobenzoic acid isomer for a specific SNAr reaction can be visualized as follows:
Figure 1. Logical workflow for predicting the SNAr reactivity of bromo-nitrobenzoic acid isomers.
References
Comparative study of 3-Bromo-4-nitrobenzoic acid and its chloro/iodo analogs
A Comparative Study of 3-Bromo-4-nitrobenzoic Acid and its Chloro/Iodo Analogs for Researchers in Drug Development
This guide provides a comprehensive comparison of this compound and its chloro and iodo analogs, offering valuable insights for researchers, scientists, and professionals in drug development. The distinct physicochemical properties and reactivities of these halogenated nitrobenzoic acids dictate their utility as versatile building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Physicochemical Properties
The nature of the halogen substituent significantly influences the physicochemical properties of these analogs, which in turn affects their solubility, reaction kinetics, and suitability for various synthetic transformations.
| Property | 3-Chloro-4-nitrobenzoic acid | This compound | 3-Iodo-4-nitrobenzoic acid |
| Molecular Formula | C₇H₄ClNO₄[1] | C₇H₄BrNO₄ | C₇H₄INO₄ |
| Molecular Weight | 201.56 g/mol [1] | 246.01 g/mol | 293.02 g/mol |
| Melting Point (°C) | 170-175 | 190-207 | 210-212 |
| Appearance | Light yellow powder | Pale yellow to yellow powder | Off-white solid |
| pKa (Predicted) | ~3.35 | ~3.03 | ~3.32-4.02 |
| Solubility | Sparingly soluble in water | Soluble in methanol | Soluble in methanol |
Reactivity Analysis
The reactivity of the carbon-halogen bond is a critical determinant of the synthetic utility of these compounds, particularly in widely-used cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is paramount. The general trend for the oxidative addition step, which is often rate-determining, follows the order of bond strength: C-I < C-Br < C-Cl. Consequently, 3-iodo-4-nitrobenzoic acid is the most reactive of the three analogs, followed by the bromo and then the chloro derivative. This higher reactivity allows for milder reaction conditions, such as lower temperatures and catalyst loadings, which can be crucial for the synthesis of complex molecules with sensitive functional groups.[2] While the chloro analog is the least reactive, its lower cost and wider availability make it an attractive option for large-scale synthesis, provided that more robust catalyst systems are employed.[2]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making these compounds suitable substrates for nucleophilic aromatic substitution (SNAr) reactions. The halogen acts as the leaving group in these reactions. The reactivity trend in SNAr is often opposite to that of cross-coupling reactions, with the C-Cl bond being more susceptible to cleavage by nucleophiles than C-Br and C-I bonds under many conditions. This makes 3-chloro-4-nitrobenzoic acid a particularly useful substrate for introducing a variety of nucleophiles onto the aromatic ring.
Amide Bond Formation
The carboxylic acid moiety of all three analogs can readily undergo amide bond formation through standard coupling protocols. This allows for their incorporation into larger molecules, a common strategy in the development of new drug candidates. The choice of coupling reagent and reaction conditions will depend on the specific amine and the overall complexity of the substrate.
Biological Activity
While direct comparative studies on the biological activity of the parent 3-halo-4-nitrobenzoic acids are limited, their derivatives have been investigated for a range of therapeutic applications. The core structure serves as a versatile scaffold for the development of bioactive compounds.
-
Antimicrobial Agents: Derivatives of 3-chloro-4-nitrobenzoic acid have shown potential in the development of new antimicrobial agents. The nitroaromatic scaffold is a known pharmacophore in various antimicrobial drugs.
-
Anticancer Agents: The 4-iodo-3-nitrobenzamide (B1684207) derivative, Iniparib, has been investigated in clinical trials for breast cancer therapy, acting as a poly(ADP-ribose) polymerase (PARP) inhibitor.[3] This highlights the potential of the iodo-nitrobenzoic acid scaffold in cancer drug discovery.[3]
-
Enzyme Inhibition: Benzoic acid derivatives are known to inhibit various enzymes. For instance, some aminobenzoic acid derivatives have shown inhibitory activity against tyrosinase. While not directly tested, the 3-halo-4-nitrobenzoic acids represent a starting point for the synthesis of potential enzyme inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these building blocks in synthesis. Below are representative protocols for key transformations.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a 3-halo-4-nitrobenzoic acid with an arylboronic acid.
Materials:
-
3-Halo-4-nitrobenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry reaction flask, add the 3-halo-4-nitrobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture with stirring. The reaction temperature will depend on the halide (e.g., 80-90°C for bromo/iodo, 100-120°C for chloro).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Amide Bond Formation
This protocol outlines a standard procedure for the coupling of a 3-halo-4-nitrobenzoic acid with a primary or secondary amine using a carbodiimide (B86325) coupling agent.
Materials:
-
3-Halo-4-nitrobenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the 3-halo-4-nitrobenzoic acid in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Add the amine, HOBt, and DIPEA to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add EDC to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][5]
Visualizations
Comparative Reactivity in Suzuki-Miyaura Coupling
Caption: Comparative reactivity of 3-halo-4-nitrobenzoic acids in Suzuki-Miyaura coupling.
General Experimental Workflow for Synthesis
Caption: A generalized experimental workflow for the synthesis of derivatives.
Logical Relationship of Properties and Applications
Caption: Interrelationship between properties and applications of 3-halo-4-nitrobenzoic acids.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Bromo-4-nitrobenzoic Acid
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the quantitative determination of 3-Bromo-4-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents performance data to support the selection of the most appropriate analytical method.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity and accurate quantification of this compound are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for quality control and stability testing. This guide focuses on a validated HPLC method and compares its performance with other analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly versatile and robust technique for the quantitative analysis of this compound, offering a favorable balance of sensitivity, specificity, and efficiency.[2] A typical reversed-phase HPLC (RP-HPLC) method is detailed below.
Experimental Protocol: RP-HPLC
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is utilized.[1]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. C18 columns are a common choice for the separation of aromatic carboxylic acids.[1]
-
Mobile Phase: A gradient elution of 0.1% Phosphoric acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm. This wavelength is near the typical absorbance maximum for nitro-substituted benzoic acids.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).[1]
Sample Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix thoroughly.[1]
-
Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.[1]
HPLC Method Validation and Performance Data
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[3][4] The key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products. | The method is specific for this compound. |
Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5][6][7] The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products. The HPLC method must be able to separate the main peak of this compound from any potential degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. longdom.org [longdom.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrpr.com [ijrpr.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for cross-coupling with 3-Bromo-4-nitrobenzoic acid
A definitive guide to catalyzing cross-coupling reactions with 3-Bromo-4-nitrobenzoic acid, this document provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The following sections detail the efficacy of different catalysts, supported by experimental data, and provide comprehensive protocols for researchers in organic synthesis and drug development.
Catalyst Performance in Cross-Coupling Reactions
The choice of catalyst is critical for the successful functionalization of this compound. The electron-withdrawing nature of both the nitro and carboxylic acid groups significantly influences the reactivity of the aryl bromide. Below is a summary of the performance of various palladium-based catalyst systems in cross-coupling reactions with substrates structurally similar to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For substrates similar to this compound, several palladium catalysts have demonstrated high efficacy.
Table 1: Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
|---|---|---|---|---|---|---|
| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 | 3-Bromobenzoic acid[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[2] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[2] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzoic acid |
Note: Data for 3-Bromobenzoic acid and other structurally similar aryl bromides are used as representative examples due to the limited availability of direct comparative data for this compound.
Heck Coupling
The Heck reaction enables the coupling of aryl halides with alkenes. The choice of ligand and base is crucial for achieving high yields with electron-deficient aryl bromides like this compound.
Table 2: Efficacy of Palladium Catalysts in the Heck Coupling of Aryl Bromides with Styrene
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / P(o-Tolyl)₃ | Et₃N | Acetonitrile | Reflux | 5 | Good | 3-Bromobenzoic acid[1] |
| Pd/C (3%) | Na₂CO₃ | DMF/H₂O | 100 | - | Moderate to Good | 3-Bromobenzoic acid[1] |
| Pd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 80 | 4 | High | 4-Bromoacetophenone[3] |
Note: Specific yields for 3-Bromobenzoic acid were not always available; "Good" and "Moderate to Good" are qualitative descriptors from the source. Data for 4-Bromoacetophenone is included as a relevant electron-deficient aryl bromide.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, often requiring a copper co-catalyst.
Table 3: Efficacy of Palladium Catalysts in the Sonogashira Coupling of Aryl Bromides with Phenylacetylene (B144264)
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
|---|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 60-80 | 4-12 | Good | 3-Bromobenzoic acid[1] |
| Pd/C / XPhos | None | K₂CO₃ | 95% EtOH | 50 | - | High | 3-Bromobenzoic acid[1] |
Note: Qualitative yields are reported as per the source for 3-Bromobenzoic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often key to high performance.
Table 4: Efficacy of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Bromides with Aniline (B41778)
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 90 | 2 | ~90 (estimated) | 3-Bromobenzoic acid[1] |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 18 | High | General Aryl Bromides |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[2] |
Note: Data is based on general protocols and reactions with structurally similar aryl bromides.
Experimental Protocols
Detailed experimental procedures are essential for the replication and optimization of synthetic methods. Below are representative protocols for the cross-coupling reactions discussed.
Suzuki-Miyaura Coupling Protocol
Reagents:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
K₂CO₃ (3.0 mmol)
-
Distilled water (5.0 mL)
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and K₂CO₃ in distilled water.[1]
-
Stir the mixture at room temperature under an air atmosphere for 1.5 hours.[1]
-
Upon completion of the reaction, collect the precipitate by filtration and wash with distilled water.[1]
-
Dissolve the crude product in boiling water and filter to remove any homocoupled byproducts.[1]
-
Cool the filtrate to allow for recrystallization of the purified product.
Heck Coupling Protocol (General)
Reagents:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Pd(OAc)₂ (1 mol%)
-
P(o-Tolyl)₃ (2 mol%)
-
Et₃N (1.5 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-Tolyl)₃.[1]
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add acetonitrile, styrene, and triethylamine (B128534) via syringe.[1]
-
Heat the reaction mixture to reflux and stir for 5 hours.[1]
-
After cooling, quench the reaction and purify the product by column chromatography.
Sonogashira Coupling Protocol (General)
Reagents:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (1 mol%)
-
Et₃N (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in toluene.
-
Add phenylacetylene and triethylamine via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and purify by standard methods.
Buchwald-Hartwig Amination Protocol (General)
Reagents:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a Schlenk tube.[1]
-
Seal the tube, remove it from the glovebox, and add this compound and toluene.[1]
-
Add aniline via syringe.[1]
-
Heat the reaction mixture to 90 °C and stir for 2 hours.[1]
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.[1]
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]
-
Purify the crude product by flash column chromatography.[1]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
A Comparative Analysis of Suzuki and Stille Couplings for the Synthesis of 3-Aryl-4-nitrobenzoic Acids
For researchers and professionals in drug development and materials science, the efficient synthesis of substituted benzoic acids is a critical task. Among these, 3-aryl-4-nitrobenzoic acids serve as valuable intermediates for a range of applications. The formation of the carbon-carbon bond at the 3-position of 3-bromo-4-nitrobenzoic acid is a key transformation, frequently achieved through palladium-catalyzed cross-coupling reactions. This guide provides a side-by-side comparison of two prominent methods for this purpose: the Suzuki-Miyaura coupling and the Stille coupling.
While direct, side-by-side comparative studies on this compound are not extensively documented in readily available literature, we can extrapolate typical performance and experimental conditions based on reactions with structurally similar substrates, such as other bromobenzoic acids and nitro-substituted aryl bromides.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered more environmentally friendly. | High toxicity of organotin reagents, requiring careful handling and disposal. |
| Byproducts | Boron-based, often water-soluble and relatively easy to remove. | Tin-based, can be challenging to completely remove from the product. |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons. The presence of the carboxylic acid on the substrate necessitates careful base selection. | Excellent, tolerates a wide variety of functional groups. Often proceeds under neutral conditions, which can be advantageous for sensitive substrates. |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) to activate the boronic acid. | Often proceeds under neutral conditions, though additives like Cu(I) salts can be beneficial. |
Performance Comparison: Experimental Data
The following tables summarize representative experimental conditions and outcomes for Suzuki and Stille couplings on substrates analogous to this compound. This data is compiled to provide a comparative perspective.
Table 1: Representative Data for Suzuki Coupling of Substituted Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 97[1] |
| 2 | 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 99[1] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Graphene Oxide@NHC-Pd | K₂CO₃ | Ethanol/Water | 80 | 1 | 98[2] |
Table 2: Representative Data for Stille Coupling of Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | CuI, LiCl | DMF | 40 | 60 | 87[3] |
| 2 | Aryl bromide | Organostannane | Pd(PPh₃)₄ (1-2) | - | Toluene (B28343) | 90-100 | 12-16 | Not Specified[4] |
| 3 | Aryl iodide | Stannyl tyrosine deriv. | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified[5] |
Experimental Protocols
Below are detailed, representative methodologies for performing Suzuki and Stille coupling reactions with this compound. These protocols are based on established procedures for similar substrates and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This procedure is adapted from a highly efficient method using an air-stable, water-soluble palladium catalyst.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound, the arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, if a precipitate has formed, filter the mixture and wash the solid with distilled water.
-
To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.
-
The filtrate is then cooled to allow for crystallization of the purified product.
Protocol 2: Stille Coupling
This protocol is a general procedure for the Stille coupling of an aryl bromide with an organostannane.[4]
Materials:
-
This compound (1.0 mmol)
-
Organostannane (e.g., tributyl(phenyl)stannane) (1.1 mmol)
-
Pd(PPh₃)₄ (1-2 mol%)
-
Anhydrous and degassed toluene (10 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound and the organostannane.
-
Subject the Schlenk tube and its contents to three pump/purge cycles with an inert gas.
-
Add anhydrous and degassed toluene via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by silica (B1680970) gel column chromatography.
Visualization of Reaction Pathways and Workflows
To further clarify the processes, the following diagrams illustrate the catalytic cycles and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Generalized experimental workflow comparison.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are powerful methods for the arylation of this compound. The choice between them often hinges on practical considerations.
The Suzuki coupling is generally favored due to the low toxicity of the boronic acid reagents and the relative ease of byproduct removal. The availability of water-based protocols also enhances its appeal from a "green chemistry" perspective. However, the requirement of a base can be a drawback if the substrate or other functional groups in the molecule are base-sensitive.
The Stille coupling offers the significant advantage of excellent functional group tolerance and typically proceeds under neutral conditions. This can be crucial for complex syntheses with sensitive moieties. The primary disadvantages are the high toxicity of organotin reagents and the often-difficult removal of tin byproducts, which can be a major concern in pharmaceutical applications.
For the specific case of this compound, the presence of the carboxylic acid group means that in a Suzuki coupling, a suitable base must be chosen to facilitate the reaction without causing undesirable side reactions. The Stille coupling, proceeding under neutral conditions, would circumvent this issue. Ultimately, the optimal choice will depend on the specific research or development context, weighing factors such as scale, purity requirements, cost, and safety protocols.
References
A Comparative Analysis of the Biological Activities of 3-Bromo-4-nitrobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the reported biological activities of 3-bromo-4-nitrobenzoic acid and its structural isomers. While direct quantitative data for this compound itself is limited in publicly available literature, this document compiles the reported biological effects of its isomers, providing a valuable reference for research and drug development. Detailed experimental protocols for key biological assays are included to facilitate further investigation into these compounds.
Comparative Overview of Biological Activities
The biological activities of bromo-nitrobenzoic acid isomers are influenced by the positions of the bromo and nitro functional groups on the benzoic acid ring. These substitutions can affect the molecule's electronic properties, steric hindrance, and potential interactions with biological targets. The following table summarizes the qualitatively reported biological activities for this compound and several of its isomers. It is important to note that for many of these compounds, they are primarily utilized as intermediates in the synthesis of more complex, biologically active molecules.
| Compound | Structure | Reported Biological Activities |
| This compound | ![]() | Primarily used as a chemical intermediate in organic synthesis, including in the Bartoli indole (B1671886) synthesis.[1] Direct biological activity data is not widely available. |
| 2-Bromo-3-nitrobenzoic acid | ![]() | Reported to exhibit antibacterial activity, particularly against Staphylococcus aureus, by potentially inhibiting DNA and protein synthesis.[2] It is also a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] |
| 2-Bromo-4-nitrobenzoic acid | ![]() | Identified as an inhibitor of the enzyme farnesyltransferase, which is a target in cancer therapy.[3] It also serves as an intermediate in the synthesis of the nonsteroidal antiandrogen, Bicalutamide. |
| 2-Bromo-5-nitrobenzoic acid | ![]() | Suggested to have an inhibitory effect on the enzyme fibrinogen, which is involved in blood clotting. It is also reported to inhibit cancer cells by impeding protein synthesis. |
| 4-Bromo-3-nitrobenzoic acid | ![]() | Utilized as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections and for cancer therapies.[4] |
Key Signaling Pathways and Mechanisms
The biological effects of the isomers of this compound are linked to their interaction with specific cellular signaling pathways. The following diagrams illustrate some of the key pathways mentioned in the literature for derivatives or related compounds.
Experimental Protocols
To facilitate the quantitative comparison of the biological activities of this compound and its isomers, the following are detailed protocols for key experimental assays.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a specific bacterium, such as Staphylococcus aureus.
Materials:
-
Test compounds (this compound and its isomers) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.
-
Positive control antibiotic (e.g., vancomycin).
-
Negative control (broth and solvent).
-
Incubator (37°C).
-
Microplate reader (optional).
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible bacterial growth. The turbidity can also be measured using a microplate reader.
In Vitro Enzyme Inhibition Assay (e.g., Farnesyltransferase)
This protocol describes a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against an enzyme like farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase.
-
Farnesyl pyrophosphate (FPP).
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., FTI-277).
-
Black, opaque 96-well microtiter plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microtiter plate, add the assay buffer, the fluorescent peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of farnesyltransferase and FPP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of the compounds on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing the biological activity of chemical compounds.
References
- 1. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
Spectroscopic analysis to differentiate between isomers of bromo-nitrobenzoic acid
A Comprehensive Guide to Differentiating Isomers of Bromo-nitrobenzoic Acid via Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The isomers of bromo-nitrobenzoic acid, each with the molecular formula C₇H₄BrNO₄, present a unique analytical challenge due to their structural similarities. This guide provides a detailed comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By highlighting the distinct spectral fingerprints of each isomer, this document serves as a practical resource for their unambiguous differentiation.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for various isomers of bromo-nitrobenzoic acid. The differentiation of these isomers is primarily achieved by analyzing the substitution patterns on the aromatic ring, which significantly influences the chemical shifts and coupling constants in NMR spectra, as well as the vibrational modes in IR spectra.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec. (m/z) |
| 2-Bromo-3-nitrobenzoic acid | Predicted: 3H, aromatic multiplet (~7.5-8.5), 1H, COOH (~10-13) | Predicted: Signals for 6 aromatic carbons and 1 carboxyl carbon | ~3000 (O-H), ~1700 (C=O), ~1550 & ~1350 (NO₂), C-Br stretch | 245 [M]⁺, 247 [M+2]⁺ |
| 2-Bromo-4-nitrobenzoic acid | 3H, aromatic region, 1H, COOH | Aromatic and carboxyl signals | ~3000 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂), C-Br stretch | 245 [M]⁺, 247 [M+2]⁺ |
| 2-Bromo-5-nitrobenzoic acid | Aromatic protons and carboxyl proton signals are observable. | Aromatic and carboxyl signals. | ~3000 (O-H), ~1700 (C=O), ~1540 & ~1350 (NO₂), C-Br stretch | 245 [M]⁺, 247 [M+2]⁺ |
| 3-Bromo-4-nitrobenzoic acid | Aromatic protons and carboxyl proton signals are observable. | Aromatic and carboxyl signals. | ~3000 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂), C-Br stretch | 245 [M]⁺, 247 [M+2]⁺ |
| 3-Bromo-5-nitrobenzoic acid | Aromatic protons and carboxyl proton signals are observable. | Aromatic and carboxyl signals. | ~3000 (O-H), ~1700 (C=O), ~1545 & ~1350 (NO₂), C-Br stretch | 245 [M]⁺, 247 [M+2]⁺ |
| 4-Bromo-3-nitrobenzoic acid | Aromatic protons and carboxyl proton signals are observable. | Aromatic and carboxyl signals. | ~3000 (O-H), ~1700 (C=O), ~1535 & ~1350 (NO₂), C-Br stretch | 245 [M]⁺, 247 [M+2]⁺ |
Note: Some of the NMR data is based on predictions from spectral databases and the principles of substituent effects on aromatic systems. Experimental values may vary based on solvent and instrument conditions.
Experimental Workflow
The logical workflow for the spectroscopic analysis and differentiation of bromo-nitrobenzoic acid isomers is outlined below. This systematic approach ensures that each technique is used to its full potential to elucidate the correct isomeric structure.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the substitution pattern on the aromatic ring by analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic protons and carbons.
Sample Preparation:
-
Dissolve 5-10 mg of the bromo-nitrobenzoic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
Data Processing:
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Instrumentation:
-
An FT-IR spectrometer equipped with a universal ATR accessory.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and identify the presence of bromine through its characteristic isotopic pattern.
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent. Derivatization to a more volatile ester may be necessary.[1]
-
For direct infusion, dissolve the sample in a suitable solvent for electrospray ionization (ESI) or use a direct insertion probe for electron ionization (EI).
Instrumentation:
-
A mass spectrometer, for example, a GC-MS system with an EI source.
Data Acquisition:
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[2]
-
The mass spectrum is recorded, showing the relative abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak [M]⁺ and the [M+2]⁺ peak. For a compound containing one bromine atom, these peaks will be of nearly equal intensity.[2]
-
Analyze the fragmentation pattern for further structural information.
By employing these spectroscopic techniques in a coordinated manner, researchers can confidently differentiate between the various isomers of bromo-nitrobenzoic acid, ensuring the integrity of their chemical studies and the quality of their synthesized compounds.
References
The Strategic Synthesis of 7-Bromoindoles: A Cost-Effectiveness Analysis of 3-Bromo-4-nitrobenzoic Acid Derivatives
In the landscape of pharmaceutical synthesis, the indole (B1671886) scaffold remains a cornerstone for the development of novel therapeutics. Specifically, 7-substituted indoles are crucial intermediates in the synthesis of a range of bioactive molecules, including potent poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. The efficient and cost-effective construction of these indole cores is a paramount concern for researchers and drug development professionals. This guide provides a comparative analysis of synthetic routes to 7-bromoindoles, with a focus on the cost-effectiveness of using ortho-substituted nitroarenes, such as derivatives of 3-bromo-4-nitrobenzoic acid, in the Bartoli indole synthesis versus alternative methods.
Executive Summary
The Bartoli indole synthesis, which utilizes ortho-substituted nitroarenes and vinyl Grignard reagents, presents a direct and efficient route to 7-substituted indoles.[1][2] This method is particularly advantageous for creating sterically hindered indoles that are challenging to produce via other classic indole syntheses.[2][3] This analysis focuses on the synthesis of 7-bromo-4-fluoro-1H-indole, a key precursor for PARP inhibitors. We compare the Bartoli synthesis, starting from 2-bromo-5-fluoro-1-nitrobenzene, with the Leimgruber-Batcho indole synthesis, an alternative route that begins with a substituted nitrotoluene. Our findings indicate that while the Bartoli route involves a more expensive starting material, its high efficiency and fewer steps can make it a more cost-effective and time-efficient option for producing highly functionalized indoles.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway is a critical decision that balances factors such as starting material cost, number of steps, overall yield, and ease of purification. Here, we present a quantitative comparison of the Bartoli and Leimgruber-Batcho syntheses for preparing bromo-fluoro-substituted indoles.
| Metric | Bartoli Indole Synthesis | Leimgruber-Batcho Synthesis |
| Target Molecule | 7-Bromo-4-fluoro-1H-indole | 6-Bromo-5-fluoro-1H-indole |
| Starting Material | 2-Bromo-5-fluoro-1-nitrobenzene | 3-Bromo-4-fluoro-6-methylnitrobenzene |
| Key Reagents | Vinylmagnesium bromide, THF | DMF-DMA, Pyrrolidine, Reductive Agent (e.g., Raney Ni/H₂) |
| Number of Key Steps | 1 | 2 |
| Reported Overall Yield | ~60% (estimated for similar substrates) | 73%[4] |
| Starting Material Cost | Higher | Lower |
| Process Complexity | Lower | Higher |
In-Depth Look at the Bartoli Indole Synthesis
The Bartoli indole synthesis is renowned for its ability to directly install substituents at the 7-position of the indole ring. The reaction mechanism necessitates an ortho-substituent on the nitroarene starting material, making compounds like 2-bromo-5-fluoro-1-nitrobenzene ideal substrates.
A significant advantage of the Bartoli synthesis is its convergency. In a single step, the complex indole core is assembled from relatively simple starting materials. This efficiency can translate to significant savings in time and resources, especially in a research and development setting.
The Leimgruber-Batcho Synthesis: A Viable Alternative
The Leimgruber-Batcho synthesis offers a powerful alternative, particularly when the required ortho-nitrotoluene is readily accessible or can be synthesized inexpensively. This two-step process involves the formation of an enamine from the nitrotoluene and a formamide (B127407) acetal (B89532), followed by reductive cyclization to form the indole ring. While this method can be very high-yielding, it involves an additional synthetic step compared to the Bartoli approach.
Cost-Effectiveness Considerations
A comprehensive cost-effectiveness analysis must consider not only the price of starting materials but also the costs associated with reagents, solvents, purification, and labor (time).
-
Starting Materials: Generally, ortho-substituted nitroarenes required for the Bartoli synthesis are more expensive than the corresponding nitrotoluenes used in the Leimgruber-Batcho method.
-
Reagents: The Bartoli synthesis requires a significant excess of a Grignard reagent, which can be a notable cost driver. The Leimgruber-Batcho synthesis utilizes less expensive reagents for the enamine formation and reduction steps.
-
Process Time and Labor: The single-step nature of the Bartoli synthesis can lead to considerable savings in terms of process time and labor costs, which are critical factors in industrial drug development.
Ultimately, the choice between these two excellent methods will depend on the specific target molecule, the availability and cost of the necessary starting materials, and the scale of the synthesis.
Experimental Protocols
General Protocol for the Bartoli Indole Synthesis of 7-Chloro-6-azaindole
This protocol is adapted from a general method and provides a representative workflow for the Bartoli synthesis.[5]
Materials:
-
2-Chloro-3-nitropyridine (B167233) (1 equivalent)
-
Vinylmagnesium bromide (1.0 M solution in THF, 3.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-chloro-3-nitropyridine in anhydrous THF under an inert nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the vinylmagnesium bromide solution dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -20 °C for 8 hours.
-
Quench the reaction by the slow addition of the 20% aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Leimgruber-Batcho Synthesis of 6-Bromo-5-fluoro-1H-indole
This protocol is based on the synthesis of the isomeric 6-bromo-5-fluoro-1H-indole.[4]
Step 1: Enamine Formation
-
Treat 3-bromo-4-fluoro-6-methylnitrobenzene with dimethylformamide-dimethyl acetal (DMF-DMA) to yield the corresponding enamine.
Step 2: Reductive Cyclization
-
The crude enamine is then reductively cyclized using a reducing agent such as Raney nickel with hydrogen gas or iron in acetic acid to afford the final indole product.
Visualizing the Synthetic and Biological Pathways
To better understand the strategic decisions in synthesis and the biological relevance of the target molecules, the following diagrams illustrate a comparative synthetic workflow and the PARP-1 signaling pathway.
Caption: Comparative workflow of Bartoli and Leimgruber-Batcho indole syntheses.
Caption: Simplified PARP-1 signaling pathway in DNA repair and the mechanism of PARP inhibitors.[6][7][8]
Conclusion
The synthesis of 7-substituted indoles, critical precursors for pharmaceuticals like PARP inhibitors, can be approached through various strategic routes. The Bartoli indole synthesis, utilizing ortho-substituted nitroarenes such as derivatives of this compound, offers a direct and efficient pathway, which can be highly cost-effective for complex targets despite potentially higher starting material costs. In contrast, the Leimgruber-Batcho synthesis provides a high-yielding, albeit more stepwise, alternative. The optimal choice will invariably depend on a multi-faceted analysis of raw material costs, process efficiency, and the specific structural requirements of the final target molecule. This guide provides the foundational data and context to aid researchers in making these critical synthetic decisions.
References
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Bromo-4-nitrobenzoic Acid: A Comparative Guide for Synthesis Intermediates
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis intermediate is a critical decision that directly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive performance benchmark of 3-Bromo-4-nitrobenzoic acid as a synthesis intermediate, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. Its performance is objectively compared with alternative halogenated nitrobenzoic acids, supported by experimental data to inform reagent selection in the synthesis of biaryl compounds.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals and functional materials. The reactivity of the aryl halide is a key factor influencing the reaction's success. Here, we compare the performance of this compound with its chloro and iodo analogues in a model reaction with phenylboronic acid to synthesize 4-nitro-3-phenylbenzoic acid.
To provide a quantitative comparison, we present data for the analogous Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids. It is important to note that the presence of the electron-withdrawing nitro group in this compound will influence its reactivity, generally making the aryl bromide more susceptible to oxidative addition to the palladium catalyst.
| Aryl Halide | Coupling Partner | Product | Yield (%) |
| 3-Bromobenzoic Acid | Phenylboronic Acid | 3-Phenylbenzoic acid | 97 |
| 3-Bromobenzoic Acid | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3-Bromobenzoic Acid | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 3-Bromobenzoic Acid | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Data sourced from a representative Suzuki coupling protocol.
Based on the general reactivity trend, it is expected that 3-Iodo-4-nitrobenzoic acid would afford a higher yield under similar reaction conditions compared to this compound, while 3-Chloro-4-nitrobenzoic acid would likely result in a lower yield or require more forcing reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from a standard procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add the aryl bromide, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Pathway and Workflow
To clearly illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for 4-Nitro-3-phenylbenzoic Acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable intermediate for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling. While specific yield data for its coupling with phenylboronic acid is not explicitly detailed in the available literature, its performance can be benchmarked against related compounds. Based on established reactivity trends, it is a more reactive substrate than its chloro-analog and less reactive than its iodo-counterpart. The choice between these intermediates will depend on a balance of factors including cost, availability, and the specific requirements of the synthetic target. For reactions where maximizing yield is critical and cost is less of a concern, 3-iodo-4-nitrobenzoic acid may be the preferred reagent. Conversely, for large-scale synthesis where cost is a primary driver, 3-chloro-4-nitrobenzoic acid might be considered, with the understanding that more forcing reaction conditions may be necessary. This compound offers a good balance between reactivity and cost, making it a versatile and widely applicable building block in drug discovery and development.
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Bromo-4-nitrobenzoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the kinetics of key reactions involving 3-Bromo-4-nitrobenzoic acid. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this document offers a predictive comparison based on the established reactivity of analogous compounds. The guide includes theoretical considerations, comparative data from related molecules, and detailed experimental protocols to enable researchers to conduct their own kinetic studies.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings. The reactivity of this compound in SNAr reactions is significantly influenced by its substituent groups. The electron-withdrawing nitro (-NO2) and carboxylic acid (-COOH) groups activate the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group. The bromine atom serves as a leaving group.
In this compound, the bromine atom is ortho to the activating nitro group, which is expected to make it susceptible to nucleophilic displacement. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The formation of this complex is typically the rate-determining step.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| This compound | Piperidine | Toluene | Data Not Available | - |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 4.5 x 10⁻³ | ~1 |
| 1-Bromo-4-nitrobenzene | Piperidine | Benzene | 1.4 x 10⁻⁵ (at 100°C) | Slower |
| 1-Fluoro-4-nitrobenzene | Piperidine | Benzene | 3.1 x 10⁻³ (at 100°C) | Faster |
Note: The data for comparative compounds are from various sources and are presented to illustrate general reactivity trends. Direct comparison requires identical reaction conditions.
Experimental Protocol: Kinetic Analysis of SNAr Reaction
This protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with a nucleophile using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent.
-
Determination of λmax: Record the UV-Vis spectra of the reactant and the expected product to identify a wavelength with a significant change in absorbance upon reaction.
-
Kinetic Run:
-
Place a solution of the nucleophile in a cuvette within the thermostatted spectrophotometer. Ensure the nucleophile is in large excess to maintain pseudo-first-order conditions.
-
Inject a small volume of the this compound stock solution into the cuvette to initiate the reaction.
-
Monitor the change in absorbance at the predetermined λmax over time.
-
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance-time data to a first-order exponential decay equation. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile.
Visualizations
Caption: The two-step SNAr mechanism involving a rate-determining nucleophilic addition.
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. This reaction can be achieved using various reducing agents, with catalytic hydrogenation being a common method. The kinetics of this reaction are influenced by the catalyst, solvent, temperature, and pressure, as well as the electronic and steric environment of the nitro group.
The presence of the electron-withdrawing carboxylic acid and bromo groups on the same ring as the nitro group in this compound can affect the rate of reduction.
Comparative Kinetic Data
Direct kinetic data for the reduction of this compound is scarce. However, studies on the reduction of other substituted nitroaromatics can offer insights. The position of substituents relative to the nitro group can have a significant impact on the reaction rate, often due to steric hindrance at the catalyst surface.
| Substrate | Catalyst | Initial Rate (mol L⁻¹ min⁻¹) | Relative Rate |
| This compound | Pd/C | Data Not Available | - |
| 4-Nitrobenzoic acid | Pd/C | Typically faster than ortho-substituted analogues | ~1 |
| 2-Nitrobenzoic acid | Pd/C | Often slower due to steric hindrance | Slower |
| 4-Nitrotoluene | Ru/CMK-3 | Data not available, but generally reactive | - |
| 2-Nitrotoluene | Ru/CMK-3 | Slower than para-isomer due to steric effects | Slower |
Note: The relative rates are qualitative and based on general principles of steric hindrance in catalytic hydrogenation.
Experimental Protocol: Kinetic Analysis of Nitro Group Reduction
This protocol describes a general method for comparing the reduction rates of different nitroaromatic compounds via catalytic hydrogenation, monitoring the consumption of hydrogen gas.
Materials:
-
This compound and other comparative nitroaromatics
-
Catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
High-pressure reactor (autoclave) with a magnetic stirrer, temperature and pressure controls, and a gas uptake monitoring system.
Procedure:
-
Reactor Setup: Charge the autoclave with the nitroaromatic substrate, solvent, and catalyst.
-
Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) and then with hydrogen gas.
-
Reaction Initiation: Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature. Start the stirring.
-
Monitoring: Record the hydrogen gas uptake from a reservoir of known volume as a function of time.
-
Data Analysis: The initial rate of reaction can be determined from the initial slope of the hydrogen uptake versus time plot. By running the reaction with different initial substrate concentrations, the reaction order and rate constant can be determined.
Visualizations
Caption: Generalized reaction pathway for the reduction of a nitroaromatic compound.
Caption: Workflow for a typical kinetic experiment of catalytic hydrogenation.
Esterification of the Carboxylic Acid Group
The esterification of the carboxylic acid group of this compound is another important reaction, often carried out under acidic conditions (e.g., Fischer esterification). The kinetics of this reaction are influenced by the steric hindrance around the carboxylic acid group and the electronic nature of the other ring substituents.
The electron-withdrawing nitro and bromo groups can increase the electrophilicity of the carboxyl carbon, potentially increasing the reaction rate. However, the position of the bromo group ortho to the carboxylic acid could introduce some steric hindrance.
Comparative Kinetic Data
While specific kinetic data for the esterification of this compound is not available, we can compare it with the esterification of benzoic acid and its other substituted derivatives.
| Substrate | Alcohol | Catalyst | Activation Energy (Ea) [kJ/mol] | Relative Rate |
| This compound | Methanol | H₂SO₄ | Data Not Available | - |
| Benzoic acid | 1-Butanol | p-Toluenesulfonic acid | 58.40 | ~1 |
| 2-Methylbenzoic acid | Methanol | H₂SO₄ | Higher than benzoic acid | Slower (steric hindrance) |
| 4-Nitrobenzoic acid | Methanol | H₂SO₄ | Lower than benzoic acid | Faster (electronic effect) |
Note: The data is compiled from different studies and is intended for illustrative purposes. The relative rates are based on established electronic and steric effects.
Experimental Protocol: Kinetic Analysis of Esterification
This protocol outlines a general method for studying the kinetics of the Fischer esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Reflux apparatus
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with an internal standard.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, a large excess of the alcohol (which also acts as the solvent), and a known amount of an internal standard.
-
Initiation: Add a catalytic amount of concentrated sulfuric acid and begin heating the mixture to reflux.
-
Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Quenching and Analysis: Quench the reaction in the aliquot (e.g., by neutralizing the acid). Analyze the sample by GC or HPLC to determine the concentration of the reactant and product relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, the reaction order and rate constant can be determined.
Visualizations
Caption: Key steps in the mechanism of Fischer esterification.
Caption: Logical relationship of substituents to expected reactivity.
Comparative analysis of the directing effects of substituents in bromo-nitrobenzoic acids
A comprehensive guide for researchers, scientists, and drug development professionals on the regioselectivity of electrophilic aromatic substitution in bromo-nitrobenzoic acid isomers, supported by experimental data and detailed protocols.
The interplay of substituent effects on an aromatic ring is a cornerstone of synthetic organic chemistry, dictating the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. In the case of bromo-nitrobenzoic acids, the presence of three distinct substituents—a deactivating, meta-directing carboxyl group (-COOH); a deactivating, ortho-, para-directing bromine atom (-Br); and a strongly deactivating, meta-directing nitro group (-NO₂) — creates a complex landscape for predicting reaction products. This guide provides a comparative analysis of these directing effects across various isomers, offering valuable insights for the strategic design of synthetic routes in pharmaceutical and materials science research.
Understanding the Directing Effects
The position of an incoming electrophile during an EAS reaction is primarily governed by the electronic properties of the substituents already present on the benzene (B151609) ring. These groups can either activate or deactivate the ring towards substitution and direct the new substituent to the ortho, meta, or para positions.
-
Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.
-
Bromine Atom (-Br): As a halogen, bromine is deactivating due to its electron-withdrawing inductive effect. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack.
-
Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating, meta-directing groups due to its strong electron-withdrawing inductive and resonance effects.
When multiple substituents are present, the overall directing effect is a combination of their individual influences, with the most activating (or least deactivating) group often exerting the dominant effect. Steric hindrance can also play a significant role in determining the final product distribution.
Comparative Analysis of Electrophilic Substitution
To illustrate the combined directing effects, we will consider the nitration of various bromo-nitrobenzoic acid isomers. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the most nucleophilic position on the aromatic ring, as determined by the interplay of the existing substituents.
Data Presentation: Predicted Major Products of Nitration
The following table summarizes the predicted major product for the nitration of various bromo-nitrobenzoic acid isomers based on the established principles of substituent directing effects and steric considerations.
| Starting Isomer | Structure | Predicted Major Nitration Product(s) | Rationale for Regioselectivity |
| 2-Bromo-3-nitrobenzoic acid | ![]() | 2-Bromo-3,5-dinitrobenzoic acid | The -COOH and -NO₂ groups direct meta to themselves, and the -Br directs ortho and para. The position C-5 is meta to both the -COOH and -NO₂ groups and para to the -Br group, making it the most activated position for substitution. |
| 2-Bromo-4-nitrobenzoic acid | ![]() | 2-Bromo-4,6-dinitrobenzoic acid | The -COOH directs to C-6 (meta), the -NO₂ directs to C-6 (meta), and the -Br directs to C-6 (para). All three groups reinforce substitution at the C-6 position. |
| 2-Bromo-5-nitrobenzoic acid | ![]() | 2-Bromo-4,5-dinitrobenzoic acid | The -COOH directs to C-3 and C-5 (meta), the -NO₂ directs to C-1 and C-3 (meta), and the -Br directs to C-4 and C-6 (ortho/para). The position C-4 is ortho to the directing -Br group and is the most likely site of substitution. |
| 3-Bromo-2-nitrobenzoic acid | ![]() | 3-Bromo-2,5-dinitrobenzoic acid | The -COOH directs to C-5 (meta), the -NO₂ directs to C-5 (meta), and the -Br directs to C-5 (para). All substituents direct towards the C-5 position. |
| 3-Bromo-4-nitrobenzoic acid | ![]() | 3-Bromo-4,6-dinitrobenzoic acid | The -COOH directs to C-5 (meta), the -NO₂ directs to C-2 and C-6 (meta), and the -Br directs to C-2, C-5, and C-6 (ortho/para). The C-6 position is favored as it is directed by both the -NO₂ (meta) and -Br (para) groups. |
| 3-Bromo-5-nitrobenzoic acid | ![]() | 3-Bromo-2,5-dinitrobenzoic acid | The -COOH directs to C-5 (already substituted), the -NO₂ directs to C-1 (already substituted), and the -Br directs to C-2, C-4, and C-6 (ortho/para). Substitution is most likely at C-2 or C-6 due to the directing effect of the bromine. |
| 4-Bromo-2-nitrobenzoic acid | ![]() | 4-Bromo-2,6-dinitrobenzoic acid | The -COOH directs to C-6 (meta), the -NO₂ directs to C-6 (meta), and the -Br directs to C-3 and C-5 (ortho). The C-6 position is strongly favored due to the reinforcing meta-directing effects of the -COOH and -NO₂ groups. |
| 4-Bromo-3-nitrobenzoic acid | ![]() | 4-Bromo-3,5-dinitrobenzoic acid | The -COOH directs to C-5 (meta), the -NO₂ directs to C-5 (meta), and the -Br directs to C-2 and C-6 (ortho). The C-5 position is strongly favored due to the reinforcing meta-directing effects of the -COOH and -NO₂ groups.[1][2][3] |
Note: The structures in the table are illustrative and may require specific synthesis methods.
Experimental Protocols
The following are generalized experimental protocols for key reactions used in the analysis of substituent effects.
Protocol 1: Electrophilic Nitration of a Bromo-nitrobenzoic Acid
This protocol describes a general procedure for the nitration of a bromo-nitrobenzoic acid isomer to introduce an additional nitro group.
Materials:
-
Bromo-nitrobenzoic acid isomer
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
Procedure:
-
In a beaker, carefully add a measured amount of the bromo-nitrobenzoic acid isomer to concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
-
Stir the mixture until the solid is completely dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise to the dissolved bromo-nitrobenzoic acid solution, maintaining the reaction temperature between 10-20°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold distilled water to remove any residual acid.
-
Dry the product thoroughly.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the product using techniques such as NMR, IR spectroscopy, and melting point determination to confirm its structure and purity.
Protocol 2: Electrophilic Bromination of a Bromo-nitrobenzoic Acid
This protocol outlines a general procedure for the introduction of an additional bromine atom to a bromo-nitrobenzoic acid isomer.
Materials:
-
Bromo-nitrobenzoic acid isomer
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings (Fe) as a catalyst
-
Suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
10% Sodium bisulfite (NaHSO₃) solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the bromo-nitrobenzoic acid isomer in a suitable inert solvent.
-
Add a catalytic amount of iron(III) bromide or iron filings to the mixture.
-
From a dropping funnel, add liquid bromine dropwise to the stirred reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any excess bromine by adding 10% sodium bisulfite solution until the reddish-brown color disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer with distilled water.
-
Isolate the product by evaporating the solvent.
-
The crude product can be purified by column chromatography or recrystallization.
-
Characterize the product using appropriate spectroscopic methods and melting point analysis.
Visualization of Directing Effects
The following diagrams, generated using the DOT language, illustrate the logical relationships in determining the major product of electrophilic substitution.
Caption: Logical workflow of substituent directing effects in EAS.
Caption: Decision pathway for nitration of 4-Bromo-3-nitrobenzoic acid.
References
A Comparative Guide to the In Vitro Metabolism of 3-Bromo-4-nitrobenzoic Acid and Its Isomers
This guide provides a comprehensive comparison of the anticipated in vitro metabolic pathways of 3-bromo-4-nitrobenzoic acid and its structural isomers, 4-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid. The information presented is targeted towards researchers, scientists, and professionals in drug development, offering insights into the potential metabolic fate of these compounds. Due to a lack of direct comparative experimental data in the public domain for these specific isomers, this guide synthesizes information from studies on structurally related compounds to predict the likely metabolic transformations.
Introduction
Substituted nitroaromatic compounds are prevalent in various industrial applications and are often found as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Understanding their metabolic fate is crucial for assessing their potential toxicity and pharmacokinetic profiles. The position of the bromo and nitro substituents on the benzoic acid core can significantly influence their interaction with metabolic enzymes, leading to different metabolic pathways and rates of clearance. This guide explores the probable in vitro metabolism of this compound and its isomers, focusing on key Phase I and Phase II metabolic reactions.
Predicted Metabolic Pathways
The in vitro metabolism of these bromonitrobenzoic acid isomers is expected to be primarily governed by two main enzymatic pathways: nitroreduction and conjugation.
Phase I Metabolism: Nitroreduction
The primary Phase I metabolic pathway for nitroaromatic compounds is the reduction of the nitro group.[3][4] This reaction is catalyzed by nitroreductases, which are flavoenzymes that reduce nitroaromatics to nitroso, hydroxylamine, and ultimately amino derivatives.[3][4][5] This reduction can significantly alter the biological activity of the parent compound.
Phase II Metabolism: Conjugation
Following nitroreduction, the resulting amino group, as well as the carboxylic acid moiety, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion. Key conjugation pathways include:
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the carboxylic acid group, forming an acyl glucuronide, or to the hydroxylamine/amino group.[6][7][8]
-
Sulfonation: Sulfotransferases (SULTs) can conjugate a sulfonate group to the hydroxylamine/amino group.[9][10]
-
Amino Acid Conjugation: The carboxylic acid group can be conjugated with amino acids, such as glycine (B1666218). Studies on 2-, 3-, and 4-bromobenzoic acids have shown that glycine conjugation is a major metabolic route in rat hepatocytes.[11]
Comparative Metabolic Profiles (Predicted)
While quantitative data is not available, a qualitative comparison of the expected metabolism of the three isomers is presented in the table below. The relative positions of the electron-withdrawing nitro group and the bulky bromo group can influence the accessibility of the functional groups to the active sites of metabolic enzymes.
| Isomer | Predicted Major Metabolic Pathways | Rationale for Predicted Differences |
| This compound | Nitroreduction followed by conjugation (glucuronidation, sulfonation, amino acid conjugation of the resulting amine). Direct amino acid conjugation of the carboxylic acid. | The para-position of the nitro group to the carboxylic acid may influence its electronic properties. Steric hindrance from the ortho-bromo group might slightly reduce the rate of conjugation at the carboxylic acid. |
| 4-Bromo-3-nitrobenzoic acid | Nitroreduction followed by conjugation (glucuronidation, sulfonation, amino acid conjugation of the resulting amine). Direct amino acid conjugation of the carboxylic acid. | The meta-position of the nitro group to the carboxylic acid will have a different electronic effect compared to the 4-nitro isomer. The para-bromo group may offer less steric hindrance to conjugation at the carboxylic acid. |
| 2-Bromo-5-nitrobenzoic acid | Nitroreduction followed by conjugation (glucuronidation, sulfonation, amino acid conjugation of the resulting amine). Direct amino acid conjugation of the carboxylic acid. | The ortho-position of the bromo group to the carboxylic acid is expected to cause significant steric hindrance, potentially reducing the rate of direct conjugation at this site. |
Experimental Protocols
To investigate the in vitro metabolism of these compounds, the following experimental protocols can be employed.
Liver Microsome Incubation for Phase I Metabolism
This experiment assesses the role of cytochrome P450 (CYP) enzymes and other microsomal enzymes in the metabolism of the test compounds. While nitroreduction is a primary pathway, CYPs can also be involved in xenobiotic metabolism.[12][13]
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final protein concentration), the test compound (e.g., 10 µM final concentration dissolved in a suitable solvent like DMSO, final solvent concentration <0.5%), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
S9 Fraction Assay for Combined Phase I and Phase II Metabolism
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic pathways.
Methodology:
-
Preparation of Incubation Mixture: Combine liver S9 fraction (e.g., 1 mg/mL final protein concentration), the test compound (e.g., 10 µM), and phosphate buffer (pH 7.4).
-
Cofactor Addition: For Phase I and II metabolism, supplement the incubation with a full set of cofactors: NADPH-regenerating system, UDPGA (for glucuronidation), PAPS (for sulfonation), and relevant amino acids (e.g., glycine).
-
Incubation and Termination: Follow the same incubation and termination procedures as described for the liver microsome assay.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its various metabolites (reduced, glucuronidated, sulfonated, and amino acid conjugated).
Visualizations
Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for bromonitrobenzoic acid isomers.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro metabolism study.
Comparison of Metabolic Stability
Caption: Predicted relative metabolic stability of the isomers.
Conclusion
The in vitro metabolism of this compound and its isomers is likely to proceed through nitroreduction followed by various conjugation reactions. The specific position of the bromo and nitro substituents is expected to influence the rate and profile of metabolism due to steric and electronic effects. The experimental protocols outlined in this guide provide a framework for systematically investigating these metabolic pathways. Further experimental studies are necessary to provide quantitative data and confirm these predicted metabolic profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family | MDPI [mdpi.com]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantitative Analysis of Isomeric Impurities in 3-Bromo-4-nitrobenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 3-Bromo-4-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, typically through the nitration of 3-bromobenzoic acid or the bromination of 4-nitrobenzoic acid, can often lead to the formation of several positional isomers as impurities. The presence of these isomeric impurities can affect the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of isomeric impurities in this compound samples, supported by experimental data and detailed protocols.
Potential Isomeric Impurities
The most probable isomeric impurities in a this compound sample arise from the non-specific nature of electrophilic aromatic substitution reactions during its synthesis. Depending on the starting material, the following isomers are of primary concern:
-
From nitration of 3-bromobenzoic acid:
-
3-Bromo-2-nitrobenzoic acid
-
3-Bromo-5-nitrobenzoic acid
-
3-Bromo-6-nitrobenzoic acid
-
-
From bromination of 4-nitrobenzoic acid:
-
2-Bromo-4-nitrobenzoic acid
-
Therefore, a robust analytical method must be capable of separating and quantifying this compound from these and potentially other bromonitrobenzoic acid isomers, such as 4-Bromo-3-nitrobenzoic acid.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed techniques for the quantitative analysis of isomeric impurities. The choice of the most suitable method depends on various factors, including the required sensitivity, selectivity, availability of reference standards, and the nature of the sample matrix.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of isomeric impurities in this compound. The data presented is a representative summary based on typical performance for similar aromatic carboxylic acids.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Separation of volatile analytes based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of protons contributing to it. |
| Sample Preparation | Simple dissolution and filtration. | Derivatization (e.g., esterification) is typically required to increase volatility. | Simple dissolution in a deuterated solvent, often with an internal standard. |
| Selectivity | High; can be optimized by adjusting mobile phase composition, stationary phase, and temperature. | Very high, especially with mass spectrometric detection which provides mass-to-charge ratio information. | High; depends on the resolution of specific proton signals for each isomer. |
| Sensitivity (LOD/LOQ) | High (typically in the µg/mL to ng/mL range).[1] | Very high (typically in the pg/mL to ng/mL range). | Moderate (typically in the mg/mL to µg/mL range).[2] |
| Linearity (r²) | Excellent (>0.999). | Excellent (>0.999) after derivatization. | Excellent (>0.999). |
| Accuracy (% Recovery) | High (typically 98-102%). | High (typically 95-105%), but can be affected by derivatization efficiency. | Very high (typically 99-101%); considered a primary ratio method. |
| Precision (%RSD) | High (<2%). | High (<5%), can be influenced by derivatization reproducibility. | Very high (<1%). |
| Analysis Time | 10-30 minutes per sample. | 15-40 minutes per sample (excluding derivatization time). | 5-15 minutes per sample. |
| Key Advantages | Robust, versatile, widely available, and suitable for a wide range of compounds without derivatization. | Excellent sensitivity and structural confirmation capabilities. | Non-destructive, requires minimal sample preparation, and does not always require a reference standard for the analyte. |
| Key Disadvantages | May require extensive method development for complete separation of all isomers. | Derivatization adds complexity, time, and potential for error. Not suitable for thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of isomeric impurities in pharmaceutical compounds. A reversed-phase method using a C18 column is generally effective for separating bromonitrobenzoic acid isomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Reference standards for this compound and all potential isomeric impurities.
Procedure:
-
Mobile Phase Preparation: A typical mobile phase would be a gradient mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve baseline separation of all isomers.
-
Standard Solution Preparation: Prepare individual stock solutions of this compound and each isomeric impurity in a suitable diluent (e.g., a mixture of water and acetonitrile). From these stock solutions, prepare a mixed standard solution containing all components at known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample, dissolve it in the diluent to a specific concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectra of the analytes)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the mixed standard solution to determine the retention times and resolution of each isomer. Then, inject the sample solution. Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of benzoic acid derivatives, a derivatization step is necessary to convert them into more volatile esters prior to GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent (e.g., diazomethane, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or an esterification kit).
-
Organic solvents (e.g., diethyl ether, dichloromethane, HPLC grade).
-
Reference standards for this compound and all potential isomeric impurities.
Procedure:
-
Derivatization: Accurately weigh the sample and reference standards into separate vials. Add the derivatizing agent according to the manufacturer's instructions to convert the carboxylic acids to their corresponding esters (e.g., methyl esters). This step must be performed consistently for both samples and standards to ensure accurate quantification.
-
Sample Preparation: After derivatization, dilute the sample to a suitable concentration with an appropriate solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Analysis: Inject the derivatized standard mixture to determine the retention times and mass spectra of each isomeric ester. Inject the derivatized sample and identify the impurities based on retention time and mass spectral matching. Quantify the impurities by comparing their peak areas to those of the derivatized standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the purity of a substance and quantifying impurities, often without the need for a specific reference standard for each impurity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
High-precision NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, as it solubilizes both the acid and many internal standards well).
-
Internal standard of high purity and known concentration (e.g., maleic acid, 1,3,5-trinitrobenzene). The internal standard should have at least one signal that does not overlap with any signals from the analyte or impurities.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Record the exact weights. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters. This includes ensuring a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of any proton being quantified, to allow for full signal relaxation between scans. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the impurity signals.
-
Data Processing and Quantification: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the main component (this compound), a well-resolved signal for each impurity to be quantified, and a signal from the internal standard. The concentration of an impurity can be calculated by comparing the integral of its specific signal to the integral of the known signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights of the compounds.
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of isomeric impurities.
Caption: Decision pathway for selecting the appropriate analytical method.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-4-nitrobenzoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4-nitrobenzoic acid (CAS No. 101420-81-9), a compound commonly used in pharmaceutical research and organic synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust mask (e.g., N95) is recommended for handling the solid form.[1]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Footwear: Closed-toe shoes are required.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety and compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first and most critical step to prevent dangerous reactions. As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, weighing paper), in a clearly labeled, compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams, such as strong bases or oxidizing agents.
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Container Requirements: Containers must be in good condition, with no leaks or cracks. They must be made of a material compatible with the chemical waste (e.g., high-density polyethylene (B3416737) for many solutions). Containers must be kept closed except when adding waste.
-
Labeling: Each container must be affixed with a hazardous waste label. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Storage: Store containers in a cool, dry, and well-ventilated area away from incompatible materials.
Step 3: Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Scheduling a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their fill limit. Do not dispose of this compound down the drain or in the regular trash.
-
High-Temperature Incineration: The generally recommended and most environmentally sound disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility. This process ensures the complete destruction of the hazardous compound.
Data on Disposal Parameters
While specific quantitative limits for the disposal of this compound are determined by local and national regulations, the following table summarizes key qualitative parameters based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Rationale |
| Waste Segregation | Collect as Halogenated Organic Waste . | Prevents contamination of non-halogenated solvent streams, which are often recycled. Halogenated waste requires specific incineration processes. |
| Container Type | Chemically compatible, sealed containers (e.g., HDPE). | To prevent leaks, reactions with the container material, and evaporation of any solvent. |
| pH of Aqueous Waste | Must be collected as hazardous waste, not drain disposed. | The presence of the nitroaromatic compound makes it unsuitable for sewer disposal, regardless of pH. |
| Satellite Accumulation | Store in a designated SAA at or near the point of generation. | To minimize the transport of hazardous materials within the laboratory and ensure proper containment. |
| Final Disposal Method | High-temperature incineration by a licensed facility. | Ensures complete destruction of the compound, preventing environmental contamination. |
Experimental Protocol: Neutralization of Small Quantities of Acidic Waste (for consideration and adaptation)
Disclaimer: The following is a generalized protocol for the neutralization of small quantities of acidic waste containing this compound. This procedure should only be carried out by trained personnel in a chemical fume hood and in accordance with all institutional and local safety regulations. A full risk assessment should be conducted before proceeding. This procedure aims to reduce the corrosive hazard but the resulting solution is still considered hazardous waste.
Objective: To neutralize the acidic character of a dilute aqueous solution containing this compound before collection for disposal.
Materials:
-
Waste solution of this compound.
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
pH paper or a calibrated pH meter.
-
Appropriate hazardous waste container.
-
Stir bar and stir plate.
Procedure:
-
Place the container with the acidic waste solution in a secondary containment tray within a chemical fume hood.
-
Add a magnetic stir bar and begin gentle stirring.
-
Slowly and carefully add small portions of sodium bicarbonate or sodium carbonate to the solution. Be aware that this will cause effervescence (release of CO₂ gas), so add the base slowly to avoid frothing over.
-
After each addition, allow the reaction to subside before adding more base.
-
Periodically check the pH of the solution using pH paper or a pH meter.
-
Continue adding base until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, securely cap the container.
-
Label the container as "Neutralized aqueous waste containing this compound" and arrange for disposal through your EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-Bromo-4-nitrobenzoic acid (CAS No: 101420-81-9). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid compound that is harmful if swallowed and causes serious eye irritation.[1][2] Engineering controls, such as fume hoods, should be the primary method for controlling exposure.[3] The following personal protective equipment is mandatory when handling this substance.[1][4]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield (compliant with OSHA 29 CFR 1910.133 or EU Standard EN166).[5][6] | To prevent eye contact, which can result in serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To avoid direct skin contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when weighing the powder or when engineering controls are insufficient.[1] | To prevent the inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing
Extreme care must be taken to avoid generating dust when handling the solid compound.[2][4]
-
Designate a Work Area: Conduct all work with this compound in a designated area within a chemical fume hood.[2][3]
-
Gather Materials: Assemble all necessary PPE, spill cleanup materials, and waste containers before beginning work.
-
Weighing Protocol (Tare Method): [2][3][7]
-
Place a labeled, sealable container on the balance and tare it.
-
Move the container to the chemical fume hood.
-
Carefully add the this compound to the container.
-
Seal the container and move it back to the balance to record the weight.
-
Return the sealed container to the fume hood for any further manipulations.
-
2.2. Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination.[4][5]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill:
-
For minor spills , carefully sweep up the solid material, avoiding the generation of dust.[5][6] Alternatively, moisten the powder with a suitable solvent and wipe it up with a dry cloth or absorbent pad.[5][6]
-
Place the spilled material and any contaminated cleaning supplies into a labeled, sealable container for hazardous waste disposal.[4][8]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5]
Disposal Plan
As a halogenated and nitrated organic compound, this compound must be disposed of as hazardous waste.[9][10]
-
Waste Collection:
-
Waste Segregation: Store halogenated organic waste separately from non-halogenated waste streams.[9][10]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company. Do not dispose of this chemical down the drain or in regular trash.[5][6]
Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. scribd.com [scribd.com]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









